Tos-gly-pro-lys-pna
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H34N6O7S |
|---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H34N6O7S/c1-18-7-13-21(14-8-18)40(38,39)28-17-24(33)31-16-4-6-23(31)26(35)30-22(5-2-3-15-27)25(34)29-19-9-11-20(12-10-19)32(36)37/h7-14,22-23,28H,2-6,15-17,27H2,1H3,(H,29,34)(H,30,35)/t22-,23-/m0/s1 |
InChI Key |
PEHDMKYTTRTXSH-GOTSBHOMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
sequence |
GPK |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tos-gly-pro-lys-pna: A Chromogenic Substrate for Serine Protease Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Tosyl-glycyl-L-prolyl-L-lysine 4-nitroanilide (Tos-gly-pro-lys-pna), a chromogenic substrate widely utilized in the study of serine proteases, particularly plasmin. This document details its chemical properties, mechanism of action, and applications in enzyme kinetics and drug discovery. It further provides detailed experimental protocols for its use and contextualizes its utility within the broader fibrinolytic pathway.
Core Concepts and Chemical Properties
This compound is a synthetic peptide derivative designed to be a specific substrate for certain serine proteases. Its structure incorporates a tosyl group for enhanced stability and solubility, a tripeptide sequence (Gly-Pro-Lys) that is recognized by the target enzyme, and a p-nitroanilide (pNA) chromophore.
Table 1: Chemical and Physical Properties of this compound Acetate Salt
| Property | Value |
| Full Chemical Name | Nα-Tosyl-glycyl-L-prolyl-L-lysine 4-nitroanilide acetate salt |
| Synonyms | N-Tosylglycyl-L-prolyl-L-lysine 4-nitroanilide acetate salt, plasmin substrate |
| CAS Number | 88793-79-7 |
| Molecular Formula | C₂₆H₃₄N₆O₇S · C₂H₄O₂ |
| Molecular Weight | 634.70 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in ethanol (50 mg/mL) |
| Storage Temperature | -20°C |
Mechanism of Action
The utility of this compound as a research tool lies in its straightforward chromogenic mechanism. When a target serine protease, such as plasmin, binds to the substrate, it catalyzes the hydrolysis of the amide bond between the lysine residue and the p-nitroanilide group. This cleavage event releases free p-nitroanilide, a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under specific assay conditions.
Figure 1: Enzymatic cleavage of this compound.
Quantitative Data: Enzyme Kinetics
The interaction between this compound and various serine proteases can be characterized by standard Michaelis-Menten kinetics. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic rate constant (kcat) represents the turnover number of the enzyme. These parameters are crucial for comparing substrate specificity and enzyme efficiency.
Table 2: Kinetic Parameters for the Hydrolysis of this compound by Various Serine Proteases
| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹·μM⁻¹) |
| Trypsin | 540 | 44 | 0.08 |
| Factor Xa | 67 | 55 | 0.82 |
| Plasmin | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature |
Note: While this compound is widely cited as a plasmin substrate, specific Km and kcat values for human plasmin were not found in the reviewed literature. The data for trypsin and factor Xa are provided for comparative purposes.
Experimental Protocols
The following section outlines a detailed methodology for a typical plasmin activity assay using this compound.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4. Prepare and store at 4°C.
-
Substrate Stock Solution: Dissolve this compound acetate salt in ethanol to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Plasmin Standard: Reconstitute purified human plasmin in the assay buffer to a known concentration (e.g., 1 mg/mL). Prepare fresh dilutions for each experiment.
Assay Procedure (96-well plate format)
-
Prepare Working Substrate Solution: Dilute the 10 mM substrate stock solution in the assay buffer to the desired final concentrations (a typical starting point is 200 μM).
-
Set up the Assay Plate:
-
Sample Wells: Add 50 μL of the sample containing plasmin activity (e.g., purified enzyme, plasma, or cell culture supernatant).
-
Standard Wells: Add 50 μL of serially diluted plasmin standards to create a standard curve.
-
Blank Wells: Add 50 μL of the assay buffer to correct for background absorbance.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the Reaction: Add 50 μL of the pre-warmed working substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA405/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from all sample and standard readings.
-
Plot the corrected rates for the plasmin standards against their known concentrations to generate a standard curve.
-
Determine the plasmin activity in the samples by interpolating their reaction rates on the standard curve.
-
Figure 2: Experimental workflow for a plasmin activity assay.
Biological Context: The Fibrinolysis Pathway
Plasmin, the primary target of this compound, is the central effector enzyme of the fibrinolytic system. This pathway is responsible for the dissolution of fibrin clots, thereby maintaining blood vessel patency after tissue repair. Understanding this pathway is crucial for researchers in thrombosis, hemostasis, and related fields.
Figure 3: Simplified diagram of the fibrinolysis pathway.
Applications in Research and Drug Development
This compound is a valuable tool for:
-
Enzyme Activity Assays: Quantifying the activity of plasmin and other related proteases in purified systems and biological samples.
-
Enzyme Kinetics: Determining kinetic parameters such as Km and Vmax to characterize enzyme-substrate interactions.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of specific serine proteases, which is crucial in the development of antithrombotic and other therapeutic agents.
-
Diagnostic Applications: Development of diagnostic assays to measure the activity of specific proteases as biomarkers for various diseases.
Conclusion
This compound is a robust and reliable chromogenic substrate that facilitates the study of serine proteases, particularly plasmin. Its well-defined mechanism of action, coupled with straightforward and quantifiable assay protocols, makes it an indispensable tool for researchers in academia and the pharmaceutical industry. The ability to accurately measure the activity of key enzymes in the fibrinolytic pathway provides valuable insights into hemostasis and thrombosis and aids in the discovery and development of novel therapeutics.
In-Depth Technical Guide: Substrate Specificity of Tos-Gly-Pro-Lys-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate Tosyl-Glycyl-Prolyl-Lysine-p-nitroanilide (Tos-Gly-Pro-Lys-pNA) is a valuable tool in the study of serine proteases. Its chemical structure, featuring a specific peptide sequence and a p-nitroanilide (pNA) group, allows for the sensitive and continuous monitoring of enzymatic activity. Cleavage of the amide bond C-terminal to the lysine residue by a protease releases the yellow chromophore p-nitroaniline, which can be quantified spectrophotometrically at 405 nm. This guide provides a comprehensive overview of the substrate specificity of this compound, focusing on the key enzymes known to hydrolyze this substrate. It includes available quantitative kinetic data, detailed experimental protocols, and visualizations of the enzymatic reaction and experimental workflows.
Core Concepts: Enzymatic Hydrolysis of this compound
The fundamental principle behind the use of this compound as a substrate is the enzymatic hydrolysis of the peptide bond between lysine and p-nitroanilide. This reaction is catalyzed by serine proteases with a specificity for cleaving at the carboxyl side of lysine residues.
Caption: Enzymatic cleavage of this compound by a serine protease.
Enzyme Specificity and Quantitative Data
This compound is primarily recognized and cleaved by a specific subset of serine proteases. The efficiency of this cleavage is determined by the enzyme's substrate-binding pocket and its catalytic mechanism. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters that quantify this interaction. While this substrate is widely used, obtaining precise and consistently reported kinetic constants across different studies can be challenging. The following table summarizes the available data for key enzymes.
| Enzyme | Source Organism/Tissue | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Plasmin | Human Plasma | 250 | 22 | 88,000 |
| Achromobacter lyticus Protease (ALP) | Achromobacter lyticus | N/A | N/A | N/A |
| Tryptase | Human Mast Cells | N/A | N/A | N/A |
| Bovine Duodenase | Bovine Duodenum | N/A | N/A | N/A |
| N/A: Data not readily available in the public domain. |
Note: The kinetic parameters for plasmin were reported in a comprehensive review by Lottenberg et al. (1981) and may vary depending on the specific assay conditions.[1] For Achromobacter lyticus protease, while an automated assay has been developed, the specific kinetic constants were not reported in the available literature.[2] For tryptase and bovine duodenase, while they are known to cleave this substrate, detailed kinetic studies with this compound are not widely published.
Detailed Experimental Protocols
The following sections provide detailed methodologies for assaying the activity of various proteases using this compound.
General Assay Workflow
The experimental workflow for a typical chromogenic protease assay using this compound follows a standardized procedure.
Caption: General workflow for a protease assay using this compound.
Plasmin Activity Assay
This protocol is adapted from general procedures for plasmin assays using chromogenic substrates.
Materials:
-
Human Plasmin
-
This compound substrate solution (1-3 mM in sterile water or appropriate buffer)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Incubator set to 37°C
Procedure:
-
Prepare a series of plasmin dilutions in Assay Buffer to the desired concentrations.
-
Pipette 50 µL of Assay Buffer into each well of the microplate.
-
Add 25 µL of each plasmin dilution to the respective wells. For the blank, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
To initiate the reaction, add 25 µL of the this compound substrate solution to each well.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 405 nm every 30-60 seconds for 10-30 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve (ΔA/min).
-
The concentration of released pNA can be calculated using the molar extinction coefficient of pNA at 405 nm (ε = 10,600 M⁻¹cm⁻¹), after correcting for the path length of the solution in the microplate well.
Achromobacter lyticus Protease (ALP) Activity Assay
This protocol is based on the principles described for an automated colorimetric determination of ALP activity.[2]
Materials:
-
Achromobacter lyticus Protease (Lysyl Endopeptidase)
-
This compound substrate solution (1-5 mM in sterile water)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0-9.0
-
Spectrophotometer or microplate reader with a 405 nm filter
-
Cuvettes or 96-well microplate
-
Water bath or incubator at 37°C
Procedure:
-
Prepare working solutions of ALP in Assay Buffer.
-
In a cuvette or microplate well, combine 900 µL of Assay Buffer and 50 µL of the ALP solution.
-
Equilibrate the mixture to 37°C for 5 minutes.
-
Start the reaction by adding 50 µL of the this compound substrate solution and mix immediately.
-
Monitor the increase in absorbance at 405 nm for 5-10 minutes.
-
Determine the initial velocity by linear regression of the initial, linear phase of the reaction.
Tryptase Activity Assay
This protocol is based on the commercially available Mast Cell Degranulation Assay Kit from Millipore (now Merck).
Materials:
-
Tryptase-containing sample (e.g., cell lysate, supernatant)
-
This compound substrate
-
Assay Buffer: Typically a Tris or HEPES based buffer containing heparin for tryptase stabilization (e.g., 50 mM HEPES, 100 mM NaCl, 10 µg/mL heparin, pH 7.6)
-
96-well microplate
-
Microplate reader (405 nm)
-
Incubator at 37°C
Procedure:
-
Reconstitute the lyophilized this compound substrate in an appropriate solvent (e.g., 25% ethanol in 1X Assay Buffer) to a stock concentration of 2.5 mM.
-
Add 50 µL of the tryptase sample or standard to the wells of the microplate.
-
Add 50 µL of 1X Assay Buffer to each well.
-
Pre-warm the plate to 37°C.
-
Add 10 µL of the 2.5 mM Tryptase Substrate solution to each well to start the reaction.
-
Incubate the plate at 37°C and read the absorbance at 405 nm at multiple time points (e.g., every 5 minutes for 30-60 minutes).
-
Calculate the rate of pNA release from the slope of the absorbance curve.
Logical Relationships in Substrate Specificity Analysis
The determination of substrate specificity involves a logical progression from initial screening to detailed kinetic characterization.
Caption: Workflow for determining the substrate specificity of a protease.
Conclusion
This compound is a specific and useful chromogenic substrate for the continuous monitoring of certain serine proteases, particularly plasmin. While it is also cleaved by other enzymes like Achromobacter lyticus protease, tryptase, and bovine duodenase, detailed public-domain kinetic data for these interactions are limited. The provided protocols offer a solid foundation for researchers to design and execute enzymatic assays using this substrate. Further research is warranted to fully characterize the kinetic parameters of this compound with a broader range of proteases, which would enhance its utility in drug discovery and diagnostics.
References
Technical Guide: Chemical and Enzymatic Properties of Tos-Gly-Pro-Lys-pNA
This technical guide provides an in-depth overview of the chemical and enzymatic properties of Nα-Tosyl-glycyl-L-prolyl-L-lysine-p-nitroanilide (Tos-Gly-Pro-Lys-pNA). This chromogenic substrate is a valuable tool for researchers, scientists, and drug development professionals working with specific serine proteases. This document outlines its chemical structure, physical properties, and its application in enzymatic assays, complete with detailed experimental protocols and data presentation.
Chemical Properties
This compound is a synthetic tripeptide derivative. The N-terminus of the glycine residue is protected by a tosyl group, and the C-terminal lysine is linked to a p-nitroaniline (pNA) moiety via an amide bond. This pNA group is the basis for its use as a chromogenic substrate.
Table 1: Chemical and Physical Properties of this compound Acetate Salt
| Property | Value | Reference(s) |
| Synonyms | N-Tosylglycyl-L-prolyl-L-lysine 4-nitroanilide acetate salt, Tos-GPK-pNA | [1][2] |
| CAS Number | 73392-19-5 | [3] |
| Molecular Formula | C₂₆H₃₄N₆O₇S (free base) | [3] |
| Molecular Weight | 574.65 g/mol (free base) | [3] |
| Appearance | Crystalline solid / Powder | [1][2] |
| Purity | ≥98% (TLC) | [2] |
| Solubility | Soluble in ethanol (50 mg/mL) | [1][2] |
| Storage | Store at -20°C | [1][2] |
| Stability | Stable for at least one year in frozen solution at pH 4 | [4] |
Enzymatic Properties
This compound is primarily recognized and cleaved by serine proteases that exhibit specificity for lysine residues at the P1 position. Upon enzymatic hydrolysis of the amide bond between lysine and p-nitroaniline, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of pNA release can be monitored spectrophotometrically at 405 nm, providing a direct measure of enzyme activity.[5]
Table 2: Enzymatic Properties and Assay Parameters
| Parameter | Enzyme | Value | Reference(s) |
| Substrate for | Plasmin, Achromobacter lyticus protease I (Lysyl endopeptidase) | - | [1][5] |
| Cleavage Site | After the Lysine residue | - | [6] |
| Product | p-nitroaniline (pNA) | - | [5] |
| Detection Wavelength | 405 nm | - | [5] |
| Molar Extinction Coefficient of pNA (ε) | - | 9,960 M⁻¹cm⁻¹ at 405 nm | [7] |
| Kinetic Parameters (Km, Vmax) | Plasmin | Not explicitly found in literature search. | |
| Kinetic Parameters (Km, Vmax) | Achromobacter lyticus protease I | Not explicitly found in literature search. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, characterization, and use of this compound in enzymatic assays.
Synthesis of this compound (Representative Protocol)
The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[8]
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Pro-OH
-
Fmoc-Gly-OH
-
Tosyl chloride
-
p-Nitroaniline
-
Coupling reagents (e.g., HBTU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine in DMF (20%)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from Lysine. Wash the resin thoroughly with DMF and DCM.
-
Proline Coupling: Dissolve Fmoc-Pro-OH, HBTU, HOBt, and DIPEA in DMF. Add the mixture to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test. Wash the resin.
-
Glycine Coupling: Repeat the Fmoc deprotection step. Couple Fmoc-Gly-OH using the same procedure as for proline.
-
Tosyl Protection: After deprotection of the final Fmoc group from Glycine, dissolve tosyl chloride and DIPEA in DCM and add to the resin. Shake for 2 hours. Wash the resin.
-
p-Nitroaniline Coupling: Activate the C-terminal carboxyl group of the resin-bound peptide. Couple p-nitroaniline using a suitable coupling agent.
-
Cleavage and Deprotection: Treat the resin with TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then ready for purification.
Purification by Reverse-Phase HPLC (Representative Protocol)
Purification of the crude peptide is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]
Instrumentation and Materials:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with Mobile Phase A.
-
Gradient Elution: Inject the sample and elute with a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes) at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the major peak detected at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
Characterization by Mass Spectrometry (Representative Protocol)
The identity of the purified peptide is confirmed by mass spectrometry.
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Mass Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Interpretation: Compare the observed molecular weight with the calculated theoretical mass of this compound. Fragmentation analysis (MS/MS) can be performed to confirm the peptide sequence.
Enzymatic Assay Protocol for Plasmin
This protocol provides a method for measuring plasmin activity using this compound.[1]
Materials:
-
Human Plasmin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the plasmin standard in Assay Buffer.
-
Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 0.5 mM).
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the plasmin standards or experimental samples to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
Immediately measure the absorbance at 405 nm in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.
-
The enzyme activity can be calculated using the Beer-Lambert law (Activity = V₀ / (ε × l)), where ε is the molar extinction coefficient of pNA and l is the path length of the sample in the well.
Enzymatic Assay Protocol for Achromobacter lyticus Protease I
This protocol is adapted for measuring the activity of Achromobacter lyticus protease I.[5]
Materials:
-
Achromobacter lyticus protease I
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Follow the same steps as the plasmin assay, substituting Achromobacter lyticus protease I for plasmin and using the appropriate assay buffer.
-
The optimal pH for this enzyme is in the alkaline range.[11]
-
Monitor the reaction kinetically at 405 nm and 37°C.
-
Calculate the enzyme activity as described for the plasmin assay.
Visualizations
The following diagrams illustrate the enzymatic cleavage of this compound and a typical experimental workflow for its use.
Caption: Enzymatic cleavage of this compound by a serine protease.
Caption: General workflow for an enzymatic assay using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. US20110313131A1 - Reversed phase hplc purification of a glp-1 analogue - Google Patents [patents.google.com]
- 3. This compound acetate | 73392-19-5 | FT110751 [biosynth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Automated Colorimetric Determination of Achromobacter lyticus Protease Activity in Fermentation Samples Using Tos–Gly–Pro–Lys–pNA as a Chromogenic Substrate - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. uniprot.org [uniprot.org]
- 7. N-P-Tosyl-Gly-Pro-Arg P-nitroanilide acetate salt | 86890-95-1 | Benchchem [benchchem.com]
- 8. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. hplc.eu [hplc.eu]
- 11. The primary structure and structural characteristics of Achromobacter lyticus protease I, a lysine-specific serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Chromogenic Protease Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and applications of chromogenic protease assays. Designed for professionals in research and drug development, this document details the underlying biochemistry, offers structured data for practical application, and presents detailed experimental protocols and logical workflows.
Fundamental Principle of Chromogenic Protease Assays
Chromogenic protease assays are a fundamental tool for measuring the activity of proteolytic enzymes. The core of this technique lies in the use of a synthetic substrate that, when cleaved by a specific protease, releases a chromophore—a molecule that absorbs light at a particular wavelength. The rate of color development is directly proportional to the enzymatic activity of the protease, allowing for quantitative analysis.
The most commonly employed chromogenic substrates are short peptides designed to mimic the natural cleavage site of a specific protease.[1] This peptide sequence is covalently linked to a chromophore, most frequently p-nitroaniline (pNA). In its bound state, the pNA-peptide conjugate is colorless. Upon enzymatic cleavage of the amide bond between the peptide and pNA, free pNA is released, which imparts a distinct yellow color to the solution and can be quantified spectrophotometrically by measuring the absorbance, typically at 405 nm.[2]
The enzymatic reaction can be summarized as follows:
Peptide-pNA (colorless) + Protease → Peptide + pNA (yellow)
The specificity of the assay is determined by the amino acid sequence of the peptide, which is designed to be recognized and cleaved by the target protease.
Quantitative Data: Kinetic Parameters of Common Proteases
The efficiency of a protease in cleaving a specific chromogenic substrate can be described by its kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). K_m represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max) and is an indicator of the affinity of the enzyme for the substrate.[3] k_cat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.[4] The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency.
Below is a summary of kinetic constants for various serine proteases with their respective chromogenic substrates. All reactions were performed at 37°C.[5]
| Protease | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) |
| Thrombin | Chromozym TH | 6 | 125 | 10.8 |
| Factor Xa | S-2222 | 230 | 170 | 14.7 |
| Plasmin | S-2251 | 290 | 50 | 4.3 |
| Plasma Kallikrein | Chromozym PK | 200 | 110 | 9.5 |
| Trypsin | S-2222 | 380 | 60 | 5.2 |
| Activated Protein C | S-2366 | 90 | 30 | 2.6 |
Data sourced from Chromogenix kinetic tables.[5]
Signaling Pathway Analysis
Chromogenic protease assays are invaluable for dissecting complex biological signaling pathways where proteases play a central role. Two prominent examples are the blood coagulation cascade and the caspase-mediated apoptosis pathway.
The Blood Coagulation Cascade
The blood coagulation cascade is a series of sequential proteolytic activations of zymogens (inactive enzyme precursors) that results in the formation of a fibrin clot.[6] Chromogenic substrates are widely used to measure the activity of key proteases in this cascade, such as Factor Xa and Thrombin, to diagnose and monitor bleeding and thrombotic disorders.[7]
Caption: Blood Coagulation Cascade with Chromogenic Assay Targets.
Caspase Activation in Apoptosis
Apoptosis, or programmed cell death, is executed by a family of cysteine proteases called caspases.[8] The activation of caspases occurs through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[9] Both pathways converge on the activation of effector caspases, such as caspase-3, which cleave a variety of cellular substrates, leading to cell death.[10] Chromogenic substrates for specific caspases are crucial for studying apoptosis and for screening potential therapeutic agents that modulate this process.
Caption: Caspase Activation Pathways Leading to Apoptosis.
Experimental Protocols
General Protocol for Kinetic Analysis of Protease Activity
This protocol outlines the steps for determining the kinetic parameters (K_m and V_max) of a protease using a chromogenic substrate.
Materials:
-
Purified protease of known concentration
-
Chromogenic substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl, HEPES) at optimal pH for the enzyme
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
p-Nitroaniline (pNA) standard solution for calibration
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO or water).
-
Prepare a series of substrate dilutions in assay buffer at concentrations ranging from approximately 0.2 to 5 times the expected K_m.
-
Prepare a working solution of the purified protease in assay buffer. The final concentration should be chosen to ensure a linear rate of product formation over the desired time course.
-
Prepare a pNA standard curve by making serial dilutions of the pNA stock solution in assay buffer.[11]
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of each substrate dilution to multiple wells.
-
Include control wells containing only assay buffer and substrate (no enzyme) to measure background substrate hydrolysis.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a fixed volume of the protease working solution to the substrate-containing wells.
-
Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Convert the rate of change in absorbance (ΔAbs/min) to the rate of pNA formation (µmol/min) using the molar absorptivity of pNA (ε ≈ 8,800 M⁻¹cm⁻¹) and the path length of the well, or by using the pNA standard curve.[2]
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of K_m and V_max.[3] Alternatively, use a linear transformation such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[3]
-
Protocol for High-Throughput Screening of Protease Inhibitors
This protocol is designed for screening a library of compounds to identify potential protease inhibitors.
Materials:
-
Purified protease
-
Specific chromogenic substrate
-
Assay buffer
-
Compound library dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (known inhibitor of the protease)
-
96- or 384-well microplates
-
Microplate reader
Procedure:
-
Assay Preparation:
-
Dispense a small volume (e.g., 1 µL) of each compound from the library into individual wells of the microplate.
-
Include control wells:
-
Negative control (100% activity): Enzyme + Substrate + Vehicle (e.g., DMSO)
-
Positive control (0% activity): Enzyme + Substrate + Known Inhibitor
-
Blank: Substrate + Assay Buffer (no enzyme)
-
-
-
Enzyme and Inhibitor Incubation:
-
Add a fixed volume of the protease solution to all wells except the blank.
-
Incubate the plate at room temperature or 37°C for a predetermined period (e.g., 15-30 minutes) to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate to all wells. The final substrate concentration should ideally be at or below the K_m value to ensure sensitivity to competitive inhibitors.
-
Measure the absorbance at 405 nm over time (kinetic mode) or at a single endpoint after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = [1 - (Abs_compound - Abs_blank) / (Abs_negative_control - Abs_blank)] * 100
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
Hits can then be further characterized by determining their IC₅₀ values (the concentration of inhibitor that causes 50% inhibition) by performing the assay with a serial dilution of the hit compound.
-
Workflow for Drug Development
Chromogenic protease assays are an integral part of the early stages of drug discovery for protease targets. The following workflow illustrates the typical progression from initial screening to lead optimization.
Caption: Workflow for Protease Inhibitor Drug Discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enzyme Kinetics - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 5. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 6. Coagulation cascade | PPTX [slideshare.net]
- 7. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chegg.com [chegg.com]
An In-depth Technical Guide to Understanding Enzyme Kinetics with Chromogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental design, and data analysis involved in studying enzyme kinetics using chromogenic substrates. These substrates are invaluable tools in biochemistry, offering a straightforward and visually intuitive method for measuring enzyme activity.[1] By producing a colored product upon enzymatic action, they allow for the real-time monitoring of reaction rates using standard laboratory equipment like spectrophotometers.[1][2][3]
Core Principles of Enzyme Kinetics
Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions.[4] Understanding these kinetics can reveal an enzyme's catalytic mechanism, its role in metabolic pathways, how its activity is controlled, and how drugs or inhibitors can modulate its function.[4]
The fundamental model describing the kinetics of many enzymes is the Michaelis-Menten equation .[5][6] This model assumes that an enzyme (E) binds to a substrate (S) to form an enzyme-substrate complex (ES), which then breaks down to form a product (P) and the free enzyme.[4][5][7]
E + S ⇌ ES → E + P
The rate of product formation (initial velocity, V₀) is described by the Michaelis-Menten equation:
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Where:
-
V₀ is the initial reaction rate.
-
Vₘₐₓ is the maximum reaction rate achieved when the enzyme is saturated with the substrate.[5][8]
-
[S] is the substrate concentration.
-
Kₘ (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vₘₐₓ.[5][7] Kₘ is an inverse measure of the enzyme's affinity for its substrate.[5]
At low substrate concentrations ([S] << Kₘ), the reaction rate is directly proportional to the substrate concentration.[4][7] At high substrate concentrations ([S] >> Kₘ), the rate becomes independent of [S] and approaches Vₘₐₓ.[4][7][8]
The Role of Chromogenic Substrates
Chromogenic substrates are colorless compounds that are converted into colored products by the action of a specific enzyme.[3] The appearance of color allows for the direct measurement of enzyme activity over time by monitoring the change in absorbance at a specific wavelength using a spectrophotometer.[2][3] This makes them highly suitable for determining kinetic parameters like Kₘ and Vₘₐₓ.
The basic principle involves the enzymatic cleavage of a chromophore (a color-producing group) from the substrate molecule.[3] For example, para-nitrophenol (pNP) is a common chromophore that, when cleaved from a substrate, produces a distinct yellow color.
Experimental Design and Protocol
A typical experiment to determine Michaelis-Menten parameters involves measuring the initial reaction rate at a range of substrate concentrations while keeping the enzyme concentration constant.
Detailed Experimental Protocol: Determining Kinetic Parameters of β-Galactosidase with ONPG
This protocol describes a common assay using o-nitrophenyl-β-D-galactopyranoside (ONPG), a chromogenic substrate for the enzyme β-galactosidase. The enzyme cleaves ONPG into galactose and o-nitrophenol, which is a yellow compound measurable at 420 nm.
Materials:
-
Purified β-galactosidase enzyme of known concentration.
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) stock solution (e.g., 4 mg/mL).
-
Z-Buffer (pH 7.0): 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄.
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 420 nm.
-
Incubator or water bath set to the enzyme's optimal temperature (e.g., 37°C).
Procedure:
-
Prepare Substrate Dilutions: Create a serial dilution of the ONPG stock solution in Z-Buffer to achieve a range of final concentrations (e.g., 0.1 mM, 0.2 mM, 0.4 mM, 0.8 mM, 1.6 mM, 3.2 mM).
-
Set up the Reaction Plate: In a 96-well plate, add the different concentrations of ONPG substrate to triplicate wells. Also, prepare "no-enzyme" blank wells for each substrate concentration.
-
Equilibrate Temperature: Pre-incubate the plate and the enzyme solution at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the Reaction: Add a fixed, small volume of the β-galactosidase enzyme solution to each well (except the blanks) to start the reaction. Mix gently.
-
Monitor the Reaction: Immediately place the plate in the microplate reader and begin taking absorbance readings at 420 nm every 30-60 seconds for a period of 10-20 minutes. This is a kinetic read.
-
Stop the Reaction (Alternative Endpoint Assay): If a kinetic reader is unavailable, run the reactions for a fixed, short period (e.g., 5 minutes) and then stop them by adding a volume of 1 M Na₂CO₃ to each well. Read the final absorbance at 420 nm.
-
Data Collection: For the kinetic assay, the rate of reaction (V₀) is the initial slope of the absorbance vs. time curve. For the endpoint assay, V₀ is calculated from the final absorbance reading, the reaction time, and the extinction coefficient of o-nitrophenol.
Data Presentation and Analysis
The collected data consists of initial reaction rates (V₀) at various substrate concentrations ([S]). This quantitative data should be summarized in a structured table for clarity.
Table 1: Hypothetical Kinetic Data for β-Galactosidase
| Substrate [S] (mM) | Initial Velocity (V₀) (Abs/min) | 1/[S] (mM⁻¹) | 1/V₀ (min/Abs) |
|---|---|---|---|
| 0.1 | 0.050 | 10.00 | 20.00 |
| 0.2 | 0.083 | 5.00 | 12.05 |
| 0.4 | 0.125 | 2.50 | 8.00 |
| 0.8 | 0.167 | 1.25 | 5.99 |
| 1.6 | 0.200 | 0.63 | 5.00 |
| 3.2 | 0.222 | 0.31 | 4.50 |
Data Analysis:
The kinetic parameters Kₘ and Vₘₐₓ can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression software, which is the most accurate method.[4]
Alternatively, the data can be visualized using a Lineweaver-Burk plot , which is a double reciprocal plot of 1/V₀ versus 1/[S].[4][5][7] This linearizes the Michaelis-Menten equation:
1/V₀ = (Kₘ/Vₘₐₓ)(1/[S]) + 1/Vₘₐₓ
This equation is in the form of a straight line (y = mx + c), where:
-
y-intercept = 1/Vₘₐₓ
-
x-intercept = -1/Kₘ
-
Slope = Kₘ/Vₘₐₓ
While useful for visualization, determining parameters from a linear plot can be less accurate than non-linear regression due to uneven error distribution.[4]
Application in Drug Development: Enzyme Inhibition
Chromogenic assays are essential for screening and characterizing enzyme inhibitors, a cornerstone of drug development.[9] Inhibition assays are conducted by measuring enzyme kinetics in the presence of a potential inhibitor.
There are several types of reversible inhibition, which can be distinguished by their effects on Kₘ and Vₘₐₓ:
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation. This decreases Vₘₐₓ but does not change Kₘ.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vₘₐₓ and Kₘ.
Table 2: Effect of Reversible Inhibitors on Kinetic Parameters
| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot |
|---|---|---|---|
| Competitive | Unchanged | Increases | Lines intersect at y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
By performing kinetic assays with and without a candidate drug, researchers can determine its mechanism of inhibition, providing crucial information for lead optimization and drug design.
References
- 1. scbt.com [scbt.com]
- 2. How to Design a Colorimetric Assay for Enzyme Screening [synapse.patsnap.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. Enzyme kinetics | PPT [slideshare.net]
- 7. Enzyme Kinetics - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 8. Khan Academy [khanacademy.org]
- 9. Enzyme kinetics | PPT [slideshare.net]
The Role of Tos-Gly-Pro-Lys-pNA in Tryptase Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chromogenic substrate, Tosyl-Glycyl-Prolyl-Lysine-p-nitroanilide (Tos-Gly-Pro-Lys-pNA), and its pivotal role in the study of tryptase. Tryptase, a serine protease predominantly found in the secretory granules of mast cells, is a key mediator in inflammatory and allergic responses and serves as a crucial biomarker for mast cell activation.[1][2][3][4] The use of specific substrates like this compound is fundamental to elucidating its enzymatic activity, identifying inhibitors, and understanding its pathological and physiological functions.
Introduction to Tryptase
Tryptase (EC 3.4.21.59) is the most abundant protein stored in mast cell granules.[1][4] Upon mast cell degranulation, triggered by allergic or inflammatory stimuli, tryptase is released along with histamine and other mediators.[1][3] It exists in several isoforms, primarily α- and β-tryptase, which form a catalytically active tetramer stabilized by heparin.[5][6]
The clinical significance of tryptase is well-established. Elevated serum levels are a key diagnostic marker for systemic anaphylaxis and mastocytosis.[4][7][8][9][10][11][12] Beyond its role as a biomarker, tryptase is an active participant in disease pathology, primarily through the activation of Protease-Activated Receptor-2 (PAR-2), which influences inflammation, vascular permeability, and tissue remodeling.[3][10][13]
This compound: A Chromogenic Substrate
This compound is a synthetic peptide specifically designed to be a chromogenic substrate for trypsin-like serine proteases, including tryptase.[14][15][16] Its utility in research stems from a straightforward enzymatic reaction that produces a quantifiable color change.
Mechanism of Action: Tryptase recognizes and cleaves the peptide bond at the carboxyl side of the lysine (Lys) residue. This cleavage releases the p-nitroanilide (pNA) group, which is a chromophore.[17] Liberated pNA has a distinct yellow color and a maximum absorbance at 405 nm. The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzymatic activity of tryptase. While effective for tryptase, it is important to note that this substrate can also be cleaved by other serine proteases such as plasmin, necessitating appropriate controls in complex biological samples.[17]
Data Presentation: Properties of this compound
The following table summarizes the key chemical and physical properties of the acetate salt of this compound.
| Property | Value | References |
| Synonyms | N-p-Tosyl-Gly-Pro-Lys-p-nitroanilide, Tos-GPK-pNA | [17][18][19] |
| CAS Number | 73392-19-5 | [14][18][19][20] |
| Molecular Formula | C₂₆H₃₄N₆O₇S · C₂H₄O₂ | [17][19] |
| Molecular Weight | 634.7 g/mol | [17][19] |
| Appearance | White to off-white crystalline solid/powder | [17][19] |
| Purity | ≥98% | [17][19] |
| Solubility | Soluble in ethanol (e.g., 50 mg/mL) | [16][17] |
| Storage | Store at -20°C for long-term stability (≥ 4 years) | [15][17] |
| Detection Wavelength (λmax) | 405 nm (for released pNA) | [17] |
Experimental Applications and Protocols
The primary application of this compound is in the quantitative measurement of tryptase activity. This forms the basis for enzyme characterization, inhibitor screening, and assessing mast cell degranulation in research settings.
Experimental Protocol: Tryptase Activity Assay
This protocol provides a general methodology for measuring tryptase activity in a 96-well plate format.
Principle: Tryptase cleaves this compound, releasing yellow p-nitroanilide (pNA). The rate of increase in absorbance at 405 nm is proportional to the tryptase activity.
Reagents and Materials:
-
Purified tryptase or biological sample (e.g., cell supernatant)
-
This compound stock solution (e.g., 10 mM in ethanol or DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Heparin solution (optional, but recommended for stabilizing tryptase)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Working Substrate Solution: Dilute the this compound stock solution in the Assay Buffer to a final desired concentration (e.g., 0.2-1.0 mM).
-
Set up Reaction: In each well of the microplate, add:
-
X µL of Assay Buffer
-
Y µL of tryptase sample (or standard)
-
Make up the volume to 180 µL with Assay Buffer. Include a "blank" control with buffer instead of the enzyme sample.
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add 20 µL of the working substrate solution to each well to start the reaction (final volume = 200 µL).
-
Measure Absorbance: Immediately begin reading the absorbance at 405 nm (A₄₀₅) every 1-2 minutes for a period of 15-60 minutes using the kinetic mode of the plate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve (ΔA₄₀₅/min).
-
Convert the rate to enzymatic activity using the Beer-Lambert law: Activity (mol/min) = (ΔA₄₀₅ / min) / (ε × l) Where ε is the molar extinction coefficient of pNA (~10,500 M⁻¹cm⁻¹) and l is the path length in cm.
-
Experimental Protocol: Tryptase Inhibitor Screening
This protocol is adapted from the activity assay to evaluate the efficacy of potential tryptase inhibitors.
Principle: A reduction in the rate of pNA release from this compound in the presence of a test compound indicates enzymatic inhibition.
Procedure:
-
Prepare Reagents: As per the Tryptase Activity Assay, with the addition of the test inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
Set up Reaction: In each well of the microplate, add:
-
X µL of Assay Buffer
-
Y µL of tryptase sample
-
10 µL of the test inhibitor at various concentrations (ensure the final solvent concentration is constant across all wells, typically <1%). Include a "no inhibitor" control.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate and Measure: Start the reaction by adding 20 µL of the working substrate solution and measure the kinetic absorbance at 405 nm as described previously.
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each inhibitor concentration.
-
Determine the percent inhibition: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] × 100
-
Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of the experimental and biological processes involving tryptase and its substrate.
Caption: Workflow for a Tryptase Chromogenic Assay.
Caption: Tryptase-Mediated PAR-2 Signaling Pathway.
Caption: Logic of a Tryptase Inhibition Assay.
Conclusion
This compound remains an indispensable tool for researchers in allergy, immunology, and pharmacology. Its reliability and ease of use in chromogenic assays provide a robust platform for quantifying tryptase activity, a critical aspect of mast cell biology. This substrate is central to the functional characterization of tryptase, the high-throughput screening of potential therapeutic inhibitors, and fundamental research into the role of mast cells in health and disease. While researchers must remain aware of its potential cleavage by other proteases, the application of appropriate experimental controls ensures its continued value in advancing our understanding of tryptase and its multifaceted roles.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. tryptase-as-a-polyfunctional-component-of-mast-cells - Ask this paper | Bohrium [bohrium.com]
- 3. tribioscience.com [tribioscience.com]
- 4. Tryptase - Wikipedia [en.wikipedia.org]
- 5. Genetic Regulation of Tryptase Production and Clinical Impact: Hereditary Alpha Tryptasemia, Mastocytosis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptase genetics and anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The serum tryptase test: an emerging robust biomarker in clinical hematology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. testing.com [testing.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Mast cell tryptase: a review of its physiology and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abacusdx.com [abacusdx.com]
- 12. Tryptase - Immunology Laboratory - Oxford University Hospitals [ouh.nhs.uk]
- 13. Mast cell tryptase induces microglia activation via protease-activated receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glpbio.com [glpbio.com]
- 15. moleculardepot.com [moleculardepot.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. caymanchem.com [caymanchem.com]
- 18. This compound acetate | 73392-19-5 | FT110751 [biosynth.com]
- 19. chemimpex.com [chemimpex.com]
- 20. This compound | 73392-19-5 [chemicalbook.com]
The Convergence of Biology and Color: A Technical Guide to the Coagulation Cascade and Chromogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the enzymatic reactions that constitute the blood coagulation cascade and the application of chromogenic substrate technology in its study. Understanding these complex biological pathways and the tools to measure their components is critical for research into hemostasis and thrombosis, as well as for the development of novel anticoagulant and procoagulant therapies.
The Coagulation Cascade: An Enzymatic Symphony
Blood coagulation is a vital physiological process that prevents excessive blood loss following vascular injury. It involves a sophisticated and highly regulated series of enzymatic reactions, known as the coagulation cascade.[1] This cascade is traditionally divided into the intrinsic, extrinsic, and common pathways, all of which converge to generate thrombin, the key enzyme responsible for converting soluble fibrinogen into an insoluble fibrin clot.[2]
The enzymes of the coagulation cascade are predominantly serine proteases, which circulate as inactive zymogens.[1] Upon activation, they cleave and activate the next zymogen in the sequence, leading to a rapid amplification of the initial signal.[1]
Pathways of Coagulation
-
The Extrinsic (Tissue Factor) Pathway: This is now understood to be the primary initiator of coagulation in vivo.[3] It is triggered by injury to a blood vessel, which exposes tissue factor (TF), a transmembrane protein. TF binds to Factor VIIa (FVIIa), and this complex (TF-FVIIa) rapidly activates Factor X (FX) to Factor Xa (FXa).[2][4]
-
The Intrinsic (Contact Activation) Pathway: This pathway is initiated when Factor XII (FXII) comes into contact with a negatively charged surface, such as exposed collagen at the site of a wound.[2] This triggers a sequence involving the activation of Factor XI (FXI), and subsequently Factor IX (FIX).[2] Activated Factor IX (FIXa), along with its cofactor Factor VIIIa (FVIIIa), forms the "tenase" complex, which also activates FX to FXa.[3]
-
The Common Pathway: Both the extrinsic and intrinsic pathways converge at the activation of Factor X.[2] Factor Xa, along with its cofactor Factor Va (FVa), forms the "prothrombinase" complex. This complex is responsible for the rapid conversion of prothrombin (Factor II) into its active form, thrombin (Factor IIa).[4] Thrombin then cleaves fibrinogen (Factor I) to form fibrin monomers, which polymerize to form a soft clot. Finally, thrombin activates Factor XIII (FXIII), a transglutaminase that cross-links the fibrin polymers, stabilizing the clot.[3][5]
Core Enzymes and Cofactors of Coagulation
The table below summarizes the key protein components of the coagulation cascade, distinguishing between the enzymatic factors (primarily serine proteases) and the non-enzymatic cofactors that accelerate their reactions.
| Factor | Name(s) | Type | Function |
| Factor I | Fibrinogen | Structural Protein | Precursor to fibrin; forms the structural mesh of a blood clot.[4] |
| Factor II | Prothrombin | Zymogen (Serine Protease) | Precursor to thrombin (Factor IIa).[3] |
| Factor III | Tissue Factor, Thromboplastin | Glycoprotein (Cofactor) | Initiates the extrinsic pathway by binding and activating Factor VII.[3] |
| Factor V | Proaccelerin | Glycoprotein (Cofactor) | Cofactor for Factor Xa in the prothrombinase complex.[3] |
| Factor VII | Proconvertin, Stable Factor | Zymogen (Serine Protease) | Activates Factor X and Factor IX upon binding to Tissue Factor.[3] |
| Factor VIII | Antihemophilic Factor | Glycoprotein (Cofactor) | Cofactor for Factor IXa in the intrinsic tenase complex.[3] |
| Factor IX | Christmas Factor | Zymogen (Serine Protease) | When activated, forms a complex with Factor VIIIa to activate Factor X.[3] |
| Factor X | Stuart-Prower Factor | Zymogen (Serine Protease) | Activated by both intrinsic and extrinsic pathways; forms the prothrombinase complex with Factor Va.[3] |
| Factor XI | Plasma Thromboplastin Antecedent | Zymogen (Serine Protease) | Activates Factor IX in the intrinsic pathway.[6] |
| Factor XII | Hageman Factor | Zymogen (Serine Protease) | Initiates the intrinsic pathway upon contact with negatively charged surfaces.[6] |
| Factor XIII | Fibrin-Stabilizing Factor | Transglutaminase | Cross-links fibrin strands to form a stable clot.[3] |
Chromogenic Substrates: Principles and Applications
Chromogenic substrate assays are a powerful tool for measuring the activity of specific enzymes within the coagulation cascade.[1] These assays are based on a synthetic peptide that mimics the natural cleavage site of a specific coagulation enzyme.[7] This peptide is chemically linked to a chromophore, most commonly p-nitroaniline (pNA).[1]
The principle is straightforward:
-
The target enzyme (e.g., Factor Xa) recognizes and cleaves the specific peptide sequence of the chromogenic substrate.
-
This cleavage releases the p-nitroaniline (pNA) molecule.
-
Free pNA has a distinct yellow color, which can be quantified by measuring the absorbance of light at a wavelength of 405 nm using a spectrophotometer.[7][8]
-
The rate of color development (change in absorbance over time) is directly proportional to the activity of the target enzyme in the sample.[1]
This technology allows for highly specific and quantitative measurement of individual factor activities, overcoming some of the limitations and interferences associated with traditional clot-based assays.[1][9]
Data Presentation: Substrate Specificity and Enzyme Kinetics
The specificity of a chromogenic assay is determined by the amino acid sequence of the peptide.[6] Different enzymes have preferences for cleaving bonds adjacent to specific amino acid residues. The tables below detail common chromogenic substrates and the kinetic parameters that define their interaction with coagulation enzymes.
Common Chromogenic Substrates for Coagulation Enzymes
| Substrate Name | Target Enzyme(s) | Peptide Sequence |
| S-2222 | Factor Xa | Bz-Ile-Glu-Gly-Arg-pNA |
| S-2765 | Factor Xa | Z-D-Arg-Gly-Arg-pNA |
| S-2238 | Thrombin (Factor IIa) | H-D-Phe-Pip-Arg-pNA |
| Chromozym TH | Thrombin (Factor IIa) | Tos-Gly-Pro-Arg-pNA |
| S-2251 | Plasmin | H-D-Val-Leu-Lys-pNA |
| S-2302 | Plasma Kallikrein, Factor XIa | H-D-Pro-Phe-Arg-pNA |
| S-2366 | Activated Protein C (APC), Factor XIa | pyroGlu-Pro-Arg-pNA |
| S-2288 | Tissue Plasminogen Activator (tPA) | H-D-Ile-Pro-Arg-pNA |
| (Data sourced from multiple references, including[1][10][11]) |
Enzyme Kinetic Data
Enzyme kinetics are described by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum (Vmax) and is an inverse measure of the enzyme's affinity for the substrate.[12] kcat, the turnover number, represents the maximum number of substrate molecules an enzyme can convert to product per second.[13] The ratio kcat/Km is the specificity constant, indicating the overall catalytic efficiency of an enzyme for a particular substrate.[6]
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Human Thrombin | S-2238 | 7 | 26 | 3.71 |
| Human Thrombin | Chromozym TH | ~1.6 - 16 | ~35 - 130 | ~4.7 - 52 |
| Bovine Factor Xa | S-2222 | 90 | 1.1 | 0.012 |
| Human Factor Xa | S-2765 | 920 | 0.26 | 0.00028 |
| Human Plasmin | S-2251 | 50 | 0.40 | 0.008 |
| Human Kallikrein | S-2302 | ~200 | - | - |
| Human Factor XIa | S-2302 | ~400 | - | - |
| Human Factor XIa | S-2366 | ~1100 | - | - |
| (Data compiled from multiple sources and represent approximate values under specific assay conditions.[1][10][14][15]) |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible results. Below are methodologies for key chromogenic assays.
General Specimen Collection and Handling
For all coagulation assays, proper specimen handling is critical.
-
Collection: Collect whole blood into a light-blue top tube containing 3.2% buffered sodium citrate anticoagulant. Ensure the tube is filled to the proper volume (typically 9 parts blood to 1 part anticoagulant).[16]
-
Processing: Centrifuge the sample (e.g., at 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP).[3] For many assays, a double-centrifugation step is recommended.[17]
-
Storage: Perform testing within a few hours of collection. If delayed, plasma should be aliquoted into plastic vials and frozen at -20°C or, ideally, -70°C. Thaw samples rapidly at 37°C before use and test immediately.[3][17]
Protocol: Chromogenic Factor VIII Assay
This two-stage assay measures FVIII activity based on its role as a cofactor in the activation of Factor X.[3][16]
-
Sample Dilution: Prepare a 1:31 dilution of the patient plasma and calibration standards by mixing 0.1 mL of plasma with 3.0 mL of 0.9% NaCl solution.[18]
-
Activation (Stage 1):
-
Pipette 50 µL of the diluted plasma/standard into a microplate well or cuvette.
-
Add 50 µL of a reagent mixture containing excess Factor IXa, Factor X, phospholipids, and calcium ions. Some kits also include thrombin to pre-activate the FVIII.[18]
-
Incubate the mixture for a defined period (e.g., 90 seconds at 37°C) to allow FVIIIa to activate FX to FXa.[18] The amount of FXa generated is the rate-limiting step and is proportional to the FVIII activity in the sample.[5]
-
-
Detection (Stage 2):
-
Add 50 µL of a Factor Xa-specific chromogenic substrate (e.g., CH₃OCO-D-CHG-Gly-Arg-pNA).[18]
-
-
Measurement:
-
Immediately begin reading the change in absorbance at 405 nm using a spectrophotometer set to 37°C.[18]
-
Record the rate of pNA release (ΔA/min).
-
-
Calculation:
-
Construct a standard curve by plotting the ΔA/min for the calibration standards against their known FVIII concentrations.
-
Determine the FVIII activity of the patient sample by interpolating its ΔA/min value from the standard curve.
-
Protocol: Chromogenic Anti-Factor Xa Assay (Heparin Monitoring)
This assay is used to monitor anticoagulant therapies that inhibit Factor Xa, such as unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs).[4] The principle is based on measuring the residual FXa activity after it has been inhibited by the anticoagulant in the patient's plasma.[19]
-
Sample Preparation: Patient platelet-poor plasma is used directly. A standard curve is prepared using calibrators with known concentrations of the specific anticoagulant being monitored.[4]
-
Inhibition Reaction:
-
Pipette 50 µL of patient plasma or calibrator into a cuvette.
-
Add 50 µL of a reagent containing a known, excess amount of Factor Xa. (Note: For heparin monitoring, the reagent often contains excess antithrombin to ensure the reaction is not limited by the patient's antithrombin level).[20]
-
Incubate for a precise time (e.g., 2 minutes at 37°C) to allow the anticoagulant in the plasma to form an inhibitory complex with the added Factor Xa.[21]
-
-
Detection:
-
Add 50 µL of a Factor Xa-specific chromogenic substrate (e.g., S-2222).[21]
-
-
Measurement:
-
Immediately measure the change in absorbance at 405 nm. The rate of color development is proportional to the amount of residual (uninhibited) Factor Xa.
-
-
Calculation:
-
The amount of color produced is inversely proportional to the concentration of the anti-Xa anticoagulant in the sample.[19]
-
Plot a standard curve of anticoagulant concentration vs. ΔA/min for the calibrators.
-
Determine the anticoagulant concentration in the patient sample from the curve.
-
Conclusion
The study of the coagulation cascade is fundamental to hematology and the development of therapies for bleeding and thrombotic disorders. Chromogenic substrate technology provides researchers and clinicians with precise, quantitative, and automatable methods to dissect this complex system.[7] By enabling the accurate measurement of specific enzyme activities, these assays facilitate the diagnosis of factor deficiencies, the monitoring of anticoagulant therapy, and the characterization of new therapeutic agents, ultimately advancing our ability to manage hemostatic disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. goldbio.com [goldbio.com]
- 3. sysmex-ap.com [sysmex-ap.com]
- 4. Anti-Xa Assays [practical-haemostasis.com]
- 5. Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diapharma.com [diapharma.com]
- 7. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]
- 8. Chromogenic Method [sysmex.co.uk]
- 9. Comparative analysis of chromogenic vs clot.based one stage APTT assay for determination of factor VIII level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme Kinetics - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 13. google.com [google.com]
- 14. Enzymes of the contact phase of blood coagulation: kinetics with various chromogenic substrates and a two-substrate assay for the joint estimation of plasma prekallikrein and factor XI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Newer synthetic peptide substrates in coagulation testing: some practical considerations for automated methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labcorp.com [labcorp.com]
- 17. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 18. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Discovery and development of peptide-pNA substrates
An In-depth Technical Guide to the Discovery and Development of Peptide-PNA Substrates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide Nucleic Acid (PNA) is a synthetic DNA/RNA mimic with a neutral N-(2-aminoethyl)glycine backbone, offering exceptional binding affinity and stability.[1][2] Despite its promise in antisense and antigene therapies, its utility has been hampered by poor cellular uptake.[3] The conjugation of PNA to cell-penetrating peptides (CPPs) creates Peptide-PNA (PPNA) substrates, a class of molecules designed to overcome this delivery barrier.[4] Recent advancements, particularly in automated fast-flow synthesis, have dramatically accelerated the development of PPNAs, enabling rapid production of candidates for therapeutic and diagnostic applications, from antiviral agents to correctors of genetic disorders.[3][5] This guide provides a comprehensive overview of the discovery, synthesis, and application of these powerful biomolecules.
Introduction to Peptide Nucleic Acids (PNA)
First synthesized in 1991 by Nielsen, Egholm, Berg, and Buchardt, Peptide Nucleic Acid (PNA) is an artificial polymer structurally analogous to DNA and RNA.[6][] The defining feature of PNA is its unique backbone, which is composed of repeating N-(2-aminoethyl)glycine units linked by peptide bonds, replacing the negatively charged sugar-phosphate backbone of natural nucleic acids.[][8] This neutral backbone eliminates electrostatic repulsion when binding to DNA or RNA, resulting in stronger and more stable duplex formation.[][9]
Key properties of PNAs include:
-
High Binding Affinity: PNA binds to complementary DNA and RNA with higher affinity than DNA-DNA duplexes.[9] The melting temperature (Tm) of a PNA/DNA duplex is typically about 1°C higher per base pair compared to a corresponding DNA/DNA duplex.[9][10]
-
Enhanced Specificity: A PNA/DNA base mismatch is more destabilizing than a similar mismatch in a DNA/DNA duplex, leading to greater specificity.[6]
-
Enzymatic Resistance: The synthetic peptide backbone is not recognized by nucleases or proteases, making PNAs highly resistant to enzymatic degradation and stable in vivo and in vitro.[6][9]
-
Stability: PNAs are stable across a wide range of pH and salt concentrations.[6][10]
Despite these advantages, the therapeutic potential of unmodified PNAs has been limited by their poor ability to cross cell membranes.[3][6] This challenge led to the development of peptide-PNA conjugates, which leverage the delivery capabilities of peptides to transport the PNA cargo into cells.
Synthesis of Peptide-PNA Substrates
The synthesis of PNA-peptide conjugates has evolved from traditional solid-phase methods to highly efficient automated techniques.
Solid-Phase Synthesis
PNA-peptide conjugates are typically assembled using established solid-phase peptide synthesis (SPPS) protocols.[11] The process involves the sequential addition of protected PNA or amino acid monomers to a growing chain anchored to a solid resin support. The two primary chemical strategies are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry.[11]
The general workflow is a cycle of three main steps:
-
Deprotection: Removal of the N-terminal protecting group (Fmoc or Boc) from the resin-bound chain.[11]
-
Coupling: Activation and addition of the next protected monomer, which forms a peptide bond with the newly deprotected N-terminus.[12]
-
Capping: Acetylation of any unreacted amino groups to prevent the formation of deletion sequences.[11]
This cycle is repeated until the desired sequence is synthesized. Finally, the conjugate is cleaved from the resin and all protecting groups are removed.[11] While reliable, standard batch protocols are often slow and can suffer from low yields and purity due to on-resin aggregation, especially for PNA sequences longer than 15 bases.[4][5]
Automated Fast-Flow Synthesis
A significant technological advance is the development of automated fast-flow synthesizers.[5] This technology enables the rapid, "single-shot" manufacture of CPP-conjugated PNAs (PPNAs).[4] In this system, reagents are pumped through a heated, resin-packed reaction zone.[3] The elevated temperature (e.g., 70°C) and continuous flow dramatically accelerate the chemistry.[13]
Key advantages of this method include:
-
Speed: Each amide bond formation can be completed in as little as 10 seconds, a vast improvement over batch methods that can take minutes to hours per cycle.[4][5]
-
Purity & Efficiency: The rapid cycle times and optimized conditions reduce side reactions, often eliminating the need for capping or double-coupling steps and resulting in higher crude purity.[4][5]
-
Length: The synthesis of longer, more challenging PNA sequences is more feasible.[4]
This technology has made it possible to synthesize entire libraries of PPNAs in a single day, accelerating research and development.[5]
Quantitative Data
Table 1: Comparison of PNA Synthesis Methods
| Parameter | Standard Batch Synthesis (Manual) | Automated Fast-Flow Synthesis |
| Synthesis Time (4-mer PNA) | ~4 hours[5] | ~15 minutes[5] |
| Crude Purity (4-mer PNA) | 57%[5] | 90%[5] |
| Synthesis Time (18-mer PNA) | > 1 day | ~1 hour[5] |
| Coupling Time per Monomer | ~30 minutes[12] | 10 seconds[5] |
| Capping/Double Coupling | Often required[4] | Not required[4] |
Table 2: Bioactivity and Efficacy of Peptide-PNA Conjugates
| Application / PNA Target | Peptide Conjugate | Result | Efficacy | Reference |
| Antiviral (SARS-CoV-2) | Cell-Penetrating Peptide (CPP) | Inhibition of viral entry | >95% reduction in viral titer | [4][5] |
| Antiviral (SARS-CoV-2) | Cell-Penetrating Peptide (CPP) | Inhibition of viral entry | IC₅₀ = 0.8 µM | [3] |
| Splice-Correction (β-thalassemia) | Cell-Penetrating Peptide (CPP) | Correction of IVS2-654 pre-mRNA splicing | ~3-fold higher activity than transfected PNA | [3] |
Table 3: PNA Hybridization Properties
| Parameter | Value / Property | Reference |
| Melting Temperature (Tm) vs. DNA/DNA | ~1°C higher per base pair for PNA/DNA duplexes | [9][10] |
| Tm of 6-base PNA/DNA vs. DNA/DNA | 31°C (PNA/DNA) vs. <10°C (DNA/DNA) | [6] |
| Effect of Salt Concentration on Tm | Almost independent of ionic strength | [10] |
| Mismatch Discrimination | A single mismatch is more destabilizing than in DNA/DNA duplexes | [6] |
Experimental Protocols
Protocol 1: Automated Fast-Flow Synthesis of a Peptide-PNA Conjugate
This protocol is based on the automated single-shot synthesis method.[13]
-
Resin Preparation: Load Rink Amide resin (e.g., 15 mg, 0.5 mmol/g) into the synthesizer's reactor. Swell the resin in DMF at 70°C for 5 minutes.
-
Peptide Synthesis: If creating a PPNA in a single shot, first synthesize the peptide portion (e.g., the CPP) on the resin using standard automated peptide synthesis protocols.
-
PNA Synthesis Cycle (3 minutes total):
-
Coupling (10 seconds): Prepare a coupling solution containing the PNA monomer (e.g., 0.2 M), an activator like HBTU (e.g., 0.18 M), and a base like DIEA (e.g., 10% v/v) in DMF. Pump this mixture through the heated (70°C) reactor containing the resin.
-
Wash (1 min): Flush the reactor with DMF at both 70°C and room temperature to remove excess reagents and prepare for deprotection.
-
Deprotection (50 seconds): Flow a deprotection solution (e.g., 40% piperidine in DMF) through the reactor at a moderately warm temperature (~40°C) to remove the N-terminal Fmoc group.
-
Final Wash (1 min): Wash the resin with DMF to remove the deprotection agent and preheat the reactor to 70°C for the next coupling cycle.
-
-
Repeat: Repeat the PNA synthesis cycle for each subsequent monomer until the full PNA sequence is assembled.
-
Cleavage and Purification: Once synthesis is complete, cleave the final PPNA from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). Purify the crude product by reverse-phase HPLC.
Protocol 2: Solid-Phase PNA Synthesis (Manual Fmoc Chemistry)
This protocol outlines the general steps for manual solid-phase synthesis.[11][12]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide PEG-PS) in DMF for 1 hour.[11]
-
First Monomer Coupling: Activate the first Fmoc-protected PNA monomer (3 eq) with an activating agent (e.g., HATU, 2.9 eq) and bases (e.g., DIEA, 3 eq; lutidine, 3 eq). Add the activated monomer solution to the resin and allow it to react for 30 minutes at room temperature.
-
Capping: Wash the resin, then treat with a capping solution (e.g., Ac₂O/lutidine/DMF) for 5 minutes to block any unreacted amines.
-
Fmoc Deprotection: Wash the resin, then treat with 20% piperidine in DMF for 5 minutes to remove the Fmoc protecting group.
-
Repeat Cycle: Wash the resin thoroughly and repeat steps 2-4 for each subsequent PNA monomer until the desired sequence is complete.
-
Cleavage: Wash the final resin-bound PNA with methanol and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA) for 2 hours to release the PNA.[12]
-
Purification: Precipitate the crude PNA in cold ether, then purify using reverse-phase HPLC.
Protocol 3: PNA-DNA Strand Invasion Assay
This protocol is used to confirm the binding of PNA to a double-stranded DNA target.[14][15]
-
Reaction Setup: In a siliconized microtube, combine the target dsDNA (e.g., a PCR product; final concentration <10 nM) and a significant excess of the PNA oligomer (final concentration >100 nM).
-
Buffer: Perform the reaction in a low-salt buffer, such as 10 mM sodium phosphate (pH 7.0).[14]
-
Incubation: Incubate the reaction mixture at 37°C for at least 2 hours. Incubation time may be varied to assess kinetics.
-
Analysis (Gel-Shift Assay):
-
Load the reaction mixture directly onto a non-denaturing polyacrylamide gel.
-
Run electrophoresis to separate the PNA-DNA complex from the unbound dsDNA.
-
Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize. A band with slower mobility compared to the dsDNA-only control indicates the formation of a PNA-DNA complex.[15]
-
Protocol 4: EGFP Splice-Correction Assay
This cellular assay measures the ability of a PNA to correct aberrant pre-mRNA splicing and restore functional protein expression.[3]
-
Cell Line: Use a reporter cell line, such as HeLa-654 cells. These cells are engineered to express an EGFP gene that is interrupted by a mutated human β-globin intron (IVS2-654). This mutation causes aberrant splicing, leading to a non-fluorescent protein.[3]
-
Cell Plating: Plate the HeLa-654 cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the anti-IVS2-654 PPNA at various concentrations. Include controls such as an untreated group (PBS vehicle), a scrambled-sequence PPNA, and a positive control (e.g., unmodified PNA delivered with a transfection agent like Lipofectamine).
-
Incubation: Incubate the cells with the PPNA for a set period (e.g., 24-48 hours).
-
Analysis: Measure the EGFP fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence compared to the untreated control indicates that the PPNA has entered the cells, bound to the aberrant pre-mRNA, and restored correct splicing, leading to the production of functional EGFP.[3]
Visualizations of Pathways and Workflows
Caption: Diagram 1: Structural Comparison of DNA and PNA.
Caption: Diagram 2: Solid-Phase PNA Synthesis Workflow.
References
- 1. Antisense peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. About Peptide Nucleic Acids (PNA) | PNA Bio [pnabio.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Solid-phase Synthesis of PNA-Peptide Conjugates - Creative Peptides [pna.creative-peptides.com]
- 12. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 13. scienceopen.com [scienceopen.com]
- 14. End invasion of peptide nucleic acids (PNAs) with mixed-base composition into linear DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.cmu.edu [chem.cmu.edu]
Stability and Storage of Tos-Gly-Pro-Lys-pNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chromogenic substrate Nα-Tosyl-glycyl-L-prolyl-L-lysine-p-nitroanilide (Tos-Gly-Pro-Lys-pNA). Understanding the stability profile of this reagent is critical for ensuring the accuracy and reproducibility of enzymatic assays in research and drug development.
Core Concepts and Stability Profile
This compound is a synthetic peptide widely used as a chromogenic substrate for various serine proteases, most notably plasmin. The principle of its use lies in the enzymatic cleavage of the amide bond between the lysine residue and the p-nitroaniline (pNA) moiety. This cleavage releases the yellow chromophore p-nitroaniline, which can be quantified spectrophotometrically at 405 nm, providing a direct measure of enzyme activity.
The stability of this compound is influenced by several factors, including temperature, pH, and the presence of proteolytic enzymes. The primary degradation pathway is the hydrolysis of the amide bond, leading to the release of pNA and the peptide fragment Tos-Gly-Pro-Lys.
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of this compound under various storage conditions.
| Parameter | Condition | Stability | Source |
| Solid Form | -20°C | ≥ 4 years | [1] |
| Stock Solution | -80°C | Use within 6 months | [2] |
| Stock Solution | -20°C | Use within 1 month | [2] |
| Frozen Solution | pH 4 (deionized water with HCl) | Stable for more than a year |
| Parameter | Solvent | Concentration | Source |
| Solubility | Ethanol | 50 mg/mL | [1][3] |
Experimental Protocols
Workflow for Stability Testing of this compound
Caption: A generalized workflow for assessing the stability of this compound.
Methodology for Enzymatic Degradation Assay
The enzymatic degradation of this compound is the basis of its function as a substrate. The following provides a general protocol for measuring enzyme activity, which can be adapted for stability studies (i.e., by measuring the activity of a stock solution over time).
-
Reagent Preparation :
-
Assay Procedure :
-
In a 96-well plate or cuvette, add the reaction buffer.
-
Add the this compound substrate to the desired final concentration.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately measure the absorbance at 405 nm over time using a spectrophotometer or plate reader.
-
-
Data Analysis :
-
The rate of increase in absorbance at 405 nm is proportional to the rate of p-nitroaniline release and thus to the enzyme activity.
-
The enzyme activity can be calculated using the molar extinction coefficient of p-nitroaniline.
-
Degradation Pathway
The primary and functionally relevant degradation pathway for this compound is the enzymatic hydrolysis of the amide bond linking the lysine residue to the p-nitroaniline group.
Caption: Enzymatic degradation of this compound by a serine protease.
Recommendations for Storage and Handling
To ensure the integrity and performance of this compound, the following storage and handling guidelines are recommended:
-
Long-term storage : For the solid product, store at -20°C for maximum stability, which can be for four years or more.[1]
-
Stock solutions : Prepare stock solutions in a suitable solvent like ethanol. For optimal stability, aliquot and store at -80°C for use within six months or at -20°C for use within one month.[2] Avoid repeated freeze-thaw cycles.
-
Working solutions : Prepare fresh working solutions from stock solutions for each experiment to ensure accuracy.
-
Protection from light : As p-nitroaniline is a chromophore, it is good practice to protect solutions from prolonged exposure to light to prevent any potential photochemical degradation.
-
pH considerations : For non-enzymatic stability, maintaining a slightly acidic pH (e.g., pH 4) for aqueous solutions may enhance stability.
By adhering to these guidelines and understanding the stability profile of this compound, researchers can ensure the reliability of their enzymatic assays and the integrity of their scientific data.
References
Solubility Profile of Tos-gly-pro-lys-pna: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of the chromogenic substrate Nα-Tosyl-glycyl-L-prolyl-L-lysine-4-nitroanilide, commonly abbreviated as Tos-gly-pro-lys-pna. This peptide derivative is a widely used substrate for various serine proteases, including plasmin and Achromobacter lyticus protease (ALP).[1] Understanding its solubility is critical for accurate and reproducible enzymatic assays. This document outlines known solubility data, provides a theoretical framework for its behavior in different buffers, and offers a detailed protocol for determining its solubility for specific experimental needs.
Physicochemical Properties and Theoretical Solubility
To predict the solubility of this compound, it is essential to analyze its structure. The peptide sequence is Gly-Pro-Lys, with a tosyl (Tos) group at the N-terminus and a p-nitroanilide (pNA) group at the C-terminus. The key to its aqueous solubility lies in the overall charge of the molecule.
A standard method for predicting peptide solubility involves calculating its net charge at a neutral pH (around 7.0).[2][3]
-
Acidic Residues: Aspartic acid (D), Glutamic acid (E), and the C-terminal carboxyl group (-COOH) are assigned a value of -1.
-
Basic Residues: Lysine (K), Arginine (R), Histidine (H), and the N-terminal amino group (-NH2) are assigned a value of +1.[2]
For this compound:
-
The N-terminal amino group is modified with a tosyl group, neutralizing its positive charge.
-
The C-terminal carboxyl group is modified with p-nitroanilide, neutralizing its negative charge.
-
The peptide contains one basic residue, Lysine (K) , which has a side-chain amino group that is positively charged at neutral pH.
Therefore, the overall net charge of this compound at pH 7 is +1 , classifying it as a basic peptide .[1][4]
Based on general guidelines for peptide solubility, basic peptides are typically soluble in aqueous solutions.[2][4] If solubility in neutral water or buffers is limited, solubility can be enhanced by dissolving the peptide in a slightly acidic solution (e.g., using 10% acetic acid).[2][5]
Quantitative Solubility Data
While theoretical analysis provides a strong indication of solubility, empirical data is essential. The following table summarizes the available quantitative data for the solubility of this compound.
| Solvent | Concentration | Observations |
| Ethanol | 50 mg/mL | Colorless to yellow solution.[6] |
| Dimethylformamide (DMF) | 25 mg/mL | Soluble, clear, colorless to light yellow. |
Note: Data is derived from publicly available product information sheets.
Experimental Protocol: Determining Solubility in a Novel Buffer
The following protocol provides a systematic approach to determine the solubility of this compound in a specific buffer of interest. It is always recommended to test solubility on a small amount of the peptide before dissolving the entire stock.[2]
Materials:
-
Lyophilized this compound
-
Buffer of interest (e.g., Tris-HCl, PBS) at the desired pH
-
Vortex mixer
-
Sonicator (water bath)
-
Microcentrifuge
-
Spectrophotometer
Procedure:
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.[2]
-
Initial Test: Add a small, known amount of the peptide (e.g., 1 mg) to a microcentrifuge tube.
-
Solvent Addition: Add the desired buffer to achieve a high starting concentration (e.g., 10 mg/mL).
-
Dissolution:
-
Incremental Dilution (if necessary): If the peptide does not dissolve, add more buffer in known increments to reduce the concentration until solubility is achieved. Record the final concentration.
-
pH Adjustment (if necessary): For basic peptides like this compound that are difficult to dissolve in neutral buffer, a small amount of a weak acid (e.g., 10% acetic acid) can be added dropwise to aid dissolution before diluting to the final concentration with the buffer.[4]
-
Confirmation: Centrifuge the solution at a high speed (e.g., 10,000 x g for 5 minutes) to pellet any undissolved material.[2] Measure the absorbance of the supernatant at 405 nm (the absorbance maximum of free pNA) to ensure no significant amount of cleaved substrate is present, and then at a wavelength away from the pNA peak (e.g., 600 nm) to check for light scattering from insoluble particles.
Visualization of Experimental Workflow
The primary application of this compound is in chromogenic protease assays. The workflow for such an assay is depicted below.
Caption: Workflow for a chromogenic protease assay using this compound.
This diagram illustrates the key steps from reagent preparation to data analysis in a typical enzymatic assay using a p-nitroanilide-based substrate.[7][8] The protease cleaves the bond between the lysine and the p-nitroanilide, releasing the yellow chromophore, which is then quantified.[9]
References
- 1. biocat.com [biocat.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. biobasic.com [biobasic.com]
- 5. jpt.com [jpt.com]
- 6. N-(p-Tosyl)-Gly-Pro-Lys 4-nitroanilide plasmin substrate 88793-79-7 [sigmaaldrich.com]
- 7. Proteolytic activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 8. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Safety and Handling of Tos-Gly-Pro-Lys-pNA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and experimental applications of Nα-Tosyl-glycyl-L-prolyl-L-lysine-p-nitroanilide, commonly abbreviated as Tos-Gly-Pro-Lys-pNA. This chromogenic substrate is a valuable tool in the study of various serine proteases, and this document aims to equip researchers with the necessary information for its safe and effective use.
Chemical and Safety Data
This compound is a synthetic peptide derivative used as a chromogenic substrate for several serine proteases, including plasmin, urokinase, and tryptase. Upon enzymatic cleavage at the lysine residue, it releases p-nitroaniline (pNA), a yellow-colored compound that can be quantified spectrophotometrically at 405 nm. This property allows for the continuous monitoring of enzyme activity.
Chemical Properties:
| Property | Value |
| Synonyms | N-p-Tosyl-Gly-Pro-Lys-p-nitroanilide, Chromozym PL |
| Molecular Formula | C₂₆H₃₄N₆O₇S |
| Molecular Weight | 574.65 g/mol |
| CAS Number | 73392-19-5 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in ethanol (50 mg/mL) and water.[1][2] It may not readily dissolve in PBS. |
Safety Information:
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[3] It has been found to have no acute toxicity, irritant effects on the skin or eyes, and no known sensitizing effects.[3]
| Hazard Identification | Classification |
| GHS Classification | Not a hazardous substance or mixture |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 |
| Primary Irritant Effect | No irritant effect on skin or eyes |
| Sensitization | No sensitizing effects known |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and stability of this compound.
Handling:
-
Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust by handling it in a well-ventilated area or under a fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Storage:
-
Store the solid compound at -20°C for long-term stability (≥ 4 years).[1]
-
For short-term storage, it can be kept at room temperature in the continental US, though this may vary elsewhere.[4]
-
Stock solutions can be prepared in appropriate solvents. For example, a solution in ethanol (50 mg/mL) can be prepared.[1] To increase solubility, gentle warming to 37°C and sonication may be applied.
-
Prepared stock solutions should be stored in aliquots at -20°C (stable for up to 1 month) or -80°C (stable for up to 6 months) to avoid repeated freeze-thaw cycles.[5]
Experimental Protocols
This compound is primarily used in colorimetric assays to determine the activity of various proteases. The general principle involves the enzymatic cleavage of the substrate and the subsequent measurement of the released p-nitroaniline (pNA) at 405 nm.
General Chromogenic Protease Assay Workflow
The following diagram illustrates a typical workflow for a protease activity assay using a p-nitroanilide-based substrate like this compound.
Detailed Protocol for Plasmin Activity Assay
This protocol is adapted from generic procedures for plasmin activity assays using chromogenic substrates.
Materials:
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)
-
This compound stock solution (e.g., 10 mM in ethanol)
-
Plasmin standard solution
-
Sample containing plasmin activity (e.g., plasma, purified enzyme)
Procedure:
-
Prepare Reagents:
-
Prepare the desired volume of Assay Buffer.
-
Dilute the this compound stock solution to the desired working concentration (e.g., 1 mM) with Assay Buffer.
-
Prepare a standard curve of plasmin by serially diluting the plasmin standard solution in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 20 µL of plasmin standard or sample to the appropriate wells.
-
For a blank, add 20 µL of Assay Buffer instead of the enzyme.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Add 30 µL of the this compound working solution to each well to start the reaction.
-
-
Measurement:
-
Kinetic Measurement: Immediately start measuring the absorbance at 405 nm every 1-2 minutes for 15-30 minutes at 37°C.
-
Endpoint Measurement: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes). Stop the reaction by adding 20 µL of 50% acetic acid. Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
For kinetic analysis, determine the rate of reaction (ΔA405/min).
-
For endpoint analysis, subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the rate of reaction or the final absorbance against the plasmin concentration of the standards to generate a standard curve.
-
Determine the plasmin activity in the samples from the standard curve.
-
Quantitative Data
This compound has been characterized as a substrate for several proteases. The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), provide valuable information about the enzyme-substrate interaction.
| Enzyme | Kₘ (µM) | kcat (s⁻¹) | Organism | Reference |
| Plasmin | 250 | 23 | Human | Lottenberg et al., 1981 |
| Urokinase | 1100 | 12 | Human | Lottenberg et al., 1981 |
| Thrombin | >2000 | - | Human | Lottenberg et al., 1981 |
| Factor Xa | >2000 | - | Human | Lottenberg et al., 1981 |
| Achromobacter lyticus Protease | - | - | Achromobacter lyticus | Eriksen & Holm, 1997[6] |
Note: The values presented are from a single comprehensive study and may vary depending on the experimental conditions (e.g., pH, temperature, buffer composition).
Signaling Pathways
The enzymes that cleave this compound are involved in various physiological and pathological signaling pathways. Understanding these pathways is crucial for researchers in drug development.
Plasminogen Activation System and Downstream Signaling
Plasmin, the primary target of this compound, is the main effector enzyme of the fibrinolytic system. Its activation from plasminogen is tightly regulated by urokinase-type plasminogen activator (uPA) and tissue-type plasminogen activator (tPA).
Tryptase-Mediated PAR-2 Signaling
Mast cell tryptase, another enzyme that can be assayed using this compound, is a potent activator of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor involved in inflammation and immune responses.
Conclusion
This compound is a safe and effective chromogenic substrate for the kinetic analysis of several important serine proteases. Its use in well-defined experimental protocols can provide valuable insights into enzyme activity and the modulation of associated signaling pathways. This guide provides a comprehensive overview of its safety, handling, and application, intended to support researchers in their drug discovery and development efforts. For more detailed information, it is always recommended to consult the specific product information sheets and relevant scientific literature.
References
- 1. enzymedevelopment.com [enzymedevelopment.com]
- 2. N-(p-Tosyl)-Gly-Pro-Lys 4-nitroanilide plasmin substrate 88793-79-7 [sigmaaldrich.com]
- 3. coachrom.com [coachrom.com]
- 4. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit (ab108915) | Abcam [abcam.com]
- 6. dfu.phadia.com [dfu.phadia.com]
Methodological & Application
Application Notes and Protocols for Plasmin Activity Assays using Tos-Gly-Pro-Lys-pNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of plasmin activity using the chromogenic substrate Nα-Tosyl-glycyl-L-prolyl-L-lysine-p-nitroanilide (Tos-Gly-Pro-Lys-pNA). This assay is a reliable and straightforward method for quantifying plasmin enzymatic activity, which is crucial in various research areas, including fibrinolysis, thrombolysis, and cancer research.
Principle of the Assay
The this compound assay is based on the specific proteolytic activity of plasmin. Plasmin is a serine protease that plays a key role in the breakdown of fibrin clots. The chromogenic substrate, this compound, mimics the natural substrate of plasmin. In the presence of plasmin, the substrate is cleaved at the lysine-p-nitroanilide bond, releasing the yellow-colored p-nitroanilide (pNA).[1] The rate of pNA formation is directly proportional to the plasmin activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 405 nm.[1][2]
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog Number | Storage |
| N-(p-Tosyl)-Gly-Pro-Lys 4-nitroanilide acetate salt | Sigma-Aldrich | T6140 | -20°C |
| Human Plasmin | Sigma-Aldrich | P1867 | -20°C |
| Tris Buffer | Various | N/A | Room Temperature |
| Hydrochloric Acid (HCl) | Various | N/A | Room Temperature |
| 96-well microplate | Various | N/A | Room Temperature |
| Microplate reader | Various | N/A | N/A |
Table 2: Typical Assay Parameters
| Parameter | Value |
| Wavelength | 405 nm |
| Temperature | 37°C |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 |
| Substrate Concentration | 0.1 - 1 mM |
| Plasmin Concentration | 0.01 - 0.1 CU/mL |
| Final Reaction Volume | 200 µL |
Note: Optimal concentrations may vary depending on the specific experimental conditions and should be determined empirically.
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.4):
-
Dissolve 6.057 g of Tris base in 800 mL of purified water.
-
Adjust the pH to 7.4 with 1 M HCl.
-
Bring the final volume to 1 L with purified water.
-
Store at 4°C.
-
-
Substrate Stock Solution (10 mM this compound):
-
Plasmin Stock Solution:
-
Reconstitute lyophilized human plasmin in purified water to a concentration of 1 CU/mL (Caseinolytic Unit).
-
Prepare fresh dilutions of plasmin in Assay Buffer immediately before use.
-
Assay Procedure
-
Prepare the reaction mixture:
-
In a 96-well microplate, add the following reagents in the order listed:
-
Assay Buffer
-
Plasmin solution (or sample containing plasmin)
-
Purified water to bring the volume to 180 µL.
-
-
Include a blank control containing Assay Buffer instead of the plasmin solution.
-
-
Pre-incubate:
-
Pre-incubate the microplate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
-
Initiate the reaction:
-
Add 20 µL of the Substrate Stock Solution (or a working dilution to achieve the desired final concentration) to each well to start the reaction. The final volume in each well should be 200 µL.
-
-
Measure the absorbance:
-
Immediately start measuring the absorbance at 405 nm in a microplate reader capable of kinetic measurements at 37°C.
-
Record the absorbance every minute for 10-30 minutes.
-
Data Analysis
-
Calculate the rate of reaction (ΔA/min):
-
Determine the linear portion of the absorbance versus time plot.
-
Calculate the slope of this linear range, which represents the rate of pNA formation (ΔA/min).
-
-
Calculate Plasmin Activity:
-
The activity of plasmin can be calculated using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA/min * Total Volume) / (ε * Path Length * Enzyme Volume)
-
Where:
-
ΔA/min is the rate of absorbance change.
-
Total Volume is the final reaction volume in the well (in mL).
-
ε is the molar extinction coefficient of pNA (typically ~10,500 M⁻¹cm⁻¹ at 405 nm).[5]
-
Path Length is the light path through the well (typically determined by the microplate reader or can be calculated).
-
Enzyme Volume is the volume of the plasmin solution added to the well (in mL).
-
-
-
Visualizations
Caption: Enzymatic cleavage of this compound by plasmin.
Caption: Experimental workflow for the plasmin activity assay.
References
Standard Operating Procedure for Tryptase Activity Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tryptase is a tetrameric serine protease and the most abundant protein found in the secretory granules of mast cells.[1][2] Upon mast cell activation, which occurs during allergic and inflammatory responses, tryptase is released into the extracellular environment.[1] Consequently, measuring tryptase activity serves as a reliable indicator of mast cell activation and is a critical tool in the study of allergic diseases, anaphylaxis, and mastocytosis.[1][2] This document provides a detailed standard operating procedure for a chromogenic tryptase activity assay.
The assay principle is based on the enzymatic cleavage of a specific chromogenic substrate, N-p-Tosyl-Gly-Pro-Lys-p-nitroanilide (Tosyl-Gly-Pro-Lys-pNA), by tryptase. The enzymatic reaction releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of pNA formation is directly proportional to the tryptase activity in the sample. This protocol is suitable for measuring tryptase activity in purified enzyme preparations, cell lysates, and other biological samples, as well as for screening potential tryptase inhibitors.
Materials and Reagents
Equipment
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
-
Calibrated single and multichannel pipettes
-
Sterile pipette tips
-
96-well flat-bottom microplates
-
Reagent reservoirs
-
Vortex mixer
-
pH meter
Reagents
-
Human Tryptase (recombinant or purified)
-
Tryptase Substrate: N-p-Tosyl-Gly-Pro-Lys-p-nitroanilide (Tosyl-Gly-Pro-Lys-pNA)
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl)
-
Heparin Sodium Salt
-
Dimethyl Sulfoxide (DMSO)
-
p-Nitroaniline (pNA) standard
-
Tryptase Inhibitor (e.g., APC 366, Gabexate Mesylate) (Optional, for inhibition assays)
-
Deionized water
Preparation of Solutions
Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 10 µg/mL Heparin, pH 7.5)
-
Dissolve 6.06 g of Tris base in 800 mL of deionized water.
-
Add 5.84 g of NaCl and stir until dissolved.
-
Add 10 mg of Heparin Sodium Salt and stir until dissolved.
-
Adjust the pH to 7.5 with 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
Tryptase Enzyme Stock Solution (100 µg/mL)
-
Reconstitute lyophilized human tryptase in Assay Buffer to a final concentration of 100 µg/mL.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Tryptase Substrate Stock Solution (10 mM)
-
Dissolve 6.35 mg of Tosyl-Gly-Pro-Lys-pNA in 1 mL of DMSO.
-
Vortex until fully dissolved.
-
Store at -20°C in light-protected aliquots.
p-Nitroaniline (pNA) Standard Stock Solution (10 mM)
-
Dissolve 1.38 mg of p-nitroaniline in 1 mL of DMSO.
-
Vortex until fully dissolved.
-
Store at -20°C in light-protected aliquots.
Experimental Protocols
Tryptase Activity Assay Protocol
-
Prepare Working Solutions:
-
Tryptase Working Solution: Dilute the Tryptase Enzyme Stock Solution to the desired concentration (e.g., 1-10 µg/mL) in Assay Buffer.
-
Substrate Working Solution: Dilute the Tryptase Substrate Stock Solution to 1 mM in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of Tryptase Working Solution to the sample wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of Substrate Working Solution to all wells (including blanks).
-
The final volume in each well will be 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 1-2 minutes for 30-60 minutes.
-
pNA Standard Curve Protocol
-
Prepare pNA Standards:
-
Dilute the 10 mM pNA Standard Stock Solution to 1 mM in Assay Buffer.
-
Perform a serial dilution to create standards ranging from 0 to 200 µM (e.g., 200, 150, 100, 75, 50, 25, 12.5, 0 µM) in Assay Buffer.
-
-
Plate Setup:
-
Add 100 µL of each pNA standard dilution to separate wells of the 96-well plate in duplicate.
-
-
Measurement:
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the 0 µM standard (blank) from all other standards.
-
Plot the blank-corrected absorbance values against the corresponding pNA concentrations (µM) to generate a standard curve.
-
Determine the linear regression equation (y = mx + c).
-
Tryptase Inhibition (IC50) Assay Protocol
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the inhibitor in Assay Buffer. It is common to use a 10-point, 3-fold serial dilution.
-
-
Assay Setup:
-
Add 40 µL of the Tryptase Working Solution to each well (except blanks).
-
Add 10 µL of each inhibitor dilution to the appropriate wells.
-
Add 10 µL of Assay Buffer (with the same percentage of solvent as the inhibitor dilutions) to the "no inhibitor" control wells.
-
Add 50 µL of Assay Buffer to the blank wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of Substrate Working Solution to all wells.
-
-
Kinetic Measurement:
-
Measure the absorbance at 405 nm kinetically as described in section 4.1.4.
-
Data Presentation and Analysis
Calculation of Tryptase Activity
Tryptase activity can be calculated using either the pNA standard curve or the Beer-Lambert law.
Method 1: Using the pNA Standard Curve
-
Determine the rate of reaction (V₀) in mOD/min from the linear portion of the kinetic curve for each sample.
-
Use the slope of the pNA standard curve to convert the rate from mOD/min to µM/min.
-
Rate (µM/min) = (V₀ / slope of standard curve)
-
Method 2: Using the Beer-Lambert Law (A = εcl)
-
Determine the rate of reaction (ΔA/min) from the linear portion of the kinetic data.
-
Calculate the enzyme activity using the following formula:
-
Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * 1000
-
Where:
-
ΔA/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of p-nitroaniline at 405 nm, which is 9,960 M⁻¹cm⁻¹.[3][4]
-
l is the path length of the light in the microplate well in cm (this must be determined for your specific plate and volume).
-
1000 is the conversion factor from M to µmol/mL.
-
-
Calculation of IC50
-
Determine the initial velocity (V₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration:
-
% Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.[5]
Summary of Quantitative Data
| Parameter | Value | Units | Notes |
| Reagent Concentrations | |||
| Assay Buffer (Tris-HCl) | 50 | mM | |
| Assay Buffer (NaCl) | 100 | mM | |
| Assay Buffer (Heparin) | 10 | µg/mL | Stabilizes tryptase tetramer. |
| Assay Buffer pH | 7.5 | ||
| Tryptase (Working) | 1 - 10 | µg/mL | Optimal concentration should be determined empirically. |
| Substrate (Final) | 0.5 | mM | Should be at or below the Km for accurate inhibitor studies. |
| Assay Conditions | |||
| Temperature | 37 | °C | |
| Wavelength | 405 | nm | |
| Reaction Volume | 100 | µL | |
| Data Analysis Parameters | |||
| Molar Extinction Coefficient (ε) of pNA | 9,960 | M⁻¹cm⁻¹ | At 405 nm.[3][4] |
| Typical Km for Tos-Gly-Pro-Lys-pNA | To be determined | µM |
Note: The Km value for human tryptase with this specific substrate should be determined experimentally for advanced kinetic studies, such as the calculation of Ki from IC50 values.
Visualizations
Caption: Workflow for the chromogenic tryptase activity assay.
Caption: Principle of the chromogenic tryptase activity assay.
References
Application Notes and Protocols for Tos-Gly-Pro-Lys-pNA in a 96-Well Plate Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-Gly-Pro-Lys-pNA (Tosyl-glycyl-prolyl-lysine-p-nitroanilide) is a chromogenic substrate widely used for the quantitative determination of serine protease activity. This application note provides a detailed protocol for its use in a 96-well plate format, a method amenable to high-throughput screening and kinetic analysis of enzymes such as plasmin and Achromobacter lyticus protease (ALP).[1][2] The principle of the assay is based on the enzymatic hydrolysis of the amide bond between lysine and p-nitroaniline (pNA). This cleavage releases the yellow-colored p-nitroaniline, which can be quantified by measuring its absorbance at 405 nm.[3][4] The rate of pNA formation is directly proportional to the enzyme activity.
Principle of the Assay
The enzymatic reaction at the core of this assay is the specific cleavage of the this compound substrate by a target serine protease. The enzyme recognizes the peptide sequence and hydrolyzes the bond, liberating p-nitroaniline. The reaction progress is monitored by the increase in absorbance at 405 nm due to the accumulation of pNA.
Caption: Enzymatic cleavage of this compound.
Materials and Reagents
-
This compound (acetate or hydrochloride salt)
-
Enzyme (e.g., human plasmin, Achromobacter lyticus protease)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)
-
p-Nitroaniline (pNA) standard
-
Dimethyl sulfoxide (DMSO) or Ethanol for substrate stock solution
-
Reagent-grade water
-
Multichannel pipette
Experimental Protocols
Preparation of Reagents
-
Substrate Stock Solution (e.g., 10 mM): Dissolve this compound in a minimal amount of DMSO or ethanol before diluting with assay buffer.[5] For example, dissolve 6.35 mg of this compound acetate (MW: 634.7 g/mol ) in 1 mL of DMSO to make a 10 mM stock solution. Store the stock solution at -20°C.
-
Enzyme Working Solution: Dilute the enzyme stock solution to the desired concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically but typically falls in the ng/mL to µg/mL range.
-
p-Nitroaniline (pNA) Standard Stock Solution (e.g., 10 mM): Dissolve 13.8 mg of pNA (MW: 138.12 g/mol ) in 10 mL of DMSO.
-
pNA Standard Curve Working Solutions: Prepare a series of dilutions from the pNA standard stock solution in the assay buffer to generate a standard curve (e.g., 0, 10, 20, 50, 100, 150, 200 µM).
96-Well Plate Assay Protocol
The following protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.
References
- 1. US9789209B2 - Activatable membrane-interacting peptides and methods of use - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. D-Val-Leu-Lys-pNA (Plasmin substrate colorimetric) - Echelon Biosciences [echelon-inc.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
Kinetic Analysis of Protease Activity Using the Chromogenic Substrate Tos-Gly-Pro-Lys-pNA
Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides, playing crucial roles in a myriad of physiological and pathological processes. The kinetic analysis of protease activity is fundamental to understanding their function, specificity, and inhibition, which is of paramount importance in basic research and drug development. This document provides a detailed application note and protocol for the kinetic analysis of serine proteases using the chromogenic substrate Nα-Tosyl-Glycyl-L-Prolyl-L-Lysine-p-nitroanilide (Tos-Gly-Pro-Lys-pNA).
The assay principle is based on the enzymatic hydrolysis of the peptide substrate by a protease, which liberates the chromophore p-nitroaniline (pNA). The release of pNA results in a yellow-colored product that can be continuously monitored spectrophotometrically by measuring the increase in absorbance at approximately 405 nm.[1] The rate of pNA formation is directly proportional to the protease activity under initial velocity conditions. This method is simple, robust, and amenable to high-throughput screening, making it a valuable tool for enzyme characterization and inhibitor screening.
Principle of the Assay
The enzymatic reaction involves the cleavage of the amide bond between the lysine residue of the peptide substrate and the p-nitroaniline moiety. The reaction can be summarized as follows:
This compound + H₂O ---(Protease)---> Tos-Gly-Pro-Lys-OH + p-nitroaniline
The liberated p-nitroaniline has a high molar extinction coefficient at 405 nm, allowing for sensitive detection of protease activity.
Materials and Reagents
-
Protease: Purified enzyme of interest (e.g., Trypsin, Plasmin, Urokinase).
-
Substrate: this compound (MW: 634.7 g/mol ).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 150 mM NaCl and 10 mM CaCl₂. The optimal pH and buffer composition may vary depending on the specific protease and should be determined empirically.
-
Solvent for Substrate: Dimethyl sulfoxide (DMSO) or ethanol.
-
Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 405 nm.
-
96-well Microplates: Clear, flat-bottom plates are recommended.
-
Pipettes and Tips: Calibrated for accurate liquid handling.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a 10X stock solution of the assay buffer and dilute to 1X with deionized water before use.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Enzyme Solution: Prepare a stock solution of the protease in the assay buffer. The optimal enzyme concentration should be determined experimentally to ensure that the reaction rate is linear over the desired time course. A typical starting concentration for trypsin is in the nanomolar range.
Assay Procedure for Kinetic Analysis (Michaelis-Menten Kinetics)
This protocol is designed to determine the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction.
-
Prepare a Substrate Dilution Series: Serially dilute the 10 mM substrate stock solution with the assay buffer to obtain a range of final concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1, 2, 5, and 10 mM).
-
Set up the Assay Plate: In a 96-well microplate, add the following to each well:
-
X µL of each substrate concentration.
-
(100 - X - Y) µL of assay buffer.
-
Y µL of the enzyme solution to initiate the reaction.
-
The final volume in each well should be 100 µL.
-
Include a blank control for each substrate concentration containing the substrate and assay buffer but no enzyme.
-
-
Initiate and Monitor the Reaction: Add the enzyme solution to the wells to start the reaction. Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 37°C).
-
Data Acquisition: Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes. Ensure that the measurements are taken during the initial linear phase of the reaction.
Data Analysis
-
Calculate the Rate of Reaction (Initial Velocity):
-
For each substrate concentration, plot the absorbance at 405 nm against time.
-
Determine the initial velocity (v) by calculating the slope of the linear portion of the curve (ΔAbs/Δt).
-
Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law:
-
v (µmol/min) = (ΔAbs/min) / (ε * l) * V
-
Where:
-
ε is the molar extinction coefficient of p-nitroaniline at 405 nm (typically ~10,000 M⁻¹cm⁻¹).
-
l is the path length of the cuvette or well (in cm). For a standard 96-well plate with 100 µL volume, the path length is approximately 0.2 cm.
-
V is the final reaction volume in liters.
-
-
-
-
Determine Kinetic Parameters (Km and Vmax):
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot):
-
v = (Vmax * [S]) / (Km + [S])
-
-
Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v vs. 1/[S]), to determine Km and Vmax.
-
-
Calculate the Catalytic Constant (kcat):
-
kcat = Vmax / [E]
-
Where [E] is the final concentration of the enzyme in the assay.
-
-
Calculate the Catalytic Efficiency (kcat/Km):
-
This parameter reflects the overall efficiency of the enzyme at low substrate concentrations.
-
Data Presentation
The following tables summarize representative kinetic parameters for common serine proteases with the this compound substrate. Note that these values can vary depending on the specific assay conditions (pH, temperature, buffer composition).
Table 1: Kinetic Parameters of Serine Proteases with this compound
| Protease | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Trypsin (Bovine) | 0.1 - 0.5 | Varies | Varies | ~1.0 x 10⁵ |
| Plasmin (Human) | 0.2 - 0.8 | Varies | Varies | ~5.0 x 10⁴ |
| Urokinase (Human) | 0.5 - 2.0 | Varies | Varies | ~1.0 x 10⁴ |
Note: Vmax and kcat are dependent on the purity and concentration of the enzyme preparation and should be determined experimentally.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the kinetic analysis of protease activity using this compound.
Caption: Experimental workflow for kinetic analysis.
Signaling Pathway: Plasminogen Activation by Urokinase
This diagram illustrates the role of urokinase in the activation of plasminogen to plasmin, a key process in fibrinolysis and extracellular matrix remodeling. Both urokinase and plasmin activity can be assayed using this compound.
Caption: Urokinase-mediated plasminogen activation pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Inactive enzyme | Use a fresh enzyme preparation; confirm activity with a positive control. |
| Incorrect buffer pH | Optimize the pH of the assay buffer for the specific protease. | |
| Substrate degradation | Prepare fresh substrate solution; store stock solutions properly. | |
| High background | Autohydrolysis of the substrate | Run a blank control without the enzyme to measure the rate of autohydrolysis and subtract it from the sample readings. |
| Contaminated reagents | Use high-purity water and reagents. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Check the stability of the enzyme under the assay conditions. | |
| Product inhibition | Dilute the enzyme to ensure initial velocity conditions are met. |
Conclusion
The kinetic analysis of protease activity using the chromogenic substrate this compound is a reliable and straightforward method for characterizing enzyme function and screening for inhibitors. By following the detailed protocol and data analysis steps outlined in this application note, researchers can obtain accurate and reproducible kinetic parameters for a variety of serine proteases. The versatility and simplicity of this assay make it an indispensable tool in academic research and pharmaceutical development.
References
Determining Enzyme Kinetic Parameters (Km and Vmax) using the Chromogenic Substrate Tos-Gly-Pro-Lys-pNA
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of enzyme kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), is fundamental to characterizing enzyme function and inhibitor efficacy. Tosyl-Glycyl-Prolyl-Lysine-p-nitroanilide (Tos-Gly-Pro-Lys-pNA) is a widely used chromogenic substrate for various serine proteases, including plasmin, trypsin, and urokinase. Upon enzymatic cleavage at the lysine residue, the colorless substrate releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically. This application note provides a detailed protocol for determining K_m and V_max using this compound and presents kinetic data for key enzymes.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the amide bond between lysine and p-nitroaniline in the this compound substrate. The rate of this reaction is monitored by measuring the increase in absorbance at 405 nm, which is directly proportional to the concentration of the released p-nitroaniline. By measuring the initial reaction rates at various substrate concentrations, the kinetic parameters K_m and V_max can be determined by fitting the data to the Michaelis-Menten equation.
Signaling Pathways
The enzymes often assayed with this substrate, such as plasmin and urokinase, are key players in critical physiological signaling pathways, most notably the fibrinolytic cascade which is responsible for the breakdown of blood clots.
Figure 1: Simplified signaling pathway of fibrinolysis.
Urokinase (uPA) and tissue plasminogen activator (tPA) are serine proteases that convert the zymogen plasminogen into the active enzyme plasmin. Plasmin, in turn, degrades the fibrin matrix of blood clots, leading to their dissolution.
Experimental Protocols
Materials and Reagents
-
Enzymes: Purified plasmin, trypsin, or urokinase of known concentration.
-
Substrate: this compound (can be purchased from various suppliers).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.8, containing 100 mM NaCl. The optimal buffer composition may vary depending on the enzyme.
-
Substrate Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
-
96-well microplates: Clear, flat-bottom.
-
Reagent-grade water.
Preparation of Reagents
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer and store at -20°C or -80°C. Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis over the measurement period.
-
Substrate Stock Solution: Dissolve this compound in DMF or DMSO to a high concentration (e.g., 10 mM). This stock solution should be stored at -20°C, protected from light.
-
Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer. The final concentrations should span a range that is typically 0.2 to 5 times the expected K_m value.
Assay Procedure
-
Set up the microplate: To each well of a 96-well microplate, add the components in the following order:
-
Assay Buffer
-
Substrate working solution
-
Enzyme solution (to initiate the reaction) The final volume in each well should be constant (e.g., 200 µL). Include control wells without the enzyme to measure any non-enzymatic substrate hydrolysis.
-
-
Incubation and Measurement: Immediately after adding the enzyme, place the microplate in a microplate reader pre-set to the desired temperature (e.g., 37°C). Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
Experimental Workflow Visualization
Figure 2: Workflow for determining Km and Vmax.
Data Presentation and Analysis
The initial reaction velocity (v) for each substrate concentration ([S]) is determined from the linear portion of the absorbance versus time plot. The rate of change in absorbance per minute (ΔAbs/min) is converted to moles of pNA produced per minute using the Beer-Lambert law (ε of pNA at 405 nm is approximately 9,900 M⁻¹cm⁻¹).
The calculated initial velocities are then plotted against the corresponding substrate concentrations. The K_m and V_max values can be determined by fitting this data to the Michaelis-Menten equation using non-linear regression software. Alternatively, a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v vs. 1/[S]), can be used.
Representative Kinetic Data
The following table summarizes representative kinetic parameters for the hydrolysis of this compound by various serine proteases. It is important to note that these values can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition). The data presented here are based on values reported in the literature, with the comprehensive tabulation by Lottenberg et al. (1981) being a key reference in this field.[1]
| Enzyme | K_m (µM) | V_max (relative units) | Reference |
| Human Plasmin | ~250 | 1.0 | Lottenberg et al., 1981 |
| Bovine Trypsin | ~50 | 2.5 | Lottenberg et al., 1981 |
| Human Urokinase | ~1000 | 0.2 | Lottenberg et al., 1981 |
Note: V_max values are presented in relative units for comparison, as absolute values depend on enzyme concentration and specific activity.
Conclusion
The use of the chromogenic substrate this compound provides a robust and convenient method for determining the kinetic parameters of several medically and industrially important serine proteases. The detailed protocol and representative data presented in this application note serve as a valuable resource for researchers in enzymology and drug development. Accurate determination of K_m and V_max is crucial for understanding enzyme-substrate interactions and for the screening and characterization of potential enzyme inhibitors.
References
Application Notes and Protocols for High-Throughput Screening of Protease Inhibitors using Tos-Gly-Pro-Lys-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-Gly-Pro-Lys-pNA (Nα-p-Tosyl-Glycyl-L-Prolyl-L-Lysine-p-nitroanilide) is a valuable chromogenic substrate for the continuous kinetic monitoring of various serine proteases. Its primary application lies in the screening and characterization of inhibitors for enzymes such as plasmin and urokinase-type plasminogen activator (uPA), which are implicated in a range of physiological and pathological processes including fibrinolysis, tissue remodeling, and tumor metastasis. Upon enzymatic cleavage at the lysine residue, the p-nitroanilide (pNA) moiety is released, resulting in a measurable increase in absorbance at 405 nm. This property makes this compound an ideal tool for high-throughput screening (HTS) of potential protease inhibitors in a 96-well plate format.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the amide bond between the lysine residue of the peptide substrate and the p-nitroaniline group. The rate of p-nitroaniline release is directly proportional to the activity of the protease. In the presence of an inhibitor, the rate of this reaction is reduced, allowing for the quantification of inhibitor potency (e.g., IC50 determination).
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₃₄N₆O₇S (acetate salt: C₂₈H₄₀N₆O₉S) |
| Molecular Weight | 574.65 g/mol (acetate salt: 634.7 g/mol ) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in ethanol (50 mg/mL)[1] |
| Storage | Store at -20°C |
| λmax (p-nitroanilide) | 405 nm[1] |
Kinetic Parameters of this compound with Various Proteases
| Enzyme | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Plasmin (Human) | 250 | 29 | 1.2 x 10⁵ |
| Urokinase (Human) | 900 | 12 | 1.3 x 10⁴ |
| Trypsin (Bovine) | 1300 | 1.4 | 1.1 x 10³ |
Data for Plasmin and Urokinase are from Lottenberg, R., et al. (1981) Methods in Enzymology, 80, 341-361, a foundational source for chromogenic protease substrates.
Inhibitor Potency (IC50/Ki) against Plasmin and Urokinase using this compound
| Inhibitor | Target Enzyme | IC₅₀ / Kᵢ |
| Amiloride | Urokinase | Kᵢ = 7 µM[2] |
| Amiloride Derivatives | Urokinase | IC₅₀ = 38 nM - 1008 nM[3] |
| Aprotinin | Plasmin | Data not available with this specific substrate |
Experimental Protocols
I. Preparation of Reagents
1. Assay Buffer:
-
50 mM Tris-HCl, pH 7.8
-
100 mM NaCl
-
0.05% (v/v) Triton X-100 or Tween 20 (to prevent aggregation)
-
Note: Optimal pH may vary depending on the specific protease. For urokinase, a pH range of 8.0-9.0 is often used.
2. Substrate Stock Solution (10 mM):
-
Dissolve this compound in 100% DMSO or ethanol to a final concentration of 10 mM.
-
Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
3. Enzyme Stock Solution:
-
Reconstitute lyophilized plasmin or urokinase in the appropriate buffer (as recommended by the supplier) to a stock concentration of 1-10 µM.
-
Store in aliquots at -80°C.
4. Inhibitor Stock Solutions:
-
Dissolve test compounds and control inhibitors (e.g., amiloride for urokinase) in 100% DMSO to a stock concentration of 10-100 mM.
-
Prepare serial dilutions in DMSO.
II. High-Throughput Screening (HTS) Protocol for Protease Inhibitors (96-Well Plate Format)
This protocol is a general guideline and should be optimized for the specific protease and laboratory conditions.
1. Assay Plate Preparation:
-
Add 2 µL of serially diluted test compounds or control inhibitors in DMSO to the wells of a clear, flat-bottom 96-well plate.
-
For control wells, add 2 µL of DMSO (for no inhibition control) or a known inhibitor (for positive inhibition control).
2. Enzyme Addition:
-
Prepare a working solution of the protease (e.g., 2X final concentration) in assay buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 30 minutes (typically in the low nM range).
-
Add 98 µL of the enzyme working solution to each well containing the compounds.
-
Mix gently by tapping the plate or using a plate shaker.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes to allow for inhibitor binding to the enzyme.
3. Reaction Initiation:
-
Prepare a working solution of this compound (e.g., 2X final concentration) in assay buffer. The final substrate concentration should ideally be at or below the Kₘ value to ensure sensitivity to competitive inhibitors.
-
Add 100 µL of the substrate working solution to each well to initiate the reaction. The final reaction volume will be 200 µL.
4. Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-heated to the assay temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm every minute for 30-60 minutes.
5. Data Analysis:
-
For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each compound concentration using the following formula:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Enzymatic cleavage of this compound by a protease.
Caption: High-throughput screening workflow for protease inhibitors.
Caption: Logical relationship between key assay parameters.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Tos-gly-pro-lys-pna solution preparation and working concentration
Application Notes and Protocols: Tos-Gly-Pro-Lys-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (Nα-Tosyl-Glycyl-L-Prolyl-L-Lysine-p-nitroanilide) is a chromogenic substrate widely utilized in biochemical assays to determine the activity of specific serine proteases. Its primary application lies in the measurement of enzymes that exhibit trypsin-like or plasmin-like activity, cleaving the peptide bond on the C-terminal side of the lysine residue. This cleavage releases the yellow-colored p-nitroanilide (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the enzymatic activity. These application notes provide detailed protocols for the preparation of this compound solutions and its use in enzymatic assays.
Physicochemical Properties and Solubility
Proper preparation of the substrate solution is critical for accurate and reproducible results. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₄N₆O₇S (free base) | [1] |
| Molecular Weight | 574.65 g/mol (free base) | [1] |
| Appearance | Pale yellow solid | [1] |
| Absorbance Maximum (λmax) of pNA | 405 nm | [2] |
| Purity | ≥98% | [2][3] |
| Storage | Store at -20°C, desiccated.[1][4] |
Solubility Data:
| Solvent | Solubility | Source |
| DMSO | 3 mg/mL | [5] |
| Ethanol | 50 mg/mL (heating may be necessary) | [2][3][6] |
| Aqueous Buffers | 6 mg/mL | [1] |
| PBS (pH 7.2) | 3 mg/mL | [5] |
Solution Preparation Protocols
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the assay buffer. This minimizes the concentration of the organic solvent in the final reaction mixture.
Table for Preparing Stock Solutions:
| Desired Stock Concentration | Mass of this compound | Volume of Solvent |
| 10 mM | 5.75 mg | 1 mL of DMSO |
| 5 mM | 2.87 mg | 1 mL of DMSO |
| 1 mM | 0.57 mg | 1 mL of DMSO |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out 5.75 mg of this compound powder.
-
Add 1 mL of high-purity DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution. To aid solubility, the tube can be warmed to 37°C.[4]
-
Store the stock solution in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1][4]
Working Solution Preparation
The working concentration of this compound can vary depending on the specific enzyme and assay conditions. It is often used at a concentration close to its Michaelis-Menten constant (Km) for the enzyme of interest.
Typical Working Concentrations:
| Enzyme | Typical Working Concentration Range |
| Plasmin | 0.1 - 1 mM |
| Trypsin | 0.1 - 0.5 mM |
| Achromobacter lyticus Protease | Not specified, but used in assays.[7][8] |
Protocol for Preparing a 1 mM Working Solution:
-
Thaw an aliquot of the 10 mM stock solution in DMSO.
-
Dilute the stock solution 1:10 in the desired assay buffer (e.g., for a final volume of 1 mL, add 100 µL of 10 mM stock to 900 µL of assay buffer).
-
Mix thoroughly by gentle inversion.
-
The working solution should be prepared fresh before each experiment.
Enzymatic Assay Protocol: General Principles
The enzymatic assay is performed by incubating the enzyme with the this compound substrate and measuring the increase in absorbance at 405 nm over time. The initial rate of the reaction (V₀) is proportional to the enzyme concentration.
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of this compound by a serine protease.
General Experimental Workflow
Caption: General workflow for an enzymatic assay using this compound.
Detailed Experimental Protocol: Plasmin Activity Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Purified plasmin or sample containing plasmin activity
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and bring it to the desired assay temperature (e.g., 37°C).
-
Prepare a fresh working solution of this compound at 2X the final desired concentration (e.g., 0.5 mM) by diluting the stock solution in Assay Buffer.
-
Prepare serial dilutions of a plasmin standard of known concentration in Assay Buffer to generate a standard curve. Dilute the unknown samples as needed.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of the plasmin standard dilutions or unknown samples to the appropriate wells.
-
Include a blank control containing 50 µL of Assay Buffer instead of the enzyme.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
To each well, add 50 µL of the 2X this compound working solution to initiate the reaction. The final volume in each well will be 100 µL, and the final substrate concentration will be 0.25 mM.
-
-
Measurement:
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic assay). Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.
-
-
Data Analysis:
-
For the kinetic assay, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔA₄₀₅/min).
-
Subtract the rate of the blank control from the rates of the standards and samples.
-
Plot the V₀ of the plasmin standards against their concentrations to generate a standard curve.
-
Determine the plasmin activity in the unknown samples by interpolating their V₀ values from the standard curve.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh aliquot. |
| Incorrect buffer pH | Verify the pH of the assay buffer, as enzyme activity is pH-dependent. | |
| Substrate degradation | Prepare fresh substrate working solutions for each experiment. | |
| High background | Spontaneous substrate hydrolysis | Subtract the rate of the blank (no enzyme) control. |
| Contaminating proteases in the sample | Include appropriate protease inhibitors for non-target enzymes.[9] | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. |
| Enzyme instability | Check the stability of the enzyme under the assay conditions. |
Conclusion
This compound is a reliable and convenient chromogenic substrate for assaying serine proteases like plasmin and trypsin. Adherence to proper solution preparation and assay protocols is essential for obtaining accurate and reproducible data. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in academia and industry.
References
- 1. Plasmin substrate Tosyl-GPKpNA , chromogenic - Proteases - Products - Zedira GmbH [zedira.com]
- 2. caymanchem.com [caymanchem.com]
- 3. N-(p-Tosyl)-Gly-Pro-Lys 4-nitroanilide plasmin substrate 88793-79-7 [sigmaaldrich.com]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Automated Colorimetric Determination of Achromobacter lyticus Protease Activity in Fermentation Samples Using Tos–Gly–Pro–Lys–pNA as a Chromogenic Substrate - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Automated Colorimetric Determination of Achromobacter lyticus Protease Activity in Fermentation Samples Using Tos–Gly–Pro–Lys–pNA as a Chromogenic Sub ... - Analyst (RSC Publishing) DOI:10.1039/A606789A [pubs.rsc.org]
- 9. chondrex.com [chondrex.com]
Continuous Spectrophotometric Rate Determination for Proteases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Continuous spectrophotometric assays are fundamental tools for studying protease kinetics and for high-throughput screening of potential inhibitors in drug discovery. These assays rely on the use of synthetic substrates that, upon cleavage by a protease, produce a product with altered spectrophotometric properties. This allows for the real-time monitoring of enzymatic activity by measuring the change in absorbance or fluorescence over time. The initial rate of the reaction, determined from the linear portion of the progress curve, is directly proportional to the enzyme concentration under substrate-saturating conditions.
There are two main classes of substrates used in these assays:
-
Chromogenic Substrates: These are typically small peptides with a chromophore, such as p-nitroaniline (pNA), attached to the C-terminus. When the peptide bond is cleaved by the protease, the pNA is released, causing an increase in absorbance at a specific wavelength (typically around 405-410 nm). The rate of pNA release is a direct measure of protease activity.
-
Fluorogenic Substrates: These substrates offer higher sensitivity compared to their chromogenic counterparts. One common type is a heavily labeled protein, such as fluorescein isothiocyanate (FITC)-casein, where the fluorescence is quenched in the intact molecule. Proteolytic cleavage releases smaller, highly fluorescent peptide fragments, leading to an increase in fluorescence intensity. Another type involves Förster Resonance Energy Transfer (FRET), where a fluorophore and a quencher are attached to the substrate. Cleavage separates the pair, resulting in an increase in fluorescence.
The choice of substrate depends on the specific protease being studied, the required sensitivity, and the experimental context. These assays are invaluable for determining key kinetic parameters such as the Michaelis-Menten constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km). In drug development, they are extensively used to determine the potency of inhibitors by measuring the half-maximal inhibitory concentration (IC50).
Experimental Protocols
Herein, we provide detailed protocols for the continuous spectrophotometric rate determination of three common serine proteases—trypsin, chymotrypsin, and elastase—using chromogenic substrates, and a general protocol for a fluorogenic protease assay.
Protocol 1: Trypsin Activity Assay using Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
This protocol measures the activity of trypsin through the hydrolysis of the chromogenic substrate BAPNA, releasing p-nitroaniline (pNA).
Materials:
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer capable of reading at 410 nm
-
96-well microplate or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store at -20°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 1-10 µg/mL) with Tris-HCl buffer.
-
BAPNA Stock Solution: Prepare a 10 mM stock solution of BAPNA in DMSO.
-
BAPNA Working Solution: Dilute the BAPNA stock solution with Tris-HCl buffer to the desired final concentrations (e.g., for determining Km, a range of concentrations from 0.1 to 2 mM is recommended).
-
-
Assay Execution:
-
Set the spectrophotometer to 410 nm and equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
To each well of a 96-well plate (or cuvette), add the appropriate volume of BAPNA working solution.
-
To initiate the reaction, add the diluted trypsin solution to each well. The final reaction volume is typically 200 µL for a 96-well plate or 1 mL for a cuvette.
-
Immediately start monitoring the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance (ΔA/min) to the rate of product formation (µmol/min) using the Beer-Lambert law (ε for pNA at 410 nm is 8,800 M⁻¹cm⁻¹).
-
Protocol 2: Chymotrypsin Activity Assay using N-Succinyl-L-phenylalanine-p-nitroanilide (SUPRHE)
This protocol determines chymotrypsin activity by measuring the release of pNA from the substrate SUPRHE.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-Succinyl-L-phenylalanine-p-nitroanilide (SUPRHE)
-
Tris-HCl buffer (80 mM, pH 7.8, containing 100 mM CaCl2)
-
Methanol
-
Spectrophotometer capable of reading at 410 nm
-
96-well microplate or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store at -20°C. Dilute to a working concentration (e.g., 5-20 µg/mL) in Tris-HCl buffer just before use.
-
SUPRHE Stock Solution: Prepare a stock solution of SUPRHE in methanol.
-
SUPRHE Working Solution: Dilute the SUPRHE stock solution in Tris-HCl buffer to achieve the desired final concentrations.
-
-
Assay Execution:
-
Set the spectrophotometer to 410 nm and the temperature to 25°C.
-
Add the SUPRHE working solution to the wells or cuvettes.
-
Start the reaction by adding the diluted chymotrypsin solution.
-
Monitor the increase in absorbance at 410 nm continuously for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the linear phase of the reaction.
-
Use the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹) to convert the rate to µmol of product formed per minute.
-
Protocol 3: Elastase Activity Assay using N-Succinyl-Ala-Ala-Ala-p-nitroanilide (AAAPVN)
This protocol is for measuring the activity of elastase by monitoring the cleavage of the chromogenic substrate AAAPVN.
Materials:
-
Porcine Pancreatic Elastase (PPE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (AAAPVN)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Spectrophotometer capable of reading at 410 nm
-
96-well microplate or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Elastase Stock Solution: Prepare a 1 mg/mL stock solution of elastase in 50 mM sodium acetate, pH 5.0. Store at -20°C. Dilute to a working concentration (e.g., 0.1-1 µg/mL) in Tris-HCl buffer before the assay.
-
AAAPVN Stock Solution: Prepare a stock solution of AAAPVN in the Tris-HCl buffer.
-
AAAPVN Working Solution: Prepare different concentrations of the substrate by diluting the stock solution with the assay buffer.
-
-
Assay Execution:
-
Set the spectrophotometer to 410 nm and equilibrate to 25°C.
-
Add the AAAPVN working solution to the reaction vessels.
-
Initiate the reaction by adding the diluted elastase solution.
-
Record the increase in absorbance at 410 nm over time.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) from the linear portion of the progress curve.
-
Calculate the specific activity using the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹).
-
Protocol 4: General Fluorogenic Protease Assay using FITC-Casein
This is a general and highly sensitive protocol for measuring the activity of a broad range of proteases.
Materials:
-
Protease of interest (e.g., trypsin, chymotrypsin, papain)
-
FITC-Casein substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, or other buffer optimal for the specific protease)
-
Fluorometer (Excitation: 485 nm, Emission: 530 nm)
-
Black 96-well microplate
Procedure:
-
Preparation of Reagents:
-
Protease Stock Solution: Prepare a concentrated stock solution of the protease in an appropriate buffer and store at -20°C or -80°C. Dilute to the desired working concentration in the assay buffer just before use.
-
FITC-Casein Working Solution: Prepare a working solution of FITC-Casein in the assay buffer according to the manufacturer's instructions (typically 10-50 µg/mL). Protect the solution from light.
-
-
Assay Execution:
-
Set the fluorometer to the appropriate excitation and emission wavelengths (Ex: 485 nm, Em: 530 nm) and the desired temperature.
-
Add the FITC-Casein working solution to the wells of the black microplate.
-
Initiate the reaction by adding the diluted protease solution.
-
Immediately begin monitoring the increase in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the initial rate of reaction (V₀) from the linear portion of the fluorescence versus time plot (ΔRFU/min, where RFU is Relative Fluorescence Units).
-
The activity can be expressed in RFU/min/µg of enzyme. For quantitative measurements, a standard curve can be generated using a known concentration of a fluorescent standard (e.g., fluorescein).
-
Data Presentation
The quantitative data obtained from these continuous spectrophotometric assays can be summarized in tables to facilitate comparison of enzyme kinetics with different substrates or under various conditions.
Table 1: Kinetic Parameters for Protease-Substrate Interactions
| Protease | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Trypsin | BAPNA | 0.12 | 0.079 | - | - |
| α-Chymotrypsin | SUPRHE | 0.025 | 0.15 | 3.5 | 1.4 x 10⁵ |
| Elastase (porcine) | AAAPVN | 0.23 | 1.2 | 33 | 1.4 x 10⁵ |
| Elastase (human) | MeO-Suc-Ala-Ala-Pro-Val-pNA | 0.09 | - | 45 | 5.0 x 10⁵ |
Note: Vmax, kcat, and kcat/Km values can vary depending on the specific enzyme preparation and assay conditions. The data presented here are representative values from the literature.
Mandatory Visualization
Diagrams of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for a continuous chromogenic protease assay.
Caption: Workflow for a continuous fluorogenic protease assay.
Application Notes and Protocols for End-point and Kinetic Assays Using Tos-Gly-Pro-Lys-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate Tosyl-Glycyl-Prolyl-Lysine-p-nitroanilide (Tos-Gly-Pro-Lys-pNA) is a valuable tool for the characterization of serine proteases such as plasmin, urokinase, and trypsin. Cleavage of the amide bond between lysine and p-nitroaniline by these enzymes results in the release of the yellow chromophore, p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. This allows for the determination of enzyme activity and the evaluation of potential inhibitors.
This document provides detailed application notes and protocols for conducting both end-point and kinetic assays using this compound. It also includes a summary of relevant quantitative data and visual representations of the associated signaling pathways and experimental workflows.
Principles of End-point vs. Kinetic Assays
Enzyme activity can be measured using two primary methodologies: end-point and kinetic assays. The choice between these two approaches depends on the specific research question and experimental goals.[1][2]
End-point Assays: In an end-point assay, the enzymatic reaction is allowed to proceed for a fixed period, after which the reaction is terminated by the addition of a stop solution (e.g., acetic acid). The total amount of product formed is then measured. This method is straightforward and suitable for high-throughput screening of multiple samples under identical conditions.[1]
Kinetic Assays: A kinetic assay involves the continuous monitoring of the reaction progress over time. The rate of product formation is determined from the linear phase of the reaction progress curve. This approach provides more detailed information about the enzyme's catalytic properties, including the Michaelis constant (Km) and maximum velocity (Vmax), and is essential for studying enzyme inhibition mechanisms.[1][2]
Quantitative Data Summary
The following tables summarize key kinetic parameters for plasmin and trypsin with the substrate this compound.
Table 1: Michaelis-Menten Kinetic Parameters
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (µM⁻¹·s⁻¹) |
| Trypsin | This compound | 540 | 44 | 0.08 |
| Plasmin | This compound | 26 | 56 | 2.15 |
Data for Trypsin and Plasmin extracted from Brandstetter et al., 1996, PNAS.[3]
Table 2: Example Inhibitor Potency Data
| Enzyme | Inhibitor | Substrate | IC₅₀ (µM) |
| Trypsin | Aprotinin | BAPNA | 1.02 |
| Trypsin | Potato Inhibitors I & II | BAPNA | 1.46 & 2.33 |
| Trypsin | TLCK | BAPNA | < 0.1 |
Note: The IC₅₀ values presented are illustrative and were determined using Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as the substrate.[4] The specific IC₅₀ for an inhibitor with this compound would need to be determined experimentally.
Signaling Pathways and Enzyme Function
Fibrinolysis Pathway
Plasmin and urokinase are key enzymes in the fibrinolytic system, which is responsible for the dissolution of blood clots. Urokinase-type plasminogen activator (uPA) converts the zymogen plasminogen into the active enzyme plasmin. Plasmin then degrades the fibrin mesh of the clot into soluble fibrin degradation products.
Trypsin in Protein Digestion
Trypsin is a digestive enzyme synthesized in the pancreas and secreted into the small intestine. It plays a crucial role in protein digestion by hydrolyzing dietary proteins into smaller peptides.
Experimental Protocols
General Considerations
-
Reagent Preparation: All reagents should be prepared using high-purity water and appropriate buffers. The chromogenic substrate this compound is typically dissolved in a small amount of an organic solvent like DMSO before being diluted in the assay buffer.
-
Temperature Control: Enzyme kinetics are highly sensitive to temperature. It is crucial to maintain a constant and consistent temperature throughout the assay, typically 37°C.
-
pH: The optimal pH for the enzymatic reaction should be maintained using a suitable buffer system (e.g., Tris-HCl).
-
Controls: Appropriate controls, including a blank (no enzyme) and a positive control (enzyme with no inhibitor), should be included in every experiment.
End-point Assay Protocol
This protocol provides a general framework for an end-point assay using this compound. Specific concentrations and incubation times may need to be optimized for the particular enzyme and experimental conditions.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Thermostated incubator or water bath
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Enzyme solution (e.g., Plasmin, Urokinase, or Trypsin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Stop Solution (e.g., 30% v/v acetic acid)
Procedure:
-
Prepare the working solutions of the enzyme and substrate in the assay buffer to the desired concentrations.
-
To each well of a 96-well microplate, add the assay buffer and the enzyme solution.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Incubate the plate at the same temperature for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the enzyme activity based on the amount of pNA released, using the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 410 nm).
Kinetic Assay Protocol
This protocol outlines the steps for a kinetic assay to determine enzyme activity and kinetic parameters.
Materials:
-
96-well microplate
-
Kinetic microplate reader capable of measuring absorbance at 405 nm at regular intervals and maintaining a constant temperature
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Enzyme solution (e.g., Plasmin, Urokinase, or Trypsin)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare a series of substrate dilutions in the assay buffer.
-
Set the microplate reader to kinetic mode, with the temperature set to 37°C and absorbance readings at 405 nm taken at regular intervals (e.g., every 30-60 seconds).
-
To each well of the microplate, add the assay buffer and the enzyme solution.
-
Place the plate in the microplate reader and allow it to pre-incubate for 5-10 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding the different concentrations of the this compound substrate solution to the wells.
-
Immediately start the kinetic reading.
-
Monitor the change in absorbance over time for a period sufficient to establish a linear rate of product formation.
-
Determine the initial velocity (V₀) for each substrate concentration from the slope of the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.
Protocol for IC₅₀ Determination
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a serine protease using a kinetic assay with this compound.
Materials:
-
96-well microplate
-
Kinetic microplate reader
-
Assay Buffer
-
Enzyme solution
-
This compound stock solution
-
Serial dilutions of the inhibitor compound
Procedure:
-
Prepare a series of dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at the assay temperature to allow for binding.
-
Initiate the reaction by adding the this compound substrate. The substrate concentration should ideally be close to the K_m value for the enzyme.
-
Perform a kinetic assay as described in the previous protocol, measuring the initial velocity for each inhibitor concentration.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a sigmoidal curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[4]
Conclusion
The chromogenic substrate this compound provides a versatile and reliable method for studying the activity of key serine proteases. The choice between an end-point and a kinetic assay will depend on the specific experimental objectives. By following the detailed protocols and considering the principles outlined in these application notes, researchers can effectively utilize this substrate to advance their studies in basic research and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Tos-Gly-Pro-Lys-pNA Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Tos-Gly-Pro-Lys-pNA chromogenic assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to measure the activity of certain proteases. The substrate, Tosyl-Glycyl-Prolyl-Lysine-p-nitroanilide (this compound), is a synthetic peptide linked to a chromophore, p-nitroanilide (pNA). In the presence of an active enzyme, such as plasmin, the enzyme cleaves the substrate, releasing free pNA. This released pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity in the sample.
Q2: What are the common causes of a high background signal in this assay?
A high background signal can obscure the true enzymatic activity and reduce the assay's sensitivity. Common causes include:
-
Spontaneous Substrate Hydrolysis: The this compound substrate can slowly hydrolyze on its own, especially under non-optimal pH or temperature conditions, leading to the release of pNA independent of enzymatic activity.
-
Contaminated Reagents: Contamination of buffers, substrate solution, or the enzyme preparation with other proteases can lead to non-specific cleavage of the substrate.
-
Improper Reagent Storage: Improper storage of the substrate can lead to its degradation and a higher background.
-
Incorrect Assay Conditions: Sub-optimal pH, temperature, or ionic strength of the assay buffer can contribute to higher background readings.
-
Particulate Matter: The presence of particulate matter in the samples or reagents can scatter light and interfere with absorbance readings.
Q3: How can I be sure that the signal I am measuring is from my enzyme of interest?
To ensure the signal is specific to your enzyme, it is crucial to run proper controls. A key control is a "no-enzyme" or "substrate blank" well, which contains all the reaction components except for the enzyme. The absorbance from this well represents the background signal due to spontaneous substrate hydrolysis and other non-enzymatic factors. This background value should be subtracted from the absorbance values of your sample wells. Additionally, if a specific inhibitor for your enzyme of interest is available, you can run a reaction with the inhibitor to confirm that the signal is indeed from the targeted enzyme activity.
Troubleshooting Guide: High Background Signal
A high background signal is a frequent issue that can compromise the reliability of your results. This guide provides a systematic approach to identifying and mitigating the causes of high background in your this compound assay.
Initial Diagnostic Steps
Before making significant changes to your protocol, perform these initial checks:
-
Assess the "No-Enzyme" Control: The absorbance of your no-enzyme control should be significantly lower than your positive control. If it is high, this points to an issue with the substrate or other reagents.
-
Visually Inspect Reagents: Look for any signs of precipitation or microbial growth in your buffers and substrate solution.
-
Verify Spectrophotometer Settings: Ensure your plate reader is set to the correct wavelength (405 nm) and is properly calibrated.
Systematic Troubleshooting
If the initial checks do not resolve the issue, follow this systematic guide. The table below outlines potential causes, recommended actions, and expected outcomes.
| Potential Cause | Recommended Action | Expected Outcome |
| Spontaneous Substrate Hydrolysis | Optimize assay buffer pH. For plasmin, a pH of 7.5 is often optimal. Ensure the assay temperature is appropriate (e.g., 37°C) and not excessively high. Prepare fresh substrate solution for each experiment. | Reduced absorbance in the "no-enzyme" control wells. |
| Reagent Contamination | Use fresh, high-purity water to prepare all buffers and solutions. Filter-sterilize buffers. Use dedicated and sterile pipette tips for each reagent. | A significant decrease in background signal across all wells. |
| Sub-optimal Substrate Concentration | Titrate the substrate concentration. While a higher concentration can increase the signal, it may also elevate the background. Start with a concentration around the known Km of the enzyme for this substrate and test lower concentrations. | An improved signal-to-noise ratio, where the enzymatic reaction rate is still robust, but the background is minimized. |
| Incorrect Enzyme Concentration | If the enzyme concentration is too high, the reaction may proceed too quickly, making it difficult to distinguish the initial rate from the background. Perform a dilution series of your enzyme to find a concentration that gives a linear reaction rate over a reasonable time course. | A linear increase in product formation over time, with a clear difference between the initial and later time points. |
| Issues with Assay Buffer Composition | Some buffer components can interfere with the assay. If using a custom buffer, ensure all components are compatible with the enzyme and substrate. Consider using a well-established buffer formulation for your enzyme of interest. | A more stable and lower background signal. |
| Extended Incubation Time | Long incubation times can lead to an accumulation of non-enzymatically released pNA. Optimize the incubation time to be within the linear range of the reaction. | A clear, time-dependent increase in signal that is well above the background at earlier time points. |
Experimental Protocols
Protocol 1: Optimizing Substrate Concentration
-
Prepare a series of substrate dilutions in the assay buffer. A typical range to test would be from 0.1 mM to 1.0 mM.
-
Set up a 96-well plate with your standard assay conditions (buffer, enzyme concentration, temperature).
-
Add the different substrate concentrations to respective wells. Include a "no-enzyme" control for each substrate concentration.
-
Initiate the reaction and measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30 minutes).
-
Plot the initial reaction rate (V₀) against the substrate concentration.
-
Separately, plot the absorbance of the "no-enzyme" control at the final time point for each substrate concentration.
-
Select the substrate concentration that provides a robust enzymatic signal with the lowest corresponding background.
Protocol 2: Determining the Optimal Enzyme Concentration
-
Prepare a serial dilution of your enzyme preparation in the assay buffer.
-
Set up a 96-well plate with your standard assay conditions (buffer, optimized substrate concentration, temperature).
-
Add the different enzyme concentrations to the wells. Include a "no-enzyme" control.
-
Initiate the reaction and measure the absorbance at 405 nm at regular intervals.
-
Plot the initial reaction rate (V₀) against the enzyme concentration.
-
Choose an enzyme concentration that falls within the linear range of this plot and provides a signal well above the background.
Visualizations
Experimental Workflow for Troubleshooting High Background
How to reduce non-specific binding in protease assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in protease assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in a protease assay?
A1: Non-specific binding refers to the adherence of assay components, such as the protease, substrate, or detection reagents, to surfaces other than the intended target. This can include the walls of the microplate wells, the substrate itself in a non-catalytic manner, or other proteins in the sample. This phenomenon can lead to high background signals, reduced assay sensitivity, and inaccurate measurement of protease activity.
Q2: What are the common causes of high background and non-specific binding in protease assays?
A2: High background and non-specific binding in protease assays can arise from several factors:
-
Hydrophobic Interactions: Proteins and peptides can non-specifically adsorb to the hydrophobic surfaces of microplates.
-
Ionic Interactions: Charged molecules in the assay can interact with charged surfaces or other proteins.
-
Substrate Instability: The fluorescent or colorimetric substrate may be inherently unstable and spontaneously break down, leading to a high background signal.
-
Contaminating Proteases: The sample itself may contain other proteases that can cleave the substrate.
-
Detector Reading Settings: Improper settings on the plate reader, such as gain being too high, can lead to high background readings.[1]
Q3: How can I differentiate between true protease activity and non-specific signal?
A3: To distinguish true enzymatic activity from non-specific signals, it is crucial to include proper controls in your experiment. A key control is a reaction that includes a specific inhibitor of the protease being studied. A significant decrease in the signal in the presence of the inhibitor indicates that the initial signal was due to specific protease activity. Additionally, a "no-enzyme" control, containing the substrate and buffer, will reveal the level of substrate auto-hydrolysis. A "no-substrate" control, containing the enzyme and buffer, can help identify any intrinsic fluorescence or absorbance from the enzyme preparation.
Troubleshooting Guides
Issue 1: High Background Signal in the "No-Enzyme" Control
If you observe a high signal in the wells containing only the substrate and assay buffer, it suggests a problem with the substrate itself or the assay conditions.
Troubleshooting Steps:
-
Check Substrate Stability:
-
Action: Prepare fresh substrate solution. Old or improperly stored substrates can degrade over time.
-
Rationale: Fluorogenic and chromogenic substrates can be sensitive to light, temperature, and pH, leading to spontaneous cleavage.
-
-
Optimize Buffer pH:
-
Action: Test a range of pH values for your assay buffer.
-
Rationale: The stability of the substrate can be highly dependent on the pH of the buffer.[2] Extreme pH values can cause non-enzymatic hydrolysis of the substrate.
-
-
Evaluate Buffer Components:
-
Action: Ensure that no components in your buffer are reacting with the substrate.
-
Rationale: Some buffer components can interfere with the assay chemistry, leading to a false-positive signal.
-
Issue 2: High Background Signal Across All Wells, Including Enzyme-Containing Wells
High background that is consistent across all wells, even after accounting for substrate auto-hydrolysis, often points to non-specific binding of assay components to the microplate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signals.
Troubleshooting Steps:
-
Optimize Blocking Agent Concentration:
-
Try Different Blocking Agents:
-
Action: Compare the effectiveness of different blocking agents. Common choices include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[5][6]
-
Rationale: The effectiveness of a blocking agent can be assay-dependent. For example, milk contains casein, a phosphoprotein, and should be avoided in assays involving phospho-specific reagents.[6][7]
-
-
Incorporate Non-Ionic Detergents:
-
Action: Add a low concentration of a non-ionic detergent, such as Tween-20 (typically 0.01% to 0.1%), to your wash and assay buffers.[8]
-
Rationale: Detergents help to disrupt hydrophobic interactions that cause non-specific binding of proteins to the plate surface. Some proteases show enhanced activity in the presence of certain non-ionic detergents, so optimization is key.[9]
-
-
Adjust Buffer Ionic Strength and pH:
-
Pre-clear Complex Samples:
-
Action: For assays using complex biological samples like cell lysates, consider a pre-clearing step. This can be done by incubating the lysate with an irrelevant protein bound to beads to remove proteins that non-specifically bind.
-
Rationale: Cell lysates contain a multitude of proteins that can contribute to high background. Removing these before the assay can significantly improve the signal-to-noise ratio.
-
Data on Blocking Agents and Detergents
The optimal concentration of blocking agents and detergents should be empirically determined for each specific protease assay. The following table summarizes typical starting concentrations and provides a framework for optimization.
| Reagent | Typical Starting Concentration | Mechanism of Action | Considerations |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | Blocks non-specific binding sites on surfaces through protein-protein interactions. | A good general blocking agent. Use protease-free BSA to avoid sample degradation.[3][4] |
| Non-Fat Dry Milk | 1% - 5% (w/v) | A cost-effective blocking agent containing a mixture of proteins, primarily casein. | Should not be used for detecting phosphorylated proteins due to the presence of casein.[6][7] |
| Casein | 0.1% - 1% (w/v) | A purified milk protein that is an effective blocking agent. | Can be a substrate for some proteases, so its use should be validated for the specific enzyme being studied.[12] |
| Tween-20 | 0.01% - 0.1% (v/v) | A non-ionic detergent that reduces hydrophobic interactions. | Can affect the activity of some proteases; some show enhanced activity while others may be inhibited.[9][13] |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol provides a method for testing different blocking agents and concentrations to minimize non-specific binding.
-
Prepare a 96-well microplate.
-
Coat the wells with your substrate if required by the assay format, otherwise proceed to the blocking step.
-
Prepare a series of blocking buffers with varying concentrations of different blocking agents (e.g., 1%, 2%, and 5% BSA; 1%, 2%, and 5% non-fat dry milk).
-
Add 200 µL of each blocking buffer to a set of wells (in triplicate). Include a set of wells with no blocking agent as a control.
-
Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with your assay wash buffer (e.g., PBS or TBS).
-
Add your detection reagents (without the protease) to the wells.
-
Measure the background signal according to your assay protocol (e.g., fluorescence or absorbance).
-
Select the blocking condition that provides the lowest background signal without affecting the subsequent enzymatic reaction.
Protocol 2: General Colorimetric Protease Assay with Casein Substrate
This protocol is a general guideline for a colorimetric protease assay using casein as a substrate.
-
Reagent Preparation:
-
Assay Buffer: 50mM Tris-HCl, pH 8.0.
-
Substrate Solution: 0.5% (w/v) casein in assay buffer. Heat gently to dissolve, then cool to room temperature.
-
Protease Standard: Prepare a stock solution of your protease of known concentration in assay buffer.
-
Stopping Reagent: 10% (w/v) Trichloroacetic Acid (TCA).
-
Detection Reagent: Folin-Ciocalteu reagent.
-
-
Assay Procedure:
-
Set up a series of microcentrifuge tubes. For each sample and standard, prepare a test tube and a blank tube.
-
Add 500 µL of the casein substrate solution to each tube.
-
Pre-incubate the tubes at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
To the "test" tubes, add 100 µL of your protease sample or standard. To the "blank" tubes, add 100 µL of assay buffer.
-
Incubate all tubes at the assay temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 500 µL of 10% TCA to all tubes. This will precipitate the undigested casein.
-
Incubate on ice for 15 minutes.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated casein.
-
Carefully transfer a defined volume of the supernatant to a new set of tubes.
-
Add the Folin-Ciocalteu reagent according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength (typically around 660 nm).
-
Subtract the absorbance of the blank from the test sample to determine the amount of digested casein.
-
Signaling Pathway and Workflow Diagrams
Caption: General workflow for a protease assay.
References
- 1. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Optimization and characterization of alkaline protease and carboxymethyl-cellulase produced by Bacillus pumillus grown on Ficus nitida wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. biossusa.com [biossusa.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Western blotting - Milk vs BSA for blocking - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 7. quora.com [quora.com]
- 8. arp1.com [arp1.com]
- 9. Effects of Detergents on the West Nile virus Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tos-gly-pro-lys-pNA Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the chromogenic substrate, Tosyl-glycyl-prolyl-lysyl-p-nitroanilide (Tos-gly-pro-lys-pNA), for enzyme activity assays. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes can it be used to assay?
This compound is a chromogenic substrate primarily used to measure the activity of serine proteases. It is a well-established substrate for plasmin.[1][2][3] It can also be a substrate for other trypsin-like proteases that recognize and cleave the peptide bond on the C-terminal side of lysine residues. The enzymatic cleavage of the substrate releases p-nitroanilide (pNA), a yellow chromophore that can be quantified spectrophotometrically at 405 nm.
Q2: What are the recommended starting conditions for a this compound assay?
For a standard assay measuring plasmin activity, we recommend starting with the following conditions. Optimization may be required for your specific experimental setup.
| Parameter | Recommended Starting Condition |
| pH | 7.5 - 8.0 |
| Temperature | 37°C |
| Buffer | Tris-HCl or Phosphate buffer |
| Substrate Concentration | 0.1 - 1 mM |
| Wavelength | 405 nm |
Q3: How should I prepare and store the this compound substrate?
The substrate is typically a crystalline solid and should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] For use, it can be dissolved in an organic solvent like ethanol (up to 50 mg/ml) or directly in aqueous buffer.[1][3] Aqueous stock solutions can be stored frozen at -20°C for several months. To avoid repeated freeze-thaw cycles, it is advisable to prepare and store aliquots.
Experimental Protocols
Standard Protocol for Plasmin Activity Assay
This protocol provides a general guideline for measuring plasmin activity using this compound in a 96-well plate format.
Materials:
-
Purified plasmin or sample containing plasmin activity
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 100 mM NaCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and adjust the pH to the desired value (e.g., 7.8).
-
Prepare a stock solution of this compound (e.g., 10 mM in ethanol). Dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 1 mM).
-
-
Set up the Reaction:
-
Add 50 µL of Assay Buffer to each well.
-
Add 20 µL of your plasmin sample or standard to the appropriate wells. For a blank control, add 20 µL of Assay Buffer instead of the enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Add 30 µL of the pre-warmed substrate solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
-
Measure Absorbance:
-
Immediately start measuring the absorbance at 405 nm in a kinetic mode, taking readings every 1-2 minutes for a total of 15-30 minutes.
-
-
Calculate Activity:
-
Determine the rate of reaction (ΔA405/min) from the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the blank control from the rate of the samples.
-
Enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroanilide at 405 nm is 8,800 M⁻¹cm⁻¹.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low enzyme activity | Incorrect pH or temperature: The enzyme is not active under the tested conditions. | Verify the pH of your buffer. Perform a pH and temperature optimization experiment to find the optimal conditions for your enzyme. For trypsin-like enzymes, the optimal pH is typically in the alkaline range (pH 8.0-9.0).[4] |
| Inactive enzyme: The enzyme may have degraded due to improper storage or handling. | Use a fresh enzyme stock. Ensure proper storage conditions (-20°C or -80°C in a suitable buffer). | |
| Presence of inhibitors: Your sample may contain endogenous protease inhibitors. | Include a control with a known amount of active enzyme to check for inhibition. Consider sample purification steps to remove inhibitors. | |
| High background signal | Substrate instability: The this compound substrate may be hydrolyzing spontaneously. | Prepare fresh substrate solutions. Ensure the pH of the assay buffer is not excessively high, which can promote non-enzymatic hydrolysis. |
| Contaminated reagents: Buffers or other reagents may be contaminated with proteases. | Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize your buffers. | |
| Non-linear reaction rate | Substrate depletion: The substrate concentration is too low and is being rapidly consumed by the enzyme. | Increase the initial substrate concentration. Ensure the substrate concentration is well above the Michaelis constant (Km) of the enzyme. |
| Enzyme instability: The enzyme is losing activity over the course of the assay. | Reduce the incubation time. Check if the assay conditions (pH, temperature) are causing enzyme denaturation. The addition of stabilizing agents like calcium chloride may be beneficial for some proteases like trypsin. |
Visualizing Experimental Logic
Experimental Workflow
The following diagram illustrates the general workflow for a this compound enzyme activity assay.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues encountered during the assay.
References
Interference from biological samples in pNA-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to interference from biological samples in peptide nucleic acid (PNA)-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in PNA-based assays when using biological samples?
A1: Biological samples are complex matrices containing numerous substances that can interfere with PNA-based assays. The most common interferents include:
-
Proteins: Highly abundant proteins like albumin in serum and plasma can cause non-specific binding of PNA probes, leading to high background signals.[1][2]
-
Hemoglobin: Released from red blood cells (hemolysis), hemoglobin can quench fluorescence signals, significantly reducing assay sensitivity. This is a major concern in blood, serum, and plasma samples.[3][4]
-
Bilirubin: A breakdown product of heme, bilirubin can also cause fluorescence quenching, particularly in serum and plasma samples from jaundiced individuals.[5][6]
-
Lipids: High levels of lipids in samples (lipemia) can lead to non-specific binding and interfere with the hybridization of PNA probes.[7][8][9]
-
Other cellular components: In tissue homogenates, various cellular components can contribute to background signals and interfere with probe access to the target.
Q2: How can I reduce non-specific binding of my PNA probe?
A2: Non-specific binding is a common cause of high background. Here are several strategies to mitigate it:
-
Blocking: Pre-treat your sample or solid support (e.g., nitrocellulose membrane, glass slide) with a blocking agent. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and various commercial protein-free blocking solutions.[1][2][10] The optimal blocking agent and concentration often need to be determined empirically.[1]
-
Increase Wash Stringency: After hybridization, perform stringent washes to remove non-specifically bound probes. This can be achieved by increasing the temperature or decreasing the salt concentration of the wash buffer.[11] For example, a wash with 0.1X SSC at 55-65°C is a common stringent wash step.[12]
-
Optimize Probe Concentration: Using too high a concentration of your PNA probe can lead to increased non-specific binding. Titrate your probe to find the optimal concentration that provides a good signal-to-noise ratio.[13]
-
Use of Detergents: Including a non-ionic detergent like Tween-20 in your hybridization and wash buffers can help reduce non-specific interactions.[2]
Q3: My fluorescent signal is weak or absent. What could be the cause and how can I fix it?
A3: Weak or no signal can be frustrating. Here are some potential causes and solutions:
-
Fluorescence Quenching: As mentioned, hemoglobin and bilirubin are potent quenchers of fluorescence.[3][4] If you suspect their presence, you may need to perform sample purification steps to remove them.
-
Incorrect Probe Storage and Handling: PNA probes, especially those labeled with fluorophores, should be protected from light to prevent photobleaching. Ensure they are stored at the recommended temperature and handled correctly.
-
Suboptimal Hybridization Conditions: Hybridization time, temperature, and buffer composition are critical. Ensure you are using the optimal conditions for your specific PNA probe and target. For some PNA probes, increasing the hybridization time can enhance the signal.[13]
-
Target Accessibility Issues: In tissue samples, the target nucleic acid may be masked by proteins. A proteinase K digestion step is often necessary to unmask the target and allow the PNA probe to bind.
-
Degraded Target Nucleic Acid: Ensure the integrity of your target DNA or RNA. Degradation will lead to a loss of binding sites for your PNA probe.
Troubleshooting Guides
Problem: High Background Signal in PNA-FISH on Tissue Sections
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Blocking | Increase blocking incubation time or try a different blocking agent (e.g., switch from BSA to a commercial protein-free blocker). Optimize the concentration of the blocking agent.[1] | Reduced background staining across the tissue section. |
| Non-Specific Probe Binding | Increase the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration (e.g., using a lower concentration of SSC buffer).[11][12] | A clearer signal with less diffuse background. |
| Probe Concentration Too High | Perform a titration experiment to determine the optimal PNA probe concentration that maximizes the signal-to-noise ratio.[13] | Reduced background without a significant loss of specific signal. |
| Autofluorescence of the Tissue | Treat the tissue slides with a solution to quench autofluorescence (e.g., 0.1% Sudan Black B in 70% ethanol) before hybridization. | Reduction in the inherent fluorescence of the tissue, making the specific PNA signal more prominent. |
| Drying of the Sample | Ensure the tissue section remains hydrated throughout the entire procedure, especially during incubation steps. Use a humidified chamber.[14] | Consistent staining across the entire tissue section without artifacts from drying. |
Problem: Low or No Signal in PNA-Based Assays with Serum/Plasma Samples
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Fluorescence Quenching by Hemoglobin | If hemolysis is visible (pink or red tinge to the sample), consider methods to remove red blood cells and free hemoglobin, such as centrifugation and careful aspiration of the supernatant. For severe hemolysis, sample purification may be necessary.[3] | Recovery of the fluorescent signal and increased assay sensitivity. |
| Fluorescence Quenching by Bilirubin | While difficult to remove, understanding the absorption spectrum of bilirubin can help in selecting fluorophores with emission wavelengths that are less affected. | Minimized signal loss due to bilirubin interference. |
| PNA Probe Degradation | Ensure proper storage of PNA probes (protected from light and at the correct temperature). Avoid repeated freeze-thaw cycles. | Consistent probe performance and reliable signal generation. |
| Low Target Concentration | If the target nucleic acid is present at very low levels, consider an enrichment step prior to the PNA assay. | Increased signal intensity due to a higher concentration of the target molecule. |
| Inhibitors in the Sample | Plasma and serum can contain inhibitors of enzymatic reactions if your PNA assay has an enzymatic amplification step. Diluting the sample may help to reduce the concentration of these inhibitors. | Improved performance of the enzymatic amplification and a stronger signal. |
Quantitative Data on Interference
The following tables summarize the potential impact of common interferents on fluorescence-based assays. While this data is not exclusively from PNA-based assays, it provides a general indication of the extent of interference. The actual effect on a specific PNA assay may vary.
Table 1: Effect of Hemoglobin on Fluorescence Signal
| Hemoglobin Concentration | Approximate Signal Reduction (%) | Reference |
| Low (Visible pink) | 10 - 30% | [3] |
| Moderate (Visible red) | 30 - 60% | [3] |
| High (Dark red) | > 60% | [3][4] |
Table 2: Effect of Bilirubin on Fluorescence Signal
| Bilirubin Concentration | Approximate Signal Reduction (%) | Reference |
| Mildly elevated | 5 - 15% | [5] |
| Moderately elevated | 15 - 40% | [5] |
| Highly elevated (Jaundice) | > 40% | [6] |
Table 3: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Incubation Time | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | 30 min - 1 hr | Readily available, effective for many applications.[2] | Can sometimes cross-react with antibodies. |
| Non-fat Dry Milk | 3 - 5% (w/v) | 30 min - 1 hr | Inexpensive and effective. | May contain endogenous biotin and glycoproteins that can interfere with certain assays. |
| Casein | 1% (w/v) | 30 min - 1 hr | A purified milk protein, good for reducing background. | Can be more expensive than non-fat dry milk. |
| Commercial Protein-Free Blockers | Varies by manufacturer | Varies by manufacturer | Good for assays where protein-based blockers interfere.[1] | Can be more expensive. |
Experimental Protocols
Protocol 1: General Sample Preparation for Serum and Plasma
-
Collect Blood: Collect whole blood in appropriate tubes (e.g., with anticoagulant for plasma, without for serum).
-
Separate Serum/Plasma:
-
For Serum: Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C. Carefully collect the supernatant (serum).
-
For Plasma: Centrifuge the blood collected in anticoagulant tubes at 1,000-2,000 x g for 10 minutes at 4°C. Carefully collect the supernatant (plasma).
-
-
Assess for Interferences: Visually inspect the serum/plasma for signs of hemolysis (pink/red color) or lipemia (turbidity).
-
Sample Dilution (Optional but Recommended): Dilute the serum or plasma in an appropriate assay buffer. This helps to reduce the concentration of potential interferents. The optimal dilution factor should be determined empirically.
-
Storage: Use the samples immediately or store them at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Proteinase K Treatment for Tissue Sections for PNA-FISH
-
Deparaffinize and Rehydrate: Deparaffinize formalin-fixed, paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Prepare Proteinase K Solution: Prepare a fresh solution of Proteinase K in a suitable buffer (e.g., PBS) at a concentration of 10-20 µg/mL.
-
Digestion: Apply the Proteinase K solution to the tissue section and incubate at 37°C for 10-30 minutes in a humidified chamber. The optimal digestion time will vary depending on the tissue type and fixation method and should be optimized.
-
Wash: Wash the slides thoroughly with PBS to remove the Proteinase K.
-
Dehydrate: Dehydrate the slides through a graded series of ethanol.
-
Proceed with PNA-FISH: The tissue is now ready for the PNA probe hybridization step.
Visualizations
Figure 1. General experimental workflow for PNA-based assays with biological samples.
Figure 2. Troubleshooting logic for high background in PNA-based assays.
References
- 1. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nicoyalife.com [nicoyalife.com]
- 3. Haemoglobin interference and increased sensitivity of fluorimetric assays for quantification of low-parasitaemia Plasmodium infected erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Fluorescence-Based Quantitative Analysis for Total Bilirubin in Blood and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors influencing naproxen metabolite interference in total bilirubin assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. PNA Clamping in Nucleic Acid Amplification Protocols to Detect Single Nucleotide Mutations Related to Cancer [mdpi.com]
- 13. Design and Evaluation of Peptide Nucleic Acid Probes for Specific Identification of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
Technical Support Center: Optimizing the Tos-Gly-Pro-Lys-pNA Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of their Tos-Gly-Pro-Lys-pNA (Tosyl-Glycyl-Prolyl-Lysyl-p-nitroanilide) assays. This chromogenic substrate is commonly used for measuring the activity of serine proteases such as plasmin and tryptase.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to measure the activity of certain serine proteases. The enzyme cleaves the bond between the lysine residue and the p-nitroanilide (pNA) molecule. This releases the chromogenic pNA group, which results in a yellow color that can be quantified by measuring the absorbance at 405 nm.[1][2] The rate of pNA release is directly proportional to the enzyme's activity.
Q2: What are the typical components of a this compound assay?
A typical assay includes:
-
Enzyme: The serine protease of interest (e.g., plasmin, tryptase).
-
Substrate: this compound.
-
Buffer: A buffer to maintain a stable and optimal pH for the enzyme, commonly Tris-HCl or HEPES.
-
Sample: The biological fluid or purified sample containing the enzyme.
-
Plate Reader: A spectrophotometer capable of reading absorbance at 405 nm.
Q3: How should I prepare and store the this compound substrate?
The substrate is typically a powder that should be stored at -20°C for long-term stability.[1] For use, it is often dissolved in a small amount of an organic solvent like ethanol or dimethyl sulfoxide (DMSO) before being diluted in the assay buffer.[3] It is recommended to prepare fresh substrate solutions for each experiment to ensure accuracy and avoid degradation.
Troubleshooting Guide
Issue 1: Low or No Signal
| Possible Cause | Troubleshooting Step |
| Suboptimal pH or Buffer Conditions | Ensure the assay buffer has the optimal pH for your specific protease. For plasmin, the optimal pH is typically between 7.4 and 8.0. Verify the buffer concentration and composition.[4] |
| Low Enzyme Activity | The enzyme concentration in your sample may be too low. Consider concentrating your sample or using a larger volume. If using a purified enzyme, verify its activity with a positive control. |
| Incorrect Substrate Concentration | The substrate concentration may be too low, limiting the reaction rate. Optimize the substrate concentration by performing a substrate titration experiment. |
| Incorrect Wavelength Reading | Ensure the plate reader is set to measure absorbance at 405 nm, the maximal absorbance for p-nitroanilide. |
| Reagent Degradation | The substrate or enzyme may have degraded due to improper storage or handling. Use freshly prepared reagents and ensure they have been stored correctly. |
| Presence of Inhibitors | Your sample may contain endogenous inhibitors of the protease. This can be tested by spiking a known amount of active enzyme into your sample and measuring the recovery of activity. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Spontaneous Substrate Hydrolysis | At alkaline pH or high temperatures, the substrate may spontaneously hydrolyze. Run a "no-enzyme" control (substrate and buffer only) to measure the rate of spontaneous hydrolysis and subtract this from your sample readings. |
| Contaminated Reagents | The buffer or other reagents may be contaminated with other proteases. Use fresh, high-quality reagents. |
| Sample Turbidity or Color | If your sample is turbid or colored, it can interfere with the absorbance reading. Include a "no-substrate" control (sample and buffer only) to measure the background absorbance of your sample. |
Issue 3: Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate. Use calibrated pipettes. |
| Temperature Fluctuations | Maintain a constant and optimal temperature throughout the assay. Pre-warm all reagents and the plate to the desired assay temperature. |
| Well-to-Well Variability | Ensure proper mixing of reagents in each well. Check for air bubbles in the wells, which can interfere with the light path. |
| Edge Effects in Microplate | To minimize edge effects, avoid using the outer wells of the microplate or fill them with buffer/water. |
Data Presentation: Optimizing Assay Parameters
The sensitivity of the this compound assay can be significantly improved by optimizing key experimental parameters. The following tables summarize the expected impact of these parameters on enzyme activity.
Table 1: Effect of pH on Relative Plasmin Activity
| pH | Relative Activity (%) |
| 6.0 | 45 |
| 6.5 | 65 |
| 7.0 | 85 |
| 7.5 | 100 |
| 8.0 | 98 |
| 8.5 | 80 |
| 9.0 | 60 |
| Note: Data are representative and may vary depending on the specific enzyme and buffer system. |
Table 2: Effect of Temperature on Relative Plasmin Activity
| Temperature (°C) | Relative Activity (%) |
| 20 | 55 |
| 25 | 75 |
| 30 | 90 |
| 37 | 100 |
| 42 | 85 |
| 50 | 60 |
| Note: Higher temperatures can lead to enzyme denaturation over longer incubation times. |
Table 3: Effect of Substrate Concentration on Reaction Velocity
| Substrate Concentration (µM) | Initial Reaction Velocity (mOD/min) |
| 50 | 5.2 |
| 100 | 9.8 |
| 200 | 16.5 |
| 400 | 25.0 |
| 800 | 30.1 |
| 1600 | 31.5 |
| Note: Data follows Michaelis-Menten kinetics. The optimal substrate concentration is typically at or above the Km value. |
Experimental Protocols
Protocol 1: Standard Assay for Plasmin Activity
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in ethanol.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 0.5 mM).
-
Enzyme Solution: Dilute the plasmin-containing sample in Assay Buffer to a concentration that will yield a linear rate of absorbance change over the desired time course.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 25 µL of the Enzyme Solution or sample to the appropriate wells.
-
Add 25 µL of a blank (Assay Buffer) to the control wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the pre-warmed Working Substrate Solution to all wells.
-
Immediately start measuring the absorbance at 405 nm in a kinetic mode, taking readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA405/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the blank control from the sample rates to correct for any non-enzymatic substrate hydrolysis.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroanilide at 405 nm is 9,933 M⁻¹cm⁻¹.
-
Protocol 2: Optimization of Substrate Concentration
-
Reagent Preparation:
-
Prepare Assay Buffer and Enzyme Solution as described in Protocol 1.
-
Prepare a series of Working Substrate Solutions with varying concentrations (e.g., from 0.05 mM to 2 mM).
-
-
Assay Procedure:
-
Follow the assay procedure as described in Protocol 1, but use the different concentrations of the Working Substrate Solution.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (ΔA405/min) for each substrate concentration.
-
Plot the initial velocity versus the substrate concentration. This should yield a Michaelis-Menten curve.
-
The optimal substrate concentration for routine assays is typically 2-5 times the calculated Michaelis constant (Km) to ensure the reaction rate is not limited by the substrate.
-
Visualizations
Caption: A flowchart of the standard experimental workflow for the this compound assay.
Caption: A decision tree to guide troubleshooting of low signal issues in the assay.
References
Technical Support Center: Troubleshooting Poor Reproducibility in Chromogenic Assays
This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to poor reproducibility in chromogenic assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our FAQs and troubleshooting guides are structured in a simple question-and-answer format to directly address the challenges you may encounter during your experiments.
Category 1: High Variability in Readings
Question: Why am I seeing high variability between my replicate wells?
High variability between replicate wells is a common issue that can obscure the true results of your experiment. The root causes can often be traced to procedural inconsistencies or environmental factors.
Possible Causes and Solutions:
-
Inaccurate Pipetting: This is one of the most frequent sources of variability.[1][2][3]
-
Solution: Ensure your pipettes are calibrated regularly. Use a consistent pipetting technique, including the same angle and speed for all wells. Pre-wetting the pipette tip can also improve accuracy. For multi-well plates, using a multichannel pipette can help ensure reagents are added simultaneously.[1][4]
-
-
Improper Reagent Mixing: If reagents are not thoroughly mixed, their components may not be evenly distributed, leading to inconsistent reactions.
-
Solution: Gently vortex or invert reagent solutions before use to ensure homogeneity.[1]
-
-
Inconsistent Incubation Times or Temperatures: Variations in incubation can significantly affect the rate of enzymatic reactions.
-
Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation, which can concentrate reactants and lead to artificially high signals.[4][7][8][9]
-
Automated Liquid Handler Performance: If using an automated system, inconsistencies in dispensing can be a source of error.
Troubleshooting Workflow for High Replicate Variability
Caption: Troubleshooting logic for high replicate variability.
Category 2: Standard Curve Issues
Question: Why is my standard curve inconsistent or showing poor linearity?
An unreliable standard curve will lead to inaccurate quantification of your target analyte. Several factors can contribute to a poor standard curve.
Possible Causes and Solutions:
-
Improper Standard Preparation: Errors in the serial dilution of your standards are a primary cause of non-linear or inconsistent curves.
-
Solution: Carefully prepare your standards, ensuring accurate pipetting at each dilution step. Use fresh, high-quality diluents and mix each standard thoroughly before proceeding to the next dilution. Do not store and reuse diluted standards.[12]
-
-
Reagent Instability: The reagents used to generate the standard curve may have degraded over time.
-
Solution: Use fresh reagents and ensure they have been stored correctly according to the manufacturer's instructions.
-
-
Incorrect Plate Reader Settings: The settings on your plate reader must be optimized for the specific assay.
-
Solution: Verify that you are using the correct wavelength and filter settings for your chromogenic substrate.[13]
-
-
Curve Fitting Issues: The mathematical model used to fit your standard curve may not be appropriate.
Quantitative Impact of Pipetting Errors on Standard Dilution
| Error Source | Potential Impact on Concentration |
| 5% pipetting error at first dilution | Up to 5% error in all subsequent standards |
| Compounded 5% error at each step (7-point curve) | Potential for >30% error in the final standard |
| Inconsistent mixing between dilutions | Non-linear and unpredictable standard curve |
Signaling Pathway for a Typical Chromogenic Assay
Caption: Generalized signaling pathway in an indirect chromogenic assay.
Category 3: Assay Performance and Equipment
Question: How can I ensure my microplate washer is not contributing to poor reproducibility?
Inadequate washing can leave residual reagents, while overly aggressive washing can remove bound antibodies or analytes, both leading to high variability.[1][15]
Experimental Protocol: Microplate Washer Performance Validation
-
Objective: To verify the dispense and aspiration efficiency of the microplate washer.
-
Materials:
-
Microplate washer
-
96-well plate
-
Wash buffer
-
Deionized water
-
Calibrated multichannel pipette
-
Reagent reservoirs
-
-
Procedure:
-
Dispense Verification:
-
Program the washer to dispense a set volume of wash buffer (e.g., 300 µL) into a clean, dry 96-well plate.
-
Visually inspect the wells for uniform filling.
-
Use a calibrated multichannel pipette to aspirate the contents of each well, noting any significant volume discrepancies.
-
-
Aspiration Efficiency:
-
Fill a 96-well plate with a known volume of wash buffer using a calibrated multichannel pipette.
-
Run a wash cycle with the aspirate function only.
-
Visually inspect the plate for any residual liquid. Invert the plate and gently tap it on a clean paper towel to check for remaining droplets.
-
-
Carryover Check:
-
Fill a plate with a colored solution (e.g., a dilute dye).
-
Perform a wash cycle.
-
Add a clear substrate to the wells and incubate. Any color development indicates carryover from the previous step.
-
-
-
Acceptance Criteria:
-
Dispensed volume should be within ±5% of the target volume.
-
Aspiration should leave no visible residual volume.
-
Carryover should be below the limit of detection for the assay.
-
Question: What are common sources of interference in chromogenic assays?
Interfering substances in your sample can lead to inaccurate results by affecting the enzymatic reaction or the spectrophotometric reading.
Common Interfering Substances and Their Effects:
| Interfering Substance | Potential Effect | Mitigation Strategy |
| Hemolysis (in plasma/serum) | Can interfere with colorimetric readings and may contain proteases that degrade reagents.[16] | Use fresh, properly collected samples. If hemolysis is unavoidable, consider sample purification. |
| Hyperbilirubinemia (high bilirubin) | Can cause spectral interference at the wavelength used for detection.[16] | Include appropriate sample blanks to subtract background absorbance. |
| Lipemia (high lipids) | Can cause light scattering and interfere with absorbance readings.[16] | Centrifuge samples at high speed to pellet lipids or use a clearing agent. |
| Sodium Azide | Inhibits horseradish peroxidase (HRP) activity, a common enzyme in chromogenic assays.[8][17] | Avoid using buffers containing sodium azide with HRP-based assays. |
This technical support center provides a starting point for troubleshooting your chromogenic assays. For more complex issues, consulting the specific assay kit's manual or contacting the manufacturer's technical support is recommended.
References
- 1. protocolsandsolutions.com [protocolsandsolutions.com]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. abyntek.com [abyntek.com]
- 4. Blog [midsci.com]
- 5. chromagar.com [chromagar.com]
- 6. bloodtransfusion.it [bloodtransfusion.it]
- 7. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 8. youtube.com [youtube.com]
- 9. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. aicompanies.com [aicompanies.com]
- 12. novateinbio.com [novateinbio.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. news-medical.net [news-medical.net]
- 15. aicompanies.com [aicompanies.com]
- 16. Interference in specialized coagulation assays affecting the protein C pathway: Effects of marked haemolysis, hyperbilirubinaemia and lipaemia on chromogenic and clotting tests on two coagulation platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Effect of solvent on Tos-gly-pro-lys-pna stability and activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic substrate Tos-gly-pro-lys-pna. Below you will find information on its stability and activity in various solvents, along with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For optimal stability, it is recommended to prepare stock solutions in a dry organic solvent. Ethanol is a good initial choice, as this compound is soluble in it at concentrations up to 50 mg/mL.[1][2] For applications requiring a different solvent, dimethylformamide (DMF) is also a suitable option.[1] It is advisable to prepare concentrated stock solutions in these organic solvents and then dilute them into the aqueous assay buffer immediately before use.
Q2: How should I store my this compound solutions to ensure long-term stability?
A2: The solid form of this compound is stable for at least four years when stored at -20°C.[3] Stock solutions prepared in a dry organic solvent should be stored in tightly sealed vials at -20°C or -80°C to minimize evaporation and prevent the absorption of water. For aqueous solutions, it has been noted that similar p-nitroanilide peptides are stable for over a year when stored frozen at pH 4.[4] Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles.[5]
Q3: I am observing high background absorbance in my assay. What could be the cause?
A3: High background absorbance can be due to several factors:
-
Spontaneous hydrolysis of the substrate: this compound can slowly hydrolyze in aqueous solutions, leading to the release of p-nitroaniline and an increase in background absorbance. This process can be accelerated by non-optimal pH or temperature. It is recommended to prepare fresh dilutions of the substrate from a stock solution for each experiment.[5]
-
Contamination of reagents: Ensure that all buffers and reagents are free from contaminating proteases.
-
Solvent effects: The presence of certain organic solvents in the final assay volume can sometimes contribute to background signal. Running a blank control with the solvent but without the enzyme is crucial to quantify this effect.
Q4: My enzyme activity appears to be lower when I use an organic solvent to dissolve my test compounds. Why is this happening?
A4: Organic solvents can directly impact enzyme activity through several mechanisms. They can alter the polarity of the reaction medium, which can affect the enzyme's conformation and catalytic efficiency. Some solvents can act as competitive or non-competitive inhibitors. The reduced enzymatic activity is a known phenomenon when working with aqueous-organic mixtures. It is essential to determine the tolerance of your specific enzyme to the chosen solvent and its concentration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon dilution in aqueous buffer. | The concentration of the substrate in the final aqueous solution exceeds its solubility limit. | - Increase the percentage of the organic co-solvent in the final assay volume.- Decrease the final concentration of the substrate.- Ensure the stock solution is fully dissolved before dilution; gentle warming may be necessary for initial dissolution in ethanol.[4] |
| Inconsistent or non-reproducible enzyme activity measurements. | - Incomplete dissolution of the substrate.- Degradation of the substrate in the stock solution due to moisture.- Instability of the enzyme in the chosen solvent system. | - Visually inspect the stock solution for any undissolved particles.- Use a fresh aliquot of the stock solution prepared in a dry solvent.- Perform a solvent stability study on your enzyme to determine its tolerance. |
| High background signal that increases over time. | Spontaneous, non-enzymatic hydrolysis of the p-nitroanilide bond. | - Prepare fresh working solutions of the substrate immediately before the assay.- Optimize the pH of the assay buffer; extreme pH values can accelerate hydrolysis.- Run parallel blank reactions (without enzyme) to monitor and subtract the rate of spontaneous hydrolysis. |
| Observed enzyme activity is significantly lower than expected. | - Inhibition of the enzyme by the organic solvent.- The solvent has altered the optimal pH for the enzyme.- The substrate has degraded. | - Perform a solvent-enzyme activity titration to determine the optimal solvent concentration.- Re-optimize the assay pH in the presence of the co-solvent.- Verify the integrity of the substrate by running a positive control with a known active enzyme preparation. |
Effect of Solvents on this compound Stability and Activity
The choice of solvent can significantly influence both the stability of the this compound substrate and the activity of the enzyme being assayed. Below are tables summarizing the expected effects of common laboratory solvents.
This compound Stability in Different Solvents
This table provides an overview of the relative stability of this compound in various solvents based on general principles of peptide and p-nitroanilide chemistry. Stability is indicated by the estimated half-life (t½) under typical storage conditions.
| Solvent | Concentration (% v/v) | Estimated Half-life (t½) at 4°C | Notes |
| Water (pH 7.4) | 100 | Days to Weeks | Prone to spontaneous hydrolysis. |
| Ethanol | 100 | > 1 year | Good for long-term storage of stock solutions. |
| DMSO | 100 | > 1 year | "Dry" DMSO is recommended for stock solutions.[5] |
| Acetonitrile | 100 | Months to > 1 year | Generally a stable environment for the substrate. |
| Methanol | 100 | Months to > 1 year | Similar to ethanol in preserving substrate stability. |
Effect of Solvents on Enzymatic Activity
This table illustrates the potential impact of different solvents on the relative activity of a model serine protease using this compound as a substrate. The values are presented as a percentage of the activity observed in a purely aqueous buffer.
| Solvent | Concentration (% v/v) in Assay | Relative Enzyme Activity (%) | Potential Mechanism of Action |
| DMSO | 5 | 90-100 | Generally well-tolerated at low concentrations. |
| 20 | 70-85 | May cause some enzyme inhibition or conformational changes. | |
| Ethanol | 5 | 85-95 | Can decrease the polarity of the medium. |
| 20 | 50-70 | Higher concentrations can lead to significant enzyme inhibition. | |
| Methanol | 5 | 90-95 | Often has a milder effect on enzyme activity than ethanol. |
| 20 | 60-80 | Less inhibitory than ethanol at equivalent concentrations. | |
| Acetonitrile | 5 | 80-90 | Can be more disruptive to enzyme structure than alcohols. |
| 20 | 40-60 | Significant inhibition is commonly observed. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Different Solvents
This protocol outlines a method to determine the stability of this compound in various solvent systems by monitoring the rate of spontaneous hydrolysis.
Caption: Workflow for assessing this compound stability.
Protocol for Evaluating the Effect of Solvents on Enzyme Activity
This protocol describes a general procedure to measure the kinetic parameters of an enzyme using this compound in the presence of different organic solvents.
Caption: Protocol for evaluating solvent effects on enzyme kinetics.
Signaling Pathways and Logical Relationships
The interaction between an enzyme, the substrate this compound, and a solvent can be visualized as a logical relationship where the solvent modulates the enzymatic reaction.
Caption: Modulation of enzymatic reaction by an organic solvent.
References
Technical Support Center: Quenching Endogenous Enzyme Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively quench endogenous enzyme activity in their sample preparations.
Frequently Asked Questions (FAQs)
Q1: Why is it important to quench endogenous enzyme activity?
Endogenous enzymes, such as peroxidases, phosphatases, and proteases, are naturally present in biological samples. If not inactivated, these enzymes can interfere with immunoassays like ELISA and immunohistochemistry (IHC), leading to high background noise, false-positive results, or degradation of the target analyte.[1][2][3] Quenching these enzymes is a critical step to ensure the accuracy and reliability of experimental data.[2]
Q2: What are the most common endogenous enzymes that cause interference?
The most frequently encountered interfering endogenous enzymes are:
-
Peroxidases: Abundant in red blood cells, myeloid cells, and some epithelial cells, they can react with chromogenic substrates (e.g., DAB) used in HRP-based detection systems, causing non-specific staining.[1][4]
-
Alkaline Phosphatase (AP): Found in tissues like the intestine, kidney, and bone, it can react with AP substrates, leading to background signal in AP-based detection methods.[1]
-
Biotin: While not an enzyme, endogenous biotin, present in high amounts in the liver and kidney, can be recognized by avidin/streptavidin-based detection systems, resulting in non-specific background.[1]
-
Proteases: These enzymes can degrade protein analytes during sample preparation, leading to lower signal or inaccurate quantification.[5][6]
Q3: What are the primary methods for quenching endogenous enzyme activity?
There are three main approaches to inactivate endogenous enzymes:
-
Chemical Inhibition: Using specific chemical inhibitors that block the active site of the enzyme.
-
Heat Inactivation: Applying heat to denature and permanently inactivate the enzymes.[7][8]
-
Use of Denaturing Agents: Employing strong denaturants that unfold the enzymes, rendering them non-functional.[5][6]
Troubleshooting Guides
High Background in Immunohistochemistry (IHC)
Problem: I am observing high, non-specific background staining in my IHC experiments.
This is a common issue often caused by residual endogenous peroxidase or alkaline phosphatase activity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background in IHC.
Solutions:
-
For Endogenous Peroxidase:
-
Hydrogen Peroxide (H₂O₂) Treatment: This is the most common method.[4] Different concentrations and solvents can be used depending on the tissue's sensitivity. High concentrations (3%) can sometimes damage sensitive epitopes.[2][4]
-
Sodium Azide: Can be used in combination with H₂O₂ for gentle and effective inhibition.[9][10]
-
Glucose Oxidase Method: This method generates low concentrations of H₂O₂ in situ, providing a more gentle but complete quenching.[2][11]
-
-
For Endogenous Alkaline Phosphatase:
-
Levamisole: This is a commonly used inhibitor for most forms of AP, except the intestinal isoform.[1][2]
-
Acid Treatment: For the intestinal isoform of AP, a brief incubation in an acidic solution can be effective.[2]
-
Heat Inactivation: Boiling sections, as is often done during heat-induced epitope retrieval (HIER), can destroy endogenous phosphatase activity.[1]
-
Analyte Degradation During Sample Preparation
Problem: I am seeing lower than expected signal in my assay, suggesting my target protein is being degraded.
This is likely due to the activity of endogenous proteases released during cell lysis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for analyte degradation.
Solutions:
-
Work at Low Temperatures: Always keep samples on ice or at 4°C during preparation to reduce enzymatic activity.[6]
-
Use Protease Inhibitor Cocktails: Add a commercially available protease inhibitor cocktail to your lysis buffer. These cocktails contain a mixture of inhibitors that target a broad range of proteases.[12]
-
Use Strong Denaturants: Disrupt samples in solutions containing strong denaturing agents like 2% SDS or 7-9 M urea.[5][6] This will denature and inactivate most enzymes.
-
Adjust pH: Lysing samples at a basic pH (e.g., pH 9 or greater) can reduce the activity of many proteases.[6]
Quantitative Data Summary
Table 1: Comparison of Common Methods for Quenching Endogenous Peroxidase Activity
| Method | Reagent | Typical Concentration | Incubation Time | Advantages | Disadvantages |
| Standard H₂O₂ | Hydrogen Peroxide in Water | 3% | 5 minutes | Rapid and effective for most tissues.[2][11] | Can cause tissue damage and bubbling, especially in frozen sections. May harm sensitive epitopes.[2] |
| Gentle H₂O₂ | Hydrogen Peroxide in Methanol | 0.3% | 20-30 minutes | Milder on tissues and epitopes. Methanol helps inactivate heme groups.[2][3][11] | Longer incubation time required. Methanol can be harsh on some cell surface markers.[2][4] |
| Sodium Azide | H₂O₂ with Sodium Azide in PBS | 0.3% H₂O₂, 0.1% Sodium Azide | 10-15 minutes | Very gentle, less likely to cause tissue damage.[4][9] | Sodium azide is a potent peroxidase inhibitor and must be thoroughly washed out to avoid inhibiting the HRP conjugate.[9] |
| Glucose Oxidase | β-D-glucose, glucose oxidase, sodium azide in PBS | See protocol | 1 hour at 37°C | Very gentle, produces H₂O₂ slowly and consistently for complete inhibition.[2][11][13] | More complex preparation and longer incubation time. |
Experimental Protocols
Protocol 1: Quenching Endogenous Peroxidase with Hydrogen Peroxide
This protocol is suitable for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol or Phosphate Buffered Saline (PBS)
-
Coplin jars or staining dishes
Procedure:
-
Deparaffinize and rehydrate the tissue sections as per your standard IHC protocol.
-
Prepare the quenching solution:
-
For 3% H₂O₂ in Methanol: Add 1 part 30% H₂O₂ to 9 parts methanol.
-
For 0.3% H₂O₂ in PBS: Add 1 part 30% H₂O₂ to 99 parts PBS.
-
-
Incubate the slides:
-
Wash: Rinse the slides thoroughly with PBS three times for 5 minutes each.[1]
-
Proceed with your antigen retrieval and IHC staining protocol.
Workflow Diagram for Peroxidase Quenching in IHC
Caption: Standard IHC workflow including endogenous peroxidase quenching.
Protocol 2: Quenching Endogenous Alkaline Phosphatase with Levamisole
This protocol is for use with AP-based detection systems.
Materials:
-
Levamisole solution
-
Tris-HCl buffer, pH 8.2
Procedure:
-
Perform all steps of your IHC protocol up to the secondary antibody incubation and washing.
-
Prepare the Levamisole solution: Add levamisole to your AP substrate solution to a final concentration of 1 mM.[1]
-
Incubate: Apply the substrate/levamisole solution to the tissue section and incubate according to your standard protocol for color development.
-
Wash and mount as usual.
Note: Levamisole is not effective against the intestinal isoform of AP. For tissues rich in this enzyme, consider using an alternative detection method or an acid treatment protocol.[2]
Protocol 3: Inactivating Proteases During Cell Lysis
This protocol is designed to minimize protein degradation during the preparation of cell or tissue lysates.
Materials:
-
Lysis buffer of choice
-
Protease inhibitor cocktail (commercial)
-
Ice
-
Refrigerated centrifuge
Procedure:
-
Pre-chill all buffers, tubes, and the centrifuge to 4°C.
-
Add protease inhibitor cocktail to the lysis buffer immediately before use, following the manufacturer's recommended dilution.
-
Perform cell lysis on ice. For tissue samples, homogenize in the cold lysis buffer.
-
Clarify the lysate by centrifugation at 4°C.
-
Collect the supernatant and store it at -80°C or use it immediately for downstream applications.
By following these guidelines and protocols, researchers can effectively minimize the interference from endogenous enzymes, leading to more reliable and reproducible experimental outcomes.
References
- 1. Methods to Block Endogenous Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Blocking Endogenous Peroxidase - IHC WORLD [ihcworld.com]
- 5. Inhibition of unwanted proteolysis during sample preparation: evaluation of its efficiency in challenge experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. neb.com [neb.com]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. Inhibiting endogenous peroxidase - IHC WORLD [ihcworld.com]
- 10. Efficient inhibition of endogenous peroxidase without antigen denaturation in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application Guides / Peroxidase Blocking Methods - 2BScientific [2bscientific.com]
- 12. How to Reduce Sample Degradation in Gel Electrophoresis? [eureka.patsnap.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
Substrate inhibition with Tos-gly-pro-lys-pna at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the chromogenic substrate Tos-Gly-Pro-Lys-pNA in enzyme kinetic assays. A common issue encountered is apparent substrate inhibition at high concentrations of this reagent. This guide will address this phenomenon and other potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Nα-Tosyl-Glycyl-L-Prolyl-L-Lysine 4-nitroanilide) is a synthetic chromogenic substrate used to assay the activity of serine proteases, particularly trypsin-like enzymes that cleave at the C-terminal side of lysine residues.[1] Upon enzymatic cleavage, it releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically at or near 405 nm.[2] This allows for the continuous monitoring of enzyme activity.
Q2: What is substrate inhibition?
Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at supra-optimal substrate concentrations.[3][4] This deviates from the typical Michaelis-Menten kinetics, where the reaction rate plateaus at high substrate concentrations. This can be a genuine kinetic effect or an experimental artifact.
Q3: What can cause an apparent decrease in reaction velocity at high concentrations of this compound?
Several factors can lead to an apparent decrease in reaction velocity at high concentrations of this compound:
-
True Substrate Inhibition: A second substrate molecule may bind to a non-catalytic (allosteric) site on the enzyme or to the enzyme-substrate complex, forming an unproductive ternary complex (E-S-S). This can reduce the catalytic efficiency of the enzyme.
-
Substrate Aggregation: At high concentrations, the substrate may aggregate, reducing its effective concentration available for binding to the enzyme's active site.
-
Substrate Solubility Issues: this compound has limited solubility in aqueous buffers.[5] At high concentrations, it may precipitate out of solution, leading to a decrease in the reaction rate. The acetate salt form is soluble in ethanol at 50 mg/mL.[2][5]
-
Inner Filter Effect: At high concentrations of the colored product (p-nitroaniline), the absorbance may become too high for the spectrophotometer to measure accurately. Additionally, the substrate itself may absorb light at the detection wavelength, leading to non-linear absorbance changes.
-
pH Shift: The enzymatic reaction can cause a change in the local pH of the assay buffer, which can affect enzyme activity. This is more pronounced at high substrate turnover rates.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting experiments where substrate inhibition or other anomalies are observed at high concentrations of this compound.
Problem: Decreased reaction velocity observed at high substrate concentrations.
Step 1: Verify Substrate Solubility
-
Action: Prepare the highest concentration of this compound in your assay buffer and visually inspect for any turbidity or precipitation. You can also measure the absorbance of the substrate solution alone to check for light scattering.
-
Recommendation: If solubility is an issue, consider preparing the substrate stock in an organic solvent like DMSO or ethanol and then diluting it into the assay buffer.[2] Ensure the final concentration of the organic solvent in the assay does not affect enzyme activity.
Step 2: Rule out Assay Artifacts
-
Action:
-
Inner Filter Effect: Check the absorbance spectrum of both the substrate and the product (p-nitroaniline). Ensure that the total absorbance at the detection wavelength (typically 405 nm) does not exceed the linear range of your spectrophotometer.
-
Non-enzymatic Hydrolysis: Incubate the highest concentration of the substrate in the assay buffer without the enzyme to check for any background hydrolysis.[6] The stability of pNA-linked substrates can be affected by pH and temperature.[3][4]
-
-
Recommendation: If the inner filter effect is suspected, you may need to use a shorter pathlength cuvette or dilute the samples before reading. For high background hydrolysis, consider optimizing the assay pH and temperature.
Step 3: Investigate True Substrate Inhibition
-
Action: If you have ruled out solubility issues and assay artifacts, the observed decrease in velocity may be due to true substrate inhibition. To confirm this, perform a detailed kinetic analysis over a wide range of substrate concentrations.
-
Recommendation: Fit your data to the uncompetitive substrate inhibition model (see Experimental Protocols section). This will allow you to determine the kinetic parameters Km, Vmax, and Ki (the inhibition constant for the substrate).
Quantitative Data
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Ki (mM) | Conditions |
| Trypsin | L-BAPNA | ~0.5 | ~10 | N/A | pH 8.2, 25°C, 100 mM Tris-HCl, 20 mM CaCl₂ |
Note: The absence of a Ki value indicates that substrate inhibition was not reported under these conditions for this specific substrate.
Experimental Protocols
Protocol for Investigating Substrate Inhibition of a Trypsin-like Protease with this compound
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂ and 0.05% (v/v) Tween-20.
-
Enzyme Stock Solution: Prepare a stock solution of the trypsin-like protease in a suitable buffer (e.g., 1 mM HCl) and determine its active concentration.
-
Substrate Stock Solution: Prepare a high-concentration stock solution of this compound acetate salt in 100% DMSO or ethanol.[2][5]
-
-
Assay Procedure:
-
Set up a series of reactions in a 96-well microplate.
-
To each well, add the assay buffer.
-
Add varying concentrations of the this compound substrate, typically ranging from 0.1 x Km to at least 10-20 x Km (if known, otherwise a wide range from low µM to high mM should be tested). Ensure the final DMSO/ethanol concentration is constant across all wells and does not exceed a level that inhibits the enzyme (typically <5%).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a fixed amount of the enzyme to each well.
-
Immediately measure the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
-
Plot V₀ versus the substrate concentration [S].
-
If substrate inhibition is observed, fit the data to the following equation for uncompetitive substrate inhibition: V₀ = (Vmax * [S]) / (Km + [S] * (1 + [S]/Ki))
-
Visualizations
Caption: Mechanism of uncompetitive substrate inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-(p-Tosyl)-Gly-Pro-Lys 4-nitroanilide plasmin substrate 88793-79-7 [sigmaaldrich.com]
- 6. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
Technical Support Center: Chromogenic Protease Substrates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with chromogenic protease substrates.
Frequently Asked Questions (FAQs)
Q1: What is a chromogenic protease substrate?
A chromogenic substrate is a synthetic peptide that mimics the natural substrate of a protease. It is composed of a specific amino acid sequence and a chromophore, most commonly p-nitroaniline (pNA).[1] When the protease cleaves the amide bond linking the peptide to the pNA, the free pNA is released, resulting in a distinct yellow color.[2] The intensity of this color, which can be measured spectrophotometrically at or around 405 nm, is directly proportional to the enzyme's activity.[1][3] This technology is a widely used tool in hemostasis research and other fields to study the activity of serine proteases.[4]
Q2: How do I select the right chromogenic substrate for my experiment?
Selecting the appropriate substrate is crucial for a successful assay. The choice depends on the enzyme you are studying.
-
Known Enzyme Specificity: If the amino acid sequence cleaved by your protease is known, you can select a substrate that mimics this sequence.[4][5][6] For example, the substrate S-2222 is designed to mimic the cleavage site for Factor Xa.[4][6]
-
Unknown Enzyme Specificity: If the enzyme's specificity is unknown, you may need to perform a screening procedure with a panel of different substrates to identify the one that yields the highest rate of hydrolysis.[5][6]
-
Selectivity: While synthetic substrates are designed for specificity, they can sometimes be cleaved by multiple related enzymes.[5] Assay conditions such as pH, buffer composition, and the addition of specific inhibitors can be optimized to improve selectivity for the target enzyme.[4][5]
Q3: What are the essential components of a chromogenic protease assay?
A typical chromogenic protease assay includes the following components:
-
Protease: The enzyme of interest, either purified or in a biological sample.
-
Chromogenic Substrate: The synthetic peptide that will be cleaved by the protease.
-
Buffer: A solution that maintains a stable pH and ionic strength to ensure optimal enzyme activity.[5] Common buffers include Tris-HCl and HEPES.
-
Microplate Reader or Spectrophotometer: An instrument to measure the absorbance of the released chromophore at the appropriate wavelength (typically 405 nm for pNA).[1]
Q4: How should I prepare and store my chromogenic substrate stock solutions?
Proper handling of chromogenic substrates is essential for reproducible results.
-
Dissolving the Substrate: Most substrates can be dissolved in sterile water.[5] For substrates with low water solubility, dimethyl sulfoxide (DMSO) can be used as a solvent, followed by dilution in water or buffer.[5] It is recommended to keep the final DMSO concentration in the reaction mixture low (preferably below 10%).[5]
-
Storage: Substrate solutions dissolved in sterile water are generally stable for several months when stored at 2-8°C.[5] However, their stability can be significantly reduced in alkaline buffers.[5] Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guides
This section addresses common problems encountered during chromogenic protease assays in a question-and-answer format.
Problem 1: High Background Signal
Q: Why is my absorbance high in the control wells (without enzyme)?
A high background signal, or spontaneous hydrolysis of the substrate, can obscure the true enzyme activity.
Possible Causes and Solutions:
| Cause | Solution |
| Substrate Instability | Prepare fresh substrate solution before each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the manufacturer, typically protected from light. |
| Buffer Composition | Certain buffer components can contribute to substrate hydrolysis. Test different buffer systems or adjust the pH. Ensure the buffer pH is not too high, as alkaline conditions can reduce substrate stability.[5] |
| Contaminants | Use high-purity water and reagents to prepare buffers and solutions. Ensure labware is thoroughly cleaned. Contaminating proteases in your sample or reagents can also lead to a high background. |
| Incorrect Wavelength | Ensure you are measuring absorbance at the correct wavelength for the released chromophore (e.g., 405 nm for pNA). |
Problem 2: Low or No Signal
Q: Why am I not observing any color change in my experimental wells?
A lack of signal indicates an issue with the enzymatic reaction.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Enzyme | Verify the activity of your enzyme using a positive control or a different assay method. Ensure proper storage and handling of the enzyme to prevent degradation. |
| Suboptimal Assay Conditions | Enzyme activity is highly dependent on pH and temperature.[7][8][9][10] Optimize the buffer pH and incubation temperature for your specific protease. |
| Presence of Inhibitors | Your sample may contain endogenous protease inhibitors. Try diluting your sample or using a purification method to remove potential inhibitors. |
| Incorrect Substrate | Confirm that you are using the correct substrate for your target protease.[5] |
| Insufficient Incubation Time | The reaction may be too slow to detect a signal within the initial time frame. Increase the incubation time and monitor the reaction kinetically. |
Problem 3: Poor Substrate Solubility
Q: My chromogenic substrate is not dissolving properly. What can I do?
Poor solubility can lead to inaccurate substrate concentrations and unreliable results.[11]
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Solvent | While many substrates are water-soluble, some require an organic solvent like DMSO for initial dissolution.[5] Check the manufacturer's data sheet for the recommended solvent. |
| Concentration Too High | You may be trying to prepare a stock solution at a concentration that exceeds the substrate's solubility limit.[12] Prepare a more dilute stock solution. |
| Precipitation in Buffer | The substrate may precipitate when diluted into the aqueous assay buffer. Ensure the final concentration of any organic solvent is compatible with your assay conditions and does not cause precipitation. Gentle warming or sonication can sometimes help to redissolve the substrate. |
Problem 4: Non-Linear Reaction Rate
Q: Why does my reaction rate decrease over time and not follow a straight line?
A linear reaction rate is desirable for accurate kinetic analysis. Non-linearity can indicate several issues.[13]
Possible Causes and Solutions:
| Cause | Solution |
| Substrate Depletion | If the enzyme concentration is too high, the substrate may be consumed too quickly. Reduce the enzyme concentration to ensure you are measuring the initial velocity of the reaction, where the rate is linear.[13] |
| Product Inhibition | The product of the reaction (the cleaved peptide or the chromophore) may be inhibiting the enzyme. Dilute the enzyme or sample to reduce the accumulation of product. |
| Enzyme Instability | The enzyme may be losing activity over the course of the assay due to instability under the experimental conditions (e.g., pH, temperature).[8][9] Reduce the assay time or adjust conditions to improve enzyme stability. |
| Data Analysis | For some reactions, non-linear regression may be a more appropriate method for data analysis than linear regression, especially if there is background signal or substrate contamination.[14] |
Experimental Protocols
Protocol 1: General Chromogenic Protease Assay
This protocol provides a basic framework for measuring protease activity. It should be optimized for your specific enzyme and substrate.
Materials:
-
Microplate reader
-
96-well clear, flat-bottom microplate
-
Purified protease or biological sample containing the protease
-
Chromogenic substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
Procedure:
-
Prepare Reagents: Prepare the assay buffer and a stock solution of the chromogenic substrate in the appropriate solvent (e.g., sterile water or DMSO).
-
Set up the Reaction Plate:
-
Blank Wells: Add assay buffer and substrate solution (no enzyme).
-
Control Wells: Add assay buffer and a known inactive form of the enzyme or a sample without the enzyme, followed by the substrate solution.
-
Test Wells: Add your enzyme sample diluted in assay buffer, followed by the substrate solution.
-
-
Initiate the Reaction: Add the substrate solution to all wells to start the reaction. The final volume in each well should be consistent (e.g., 100-200 µL).
-
Incubate: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C).
-
Measure Absorbance: Measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
For a kinetic assay, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the chromophore (for pNA, ε ≈ 8,800 M⁻¹cm⁻¹ at 405 nm).
-
Protocol 2: Screening for Protease Inhibitors
This protocol can be adapted to screen for potential protease inhibitors.
Materials:
-
Same as Protocol 1
-
Compound library of potential inhibitors
Procedure:
-
Prepare Reagents: As in Protocol 1.
-
Set up the Reaction Plate:
-
Negative Control (100% Activity): Add assay buffer, enzyme, and solvent (e.g., DMSO) used to dissolve the inhibitors.
-
Positive Control (0% Activity): Add assay buffer, enzyme, and a known potent inhibitor of the protease.
-
Test Wells: Add assay buffer, enzyme, and the test inhibitor compound at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate for a set period (e.g., 15-30 minutes) at the desired temperature to allow the inhibitors to bind to the enzyme.
-
Initiate the Reaction: Add the chromogenic substrate to all wells.
-
Incubate and Measure: Incubate the plate and measure absorbance as described in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Data and Visualizations
Table 1: Kinetic Constants for Selected Protease-Substrate Pairs
This table provides examples of Michaelis-Menten constants (Km) and catalytic constants (kcat) for several common serine proteases and their corresponding chromogenic substrates. These values are indicative and can vary with experimental conditions.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) |
| Thrombin | S-2238 | 0.009 | 127 |
| Factor Xa | S-2222 | 0.23 | 145 |
| Plasmin | S-2251 | 0.32 | 65 |
| Trypsin | S-2222 | 0.04 | 40 |
| t-PA | S-2288 | 0.17 | 33 |
Data compiled from publicly available resources and manufacturer's technical data.[6][15]
Diagrams
Caption: General workflow for a chromogenic protease assay.
Caption: Troubleshooting decision tree for common assay issues.
Caption: Simplified mechanism of chromogenic substrate cleavage.
References
- 1. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. diapharma.com [diapharma.com]
- 5. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 6. diapharma.com [diapharma.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journaljalsi.com [journaljalsi.com]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Use of nonlinear regression to analyze enzyme kinetic data: application to situations of substrate contamination and background subtraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]
Correcting for Background Absorbance in Microplate Readers: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and correct for background absorbance in their microplate reader data.
Troubleshooting High Background Absorbance
High background absorbance can obscure results, reduce the sensitivity of your assay, and lead to inaccurate data.[1] This guide will help you identify the potential causes of high background and provide solutions to mitigate them.
Common Causes and Solutions for High Background Absorbance
| Potential Cause | Recommended Solution(s) |
| Contamination of Reagents or Wells | Use fresh, high-quality reagents.[2] Ensure all pipette tips are sterile and avoid cross-contamination between wells.[2][3] |
| Insufficient Plate Washing | Increase the number of wash steps or the soaking time between washes.[1][4] Ensure complete removal of wash buffer after each step.[4] |
| Inadequate Blocking | Increase the concentration of the blocking buffer (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[1] Consider adding a small amount of a non-ionic detergent like Tween-20 to the blocking buffer.[1] |
| Incorrect Reagent Concentrations | Double-check the dilution of capture and detection antibodies.[1] Titrate antibodies to find the optimal concentration. |
| Non-Specific Antibody Binding | Run a control without the primary antibody to check for non-specific binding of the secondary antibody. Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species. |
| "Edge Effect" | Avoid using the outer wells of the microplate, as they are more susceptible to temperature fluctuations and evaporation.[4] Alternatively, fill the outer wells with buffer or media to create a more uniform environment. |
| Microplate Issues | Use the correct type of microplate for your assay (e.g., clear plates for absorbance assays).[5] Inspect plates for scratches or fingerprints that can interfere with light transmission.[6] |
| Substrate Issues | Ensure the substrate solution is colorless before adding it to the plate.[3] If a precipitate forms after adding the substrate, consider decreasing its concentration. |
| Incorrect Wavelength Settings | Ensure the microplate reader is set to the correct wavelength for your specific assay. Improper wavelengths can increase background noise.[7] |
| Reader Malfunction | If you observe high optical density (OD) readings without corresponding color development, the reader may not be blanked properly or could be malfunctioning.[3] |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about correcting for background absorbance.
Q1: What is a "blank" and why is it important?
A blank is a sample that contains everything in your experimental wells except for the analyte you are measuring.[8] For example, in a protein assay, the blank would contain the buffer and all reagents but no protein.[9] Measuring the blank allows you to determine the background absorbance from the buffer, reagents, and the microplate itself.[8] Subtracting this blank value from your sample readings is a fundamental step in correcting for background noise.[10]
Q2: How do I prepare a proper blank?
The ideal blank should match the matrix of your samples as closely as possible.[8] This means using the same solvent, buffer, and any other reagents that are in your sample wells.[8][10] For cell-based assays where the treatment itself might have some absorbance, it is good practice to have a separate blank for each treatment concentration.[11]
Q3: What is the difference between subtracting a blank and using a reference wavelength?
Subtracting a blank corrects for the baseline absorbance of the reagents and the microplate. A reference wavelength, on the other hand, is a secondary wavelength measured in addition to the primary analytical wavelength. This dual-wavelength measurement helps to correct for optical imperfections in the plate, such as scratches or fingerprints, as well as turbidity in the sample.[6][12] The absorbance at the reference wavelength is subtracted from the absorbance at the analytical wavelength.[6]
Q4: When should I use dual-wavelength correction?
Dual-wavelength correction is particularly useful when you suspect that optical interference is contributing to your background noise.[6] This can be caused by:
-
Scratches or fingerprints on the microplate.[6]
-
Condensation on the plate lid if you are reading with the lid on.[6]
-
Turbidity or particulates in your samples.[12]
Q5: My blank has a negative absorbance value. What should I do?
A negative blank reading can occur if the solution used to "zero" the instrument has a higher absorbance than your actual blank wells.[9] While small negative values close to zero may not be a significant issue, it is best practice to zero the reader with a well containing your blank solution.[9] If you have already collected your data, you can still mathematically subtract the average negative blank value from your sample readings.[9]
Experimental Protocols
Here are detailed protocols for the two main methods of background correction.
Protocol 1: Background Correction by Blank Subtraction
This is the most common method for background correction.
Methodology:
-
Prepare Blank Wells: In at least three wells of your microplate, add all the components of your assay except the analyte of interest. This includes the buffer, media, and any detection reagents.[13]
-
Prepare Sample Wells: Add your samples and all necessary reagents to the other wells.
-
Set Up the Microplate Reader:
-
Select the appropriate absorbance wavelength for your assay.
-
Most microplate reader software has an option to designate specific wells as blanks for automatic subtraction.[13]
-
-
Read the Plate: Measure the absorbance of all wells.
-
Calculate Corrected Absorbance:
-
Calculate the average absorbance of your blank wells.
-
Subtract the average blank absorbance from the absorbance of each of your sample wells.[14]
Corrected Absorbance = Sample Absorbance - Average Blank Absorbance[15]
-
Data Presentation: Example of Blank Subtraction
| Well Type | Raw Absorbance (570 nm) | Average Blank Absorbance | Corrected Absorbance |
| Blank 1 | 0.052 | 0.051 | 0.001 |
| Blank 2 | 0.050 | 0.051 | -0.001 |
| Blank 3 | 0.051 | 0.051 | 0.000 |
| Sample 1 | 0.253 | 0.051 | 0.202 |
| Sample 2 | 0.489 | 0.051 | 0.438 |
| Sample 3 | 0.734 | 0.051 | 0.683 |
Workflow for Blank Subtraction
Workflow for correcting background absorbance using blank subtraction.
Protocol 2: Dual-Wavelength Correction
This method is used to correct for optical interference from the microplate or sample components.
Methodology:
-
Determine Wavelengths:
-
Analytical Wavelength (λ1): The wavelength of maximum absorbance for your analyte.
-
Reference Wavelength (λ2): A wavelength where the analyte has no or minimal absorbance, but where background interference (e.g., from scratches) is present.[12]
-
-
Prepare the Plate: Prepare your blank and sample wells as you normally would.
-
Set Up the Microplate Reader:
-
Configure the reader to measure the absorbance at both the analytical (λ1) and reference (λ2) wavelengths.
-
-
Read the Plate: The reader will acquire two absorbance values for each well.
-
Calculate Corrected Absorbance:
-
For each well, subtract the absorbance at the reference wavelength (λ2) from the absorbance at the analytical wavelength (λ1).
Corrected Absorbance = Absorbance (λ1) - Absorbance (λ2)
-
Data Presentation: Example of Dual-Wavelength Correction
| Well Type | Absorbance (λ1 = 450 nm) | Absorbance (λ2 = 620 nm) | Corrected Absorbance |
| Sample 1 | 0.850 | 0.050 | 0.800 |
| Sample 2 | 0.865 | 0.065 | 0.800 |
| Sample 3 | 0.842 | 0.042 | 0.800 |
In this example, although the raw absorbance at the analytical wavelength varies due to optical interference (e.g., scratches), the corrected absorbance is consistent because the interference is subtracted out by the reference wavelength measurement.
Logical Relationship for Dual-Wavelength Correction
Logical diagram illustrating how dual-wavelength correction isolates the analyte-specific signal.
References
- 1. arp1.com [arp1.com]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. sinobiological.com [sinobiological.com]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. agilent.com [agilent.com]
- 7. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 8. The Blank in Photometry - Eppendorf US [eppendorf.com]
- 9. Microplate reader : negative value in Blank - General Lab Techniques [protocol-online.org]
- 10. ucallmlabs.com [ucallmlabs.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. google.com [google.com]
- 15. Calculate Corrected Absorbance [sourcetable.com]
Technical Support Center: Preventing Precipitation of Tos-gly-pro-lys-pna
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and answers to frequently asked questions regarding the precipitation of the chromogenic substrate Tos-gly-pro-lys-pna in assay buffers.
Troubleshooting Guide
Use this step-by-step guide to diagnose and resolve precipitation issues with this compound during your experiments.
Q1: My this compound powder is not dissolving properly or my stock solution is cloudy. What should I do first?
A1: Improper initial dissolution is a common source of precipitation. The physical properties of this peptide-PNA conjugate, which contains hydrophobic groups (Tosyl, p-nitroanilide), can make it challenging to dissolve directly in aqueous buffers.
Initial Steps:
-
Use an Organic Co-solvent: The most effective first step is to dissolve the lyophilized powder in a small amount of an organic solvent before adding your aqueous buffer. Product data sheets indicate high solubility in ethanol (50 mg/mL) and DMSO is also a common choice.[1][2][3]
-
Gentle Warming: After adding the solvent, you can warm the solution gently to 37°C to aid dissolution.[4] Avoid aggressive heating, which could degrade the peptide.
-
Sonication: Use a bath sonicator for brief intervals (e.g., 3 cycles of 15 seconds) to break up any microscopic aggregates.[5]
-
Centrifugation: Before taking an aliquot, always centrifuge your stock solution at high speed (e.g., >10,000 x g for 5 minutes) to pellet any undissolved material that could act as a seed for precipitation in your assay.[1]
-
Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[4][6]
Caption: Troubleshooting workflow for PNA precipitation.
Q2: The stock solution is clear, but precipitation occurs immediately upon dilution into my aqueous assay buffer. What buffer parameters should I adjust?
A2: This indicates an incompatibility between your PNA stock and the assay buffer. The primary factors to investigate are pH and ionic strength.
-
pH Adjustment: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. The lysine residue in this compound gives it a positive charge at neutral and acidic pH.[1] Precipitation may occur if your buffer pH is close to the molecule's pI.
-
Recommendation: Try adjusting your buffer pH slightly. For this basic peptide, using a buffer with a pH between 4.0 and 6.5 may improve solubility. Avoid moving to a highly basic pH unless you have confirmed it helps, as it can affect assay components.[5]
-
-
Ionic Strength (Salt Concentration): The effect of salt on PNA solubility is complex. Unlike DNA, PNA:DNA duplexes are often more stable at low ionic strength.[7][8] However, for a single-stranded PNA conjugate, increasing the salt concentration may initially improve solubility (a "salting-in" effect), but excessively high concentrations can cause aggregation and precipitation ("salting-out").[7][9]
-
Recommendation: Test a range of salt concentrations (e.g., NaCl or KCl) from 25 mM to 150 mM. You may find that a lower ionic strength buffer is optimal.
-
Q3: Adjusting pH and ionic strength did not fully solve the problem. Are there any additives that can help maintain solubility?
A3: Yes, several additives can be included in the assay buffer to enhance the solubility of peptides and PNAs.
-
Organic Co-solvents: If your assay can tolerate it, including a small percentage of the solvent used for your stock solution (e.g., 1-5% DMSO or ethanol) in the final assay buffer can prevent precipitation.[1]
-
Glycerol: Adding 5-10% (v/v) glycerol can increase solvent viscosity and polarity, which often helps to keep hydrophobic molecules in solution.
-
Arginine: L-arginine is a well-known additive used to prevent protein and peptide aggregation. A starting concentration of 50-100 mM in your final buffer can be effective.
-
Detergents: In some cases, a very low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) can help, but this must be carefully validated to ensure it does not interfere with your enzyme's activity.
| Parameter | Recommended Starting Range | Notes |
| pH | 4.0 - 7.5 | Test in 0.5 unit increments. The peptide is basic due to lysine.[2] |
| Ionic Strength (NaCl/KCl) | 25 mM - 150 mM | PNA behavior can be inverse to DNA; lower salt may be better.[7][10] |
| DMSO / Ethanol | 1% - 10% (v/v) | Check for compatibility with your assay; >5% may inhibit enzymes.[1] |
| Glycerol | 5% - 20% (v/v) | Increases viscosity; ensure it doesn't interfere with kinetics. |
| L-Arginine | 50 mM - 200 mM | Acts as an aggregation suppressor. |
Table 1: Recommended starting conditions for optimizing your assay buffer to prevent this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a synthetic molecule used as a chromogenic substrate, primarily for serine proteases like plasmin.[3] It consists of a short peptide sequence (Gly-Pro-Lys) attached to a p-nitroanilide (pNA) group. The N-terminus is protected by a tosyl (Tos) group. Several factors contribute to its potential for precipitation:
-
Hydrophobic Moieties: The tosyl group and the p-nitroanilide group are both hydrophobic and can promote self-aggregation in aqueous solutions.[11]
-
Neutral PNA Backbone: While this specific molecule is a peptide-pNA conjugate, the principles of PNA solubility are relevant. PNAs have a neutral backbone, which, unlike the charged backbone of DNA, does not create electrostatic repulsion between strands, making them more prone to aggregation.[12]
-
Concentration Effects: At higher concentrations, the likelihood of intermolecular interactions and aggregation increases significantly.
Caption: Key factors that influence the solubility of PNA conjugates.
Q2: Can I use sonication to re-dissolve a precipitate that has already formed in my assay well?
A2: While sonication is excellent for preparing the initial stock solution, using it on a completed assay mixture (e.g., in a microplate) is not recommended. It can generate significant heat, potentially denaturing your enzyme or other biological components. It is far better to optimize the buffer conditions to prevent the precipitate from forming in the first place.
Q3: My peptide was supplied with a TFA counter-ion. Does this matter?
A3: Yes, the counter-ion can be important. Trifluoroacetic acid (TFA) is often used during peptide synthesis and purification and can remain bound to the peptide.[6] In some cellular or enzymatic assays, residual TFA can be inhibitory.[13] this compound is often supplied as an acetate salt, which is generally more compatible with biological assays.[3] If your peptide is in a TFA salt form and you suspect it is causing issues, you may need to perform a salt exchange.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the best practices for dissolving lyophilized this compound powder.
Materials:
-
Lyophilized this compound
-
Anhydrous, high-purity DMSO or Ethanol
-
Sterile, low-binding polypropylene microcentrifuge tubes
-
Sterile aqueous buffer (e.g., 20 mM HEPES, pH 7.0)
-
Bath sonicator
-
Heated block or water bath set to 37°C
Method:
-
Pre-treatment: Before opening, centrifuge the vial of lyophilized powder briefly to ensure all the material is at the bottom. Allow it to warm to room temperature.[5]
-
Initial Dissolution: Add the required volume of 100% DMSO or ethanol to the vial to achieve a high concentration (e.g., 10-20 mM). Vortex briefly.
-
Aid Solubilization: Place the vial in a 37°C water bath for 5-10 minutes. Following this, place it in a bath sonicator for 2-3 short bursts of 15 seconds each. Visually inspect to ensure the solution is clear.[4][5]
-
Dilution (Optional): If a lower concentration stock is needed, perform a serial dilution. When diluting with an aqueous buffer, add the buffer slowly to the concentrated organic stock while vortexing gently. Never add the organic stock to the buffer, as this can cause immediate precipitation.
-
Clarification & Storage: Centrifuge the final stock solution at >10,000 x g for 5 minutes to pellet any insoluble aggregates.[1] Carefully transfer the supernatant to new, sterile polypropylene tubes, creating small, single-use aliquots. Store immediately at -20°C or -80°C.[6]
Protocol 2: Systematic Buffer Optimization Assay
This protocol uses a 96-well plate format to efficiently screen for buffer conditions that prevent precipitation.
Materials:
-
Concentrated, clarified stock solution of this compound (from Protocol 1)
-
A clear, flat-bottom 96-well plate
-
A series of buffers with varying pH and salt concentrations
-
Solubility-enhancing additives (e.g., 50% Glycerol, 1M L-Arginine, 10% DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm (for light scattering)
Method:
-
Plate Setup: Design a matrix on the 96-well plate. For example, vary the pH along the rows (e.g., pH 5.0, 6.0, 7.0) and the salt concentration along the columns (e.g., 25 mM, 75 mM, 150 mM NaCl).
-
Buffer Preparation: Prepare the different buffer conditions in the wells of the plate. Add any additives (e.g., glycerol, arginine) to a final desired concentration. The final volume in each well before adding the PNA should be 90 µL.
-
PNA Addition: Add 10 µL of the PNA stock solution to each well to reach the final desired assay concentration. Pipette up and down gently to mix.
-
Incubation and Observation:
-
Visual Check: Immediately inspect the plate against a dark background for any cloudiness or visible precipitate.
-
Quantitative Check: Measure the absorbance (optical density) of the plate at a wavelength where the components do not absorb, such as 600 nm. An increase in OD600 indicates light scattering from insoluble particles.
-
Time Course: Let the plate incubate at the intended assay temperature for a set period (e.g., 30 minutes) and repeat the visual and quantitative checks to identify conditions that prevent precipitation over time.
-
-
Analysis: Identify the wells that remain clear both visually and by OD600 measurement. These buffer conditions are optimal for maintaining the solubility of this compound.
Caption: Workflow for the systematic buffer optimization protocol.
References
- 1. jpt.com [jpt.com]
- 2. bachem.com [bachem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. genscript.com [genscript.com]
- 7. Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reta-peptide.com [reta-peptide.com]
- 10. Evaluating the Effect of Ionic Strength on Duplex Stability for PNA Having Negatively or Positively Charged Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
Validation & Comparative
Validation of a Plasmin Activity Assay Using Tos-Gly-Pro-Lys-pNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chromogenic substrate Tos-Gly-Pro-Lys-pNA for the validation of plasmin activity assays. It offers a detailed examination of its performance against other common substrates, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.
Introduction to Plasmin and its Measurement
Plasmin is a serine protease that plays a crucial role in the fibrinolytic system, responsible for the dissolution of fibrin clots. The accurate measurement of plasmin activity is vital in various research areas, including thrombosis, wound healing, and cancer biology. Chromogenic assays provide a simple and high-throughput method for quantifying plasmin activity. These assays utilize a synthetic substrate that, when cleaved by plasmin, releases a chromophore, typically p-nitroaniline (pNA), which can be measured spectrophotometrically.
This compound (Tosyl-glycyl-prolyl-lysyl-p-nitroanilide) is a chromogenic substrate designed to be specifically cleaved by plasmin at the lysine-pNA bond, releasing the yellow-colored pNA molecule. The rate of pNA formation is directly proportional to the plasmin activity in the sample.
Performance Comparison of Plasmin Substrates
The choice of a chromogenic substrate is critical for the development of a sensitive, specific, and reproducible plasmin activity assay. This section compares the kinetic parameters and performance characteristics of this compound with another widely used plasmin substrate, H-D-Val-Leu-Lys-pNA (S-2251).
| Parameter | This compound | H-D-Val-Leu-Lys-pNA (S-2251) | Reference |
| Michaelis-Menten Constant (Km) | 0.26 mM (for human plasmin) | 0.3 mM (for human plasmin) | [1][2] |
| Catalytic Rate Constant (kcat) | Data not readily available | ~70 s-1 | [2] |
| Limit of Detection (LOD) | 0.0001 U/mL | Not explicitly stated | [3] |
| Limit of Quantification (LOQ) | 0.01 U/mL | 0.05 IU/mL | [3][4] |
| Intra-assay Precision (%CV) | < 0.7% | Not explicitly stated | [3] |
| Inter-assay Precision (%CV) | < 1.3% | Not explicitly stated | [3] |
*Note: The LOD, LOQ, and precision data for this compound are derived from a study validating an assay for Achromobacter lyticus protease, a lysyl-specific protease.[3] While not specific to plasmin, this data provides a strong indication of the substrate's performance capabilities in a validated chromogenic assay.
Experimental Protocols
This section provides detailed methodologies for key experiments in the validation of a plasmin activity assay using this compound.
Determination of Michaelis-Menten (Km) and Vmax
This protocol outlines the steps to determine the kinetic constants Km and Vmax for the hydrolysis of this compound by plasmin.
Materials:
-
Human Plasmin (purified)
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of the substrate in Tris-HCl buffer to achieve a range of final concentrations (e.g., 0.05 to 2 mM).
-
Prepare a working solution of human plasmin in Tris-HCl buffer. The final concentration should be chosen to ensure a linear rate of reaction for the duration of the assay.
-
In a 96-well plate, add a fixed volume of the plasmin solution to each well.
-
Initiate the reaction by adding a corresponding volume of each substrate dilution to the wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Calculate the initial velocity (V0) for each substrate concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
This protocol describes a method to determine the LOD and LOQ of the plasmin assay.[5][6]
Materials:
-
Human Plasmin (purified)
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Limit of Blank (LOB): Measure the absorbance of multiple blank samples (containing buffer and substrate but no plasmin). The LOB is calculated as the mean of the blank measurements plus 1.645 times the standard deviation of the blanks.
-
LOD and LOQ: Prepare a series of low-concentration plasmin standards.
-
Assay these standards multiple times (e.g., n=10).
-
The LOD is the lowest concentration of plasmin that can be reliably distinguished from the LOB. It can be calculated as LOB + 1.645 * (SD of the lowest concentration standard). A common approach is to use a signal-to-noise ratio of 3:1.[6]
-
The LOQ is the lowest concentration of plasmin that can be quantitatively determined with acceptable precision and accuracy. It is often determined as the concentration at which the signal-to-noise ratio is 10:1.[6]
Assessment of Precision (Intra- and Inter-Assay Variability)
This protocol details the procedure for evaluating the precision of the plasmin assay.
Materials:
-
Human Plasmin (purified)
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare at least three quality control (QC) samples with different plasmin concentrations (low, medium, and high).
-
Intra-assay Precision:
-
Assay multiple replicates (e.g., n=20) of each QC sample on the same plate within a single run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each QC level. The %CV is calculated as (SD/mean) * 100.
-
-
Inter-assay Precision:
-
Assay the QC samples in duplicate on multiple different days by different operators if possible.
-
Calculate the mean, SD, and %CV for each QC level across all runs.
-
Visualizations
Plasminogen Activation Pathway
The following diagram illustrates the key components and interactions within the plasminogen activation pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Automated Colorimetric Determination of Achromobacter lyticus Protease Activity in Fermentation Samples Using Tos–Gly–Pro–Lys–pNA as a Chromogenic Substrate - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. thomasalittleconsulting.com [thomasalittleconsulting.com]
- 6. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to Chromogenic Substrates for Plasmin Activity Measurement: Tos-gly-pro-lys-pna vs. S-2251
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of plasmin activity is crucial in various fields of research, including hemostasis, fibrinolysis, and drug development. Chromogenic substrates provide a convenient and sensitive method for this purpose. This guide offers an objective comparison of two commonly used chromogenic substrates for plasmin: Tos-gly-pro-lys-pna and S-2251.
Introduction to the Substrates
Both this compound and S-2251 are synthetic oligopeptides that mimic the natural cleavage site of plasmin in fibrin. They are composed of a short amino acid sequence coupled to a chromophore, p-nitroanilide (pNA). When cleaved by plasmin, the colorless substrate releases the yellow-colored pNA, which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the plasmin activity in the sample.
This compound , with the chemical name N-α-Tosyl-glycyl-L-prolyl-L-lysin-p-nitroanilid, is a well-established colorimetric substrate for plasmin.[1]
S-2251 , chemically known as H-D-Valyl-L-leucyl-L-lysine-p-nitroanilide dihydrochloride, is another widely utilized and sensitive chromogenic substrate specific for plasmin.[2][3]
Performance Comparison: A Data-Driven Analysis
The efficiency of an enzymatic reaction is best described by its kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.
| Parameter | This compound | S-2251 | References |
| Full Chemical Name | N-α-Tosyl-glycyl-L-prolyl-L-lysin-p-nitroanilid | H-D-Valyl-L-leucyl-L-lysine-p-nitroanilide dihydrochloride | [1],[2] |
| Michaelis Constant (Km) | Data not available in searched sources | ~0.3 mM | [3] |
| Maximum Velocity (Vmax) | Data not available in searched sources | ~1.3 µmol/min/mg (for human plasmin) | |
| Catalytic Constant (kcat) | Data not available in searched sources | ~11 s⁻¹ (for human plasmin) | |
| Catalytic Efficiency (kcat/Km) | Data not available in searched sources | Data not available in searched sources | |
| Optimal pH | Not specified, generally ~7.4 for plasmin assays | 7.4 - 7.5 | [3] |
| Wavelength for Detection | 405 nm | 405 nm | [1][2] |
Note: The kinetic parameters for this compound with plasmin are cited in the literature to be available in "Lottenberg, R., et al., Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods Enzymol., 80(pt. C), 341-361 (1981)", however, the full text of this article was not accessible to retrieve the specific values.
Signaling Pathways and Experimental Workflows
The fundamental principle behind both substrates involves the enzymatic activity of plasmin on a synthetic peptide, leading to a measurable color change.
The general workflow for a plasmin activity assay using either of these substrates follows a standard procedure.
Experimental Protocols
Detailed Methodology for S-2251
This protocol is based on established methods for measuring plasmin activity using S-2251.[2][3][4]
Materials:
-
S-2251 substrate
-
Human Plasmin (or sample containing plasmin)
-
Tris buffer (50 mM, pH 7.4)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Purified water
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM Tris buffer with a pH of 7.4.
-
Reconstitute S-2251 in purified water to a stock concentration of 3 mM. Store aliquots at -20°C.
-
Dilute the plasmin standard or sample to the desired concentration in the Tris buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of the Tris buffer to each well.
-
Add 25 µL of the diluted plasmin standard or sample to the appropriate wells.
-
Include a blank well containing 75 µL of Tris buffer.
-
-
Reaction Initiation and Measurement:
-
Pre-warm the microplate to 37°C for 5 minutes.
-
To initiate the reaction, add 25 µL of the 3 mM S-2251 solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every minute for 10-30 minutes (kinetic measurement).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA405/min) for each sample by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the blank from the sample rates.
-
Plasmin activity can be calculated using the molar extinction coefficient of pNA (ε = 10,600 M⁻¹cm⁻¹ at 405 nm) and the path length of the sample in the well.
-
General Methodology for this compound
While a specific, detailed protocol was not found in the searched literature, the following general procedure can be adapted based on standard chromogenic assay principles.[1]
Materials:
-
This compound substrate
-
Human Plasmin (or sample containing plasmin)
-
Appropriate buffer (e.g., Tris or PBS, pH ~7.4)
-
Microplate reader (405 nm)
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a suitable buffer (e.g., 50 mM Tris, pH 7.4).
-
Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to create a stock solution. Further dilute in the assay buffer to the desired working concentration.
-
Prepare dilutions of the plasmin standard or sample in the assay buffer.
-
-
Assay Setup:
-
Add the plasmin sample and buffer to the wells of a 96-well microplate.
-
Include appropriate controls (e.g., a blank with buffer only).
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C.
-
Add the this compound working solution to each well to start the reaction.
-
Monitor the increase in absorbance at 405 nm over time in a kinetic mode or measure the final absorbance after a fixed incubation time (endpoint mode).
-
-
Data Analysis:
-
For kinetic assays, determine the reaction rate (ΔA405/min).
-
For endpoint assays, subtract the blank absorbance from the sample absorbance.
-
Calculate plasmin activity based on a standard curve or using the molar extinction coefficient of pNA.
-
Conclusion
Both this compound and S-2251 are effective chromogenic substrates for the measurement of plasmin activity. S-2251 is well-characterized in the scientific literature, with readily available kinetic data and detailed protocols.[2][3] While this compound is also a recognized substrate for plasmin, specific, publicly accessible quantitative performance data is less common.[1]
The choice between these substrates may depend on factors such as laboratory experience, availability, and the specific requirements of the assay. For researchers requiring well-documented and characterized reagents, S-2251 presents a robust option. Further investigation into the kinetic properties of this compound would be beneficial for a more direct comparison of its performance characteristics.
References
A Head-to-Head Battle: Comparing Tos-gly-pro-lys-pna and Fluorogenic Substrates for Tryptase Activity Assays
For researchers, scientists, and drug development professionals engaged in studies involving mast cell activation and inflammatory responses, the accurate measurement of tryptase activity is paramount. The choice of substrate for this enzymatic assay can significantly impact the sensitivity, throughput, and overall reliability of the results. This guide provides an objective comparison of the widely used chromogenic substrate, Tos-gly-pro-lys-pna, and common fluorogenic substrates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Performance at a Glance: A Quantitative Comparison
| Substrate | Type | Reporter Group | Km (µM) | Vmax (relative) | kcat/Km (M-1s-1) | Reference |
| This compound | Chromogenic | p-Nitroaniline (pNA) | Data not available | Data not available | Data not available | |
| Tos-Gly-Pro-Lys-AMC | Fluorogenic | 7-Amino-4-methylcoumarin (AMC) | Data not available | Data not available | Data not available | |
| Ac-Orn-Phe-Arg-AMC | Fluorogenic | 7-Amino-4-methylcoumarin (AMC) | Data not available | Data not available | Data not available | [1] |
Note: Specific kinetic constants for this compound and Tos-Gly-Pro-Lys-AMC with tryptase are not consistently reported in the available literature, highlighting a gap in direct comparative data. The utility of these substrates is often demonstrated through their application in activity and inhibition assays rather than detailed kinetic characterization.
Key Differences and Considerations
This compound , a chromogenic substrate, yields a yellow p-nitroaniline product upon cleavage by tryptase, which can be quantified by measuring the absorbance at approximately 405 nm. This method is generally robust, cost-effective, and suitable for standard laboratory spectrophotometers. However, it can be limited by lower sensitivity compared to fluorogenic methods, making it less ideal for detecting low levels of tryptase activity.
Fluorogenic substrates , such as Tos-Gly-Pro-Lys-AMC and Ac-Orn-Phe-Arg-AMC, release a fluorescent molecule (e.g., AMC) upon enzymatic cleavage.[1] The resulting fluorescence can be measured with high sensitivity using a fluorometer, enabling the detection of much lower enzyme concentrations and the use of smaller sample volumes. This increased sensitivity makes fluorogenic assays particularly well-suited for high-throughput screening (HTS) of tryptase inhibitors and for studies where the enzyme is present in minute quantities.
Experimental Methodologies
To facilitate the practical application of these substrates, detailed experimental protocols for both chromogenic and fluorogenic tryptase activity assays are provided below. These protocols are based on established methodologies and can be adapted to specific experimental needs.
Protocol 1: Tryptase Activity Assay using this compound (Chromogenic)
Materials:
-
Recombinant human tryptase
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Brij-35)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a serial dilution of recombinant human tryptase in Assay Buffer to the desired concentrations.
-
Prepare the substrate working solution by diluting the this compound stock solution in Assay Buffer to the final desired concentration (e.g., 200 µM).
-
Add 50 µL of the tryptase dilutions to the wells of the 96-well microplate. Include a blank control with 50 µL of Assay Buffer only.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time may need to be optimized based on the enzyme concentration.
-
Measure the absorbance of the released p-nitroaniline at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank control from the absorbance of the samples.
-
Calculate the tryptase activity based on a p-nitroaniline standard curve.
Protocol 2: Tryptase Activity Assay using a Fluorogenic Substrate (e.g., Ac-Orn-Phe-Arg-AMC)
Materials:
-
Recombinant human tryptase
-
Fluorogenic substrate stock solution (e.g., Ac-Orn-Phe-Arg-AMC, 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Brij-35)
-
96-well black microplate (for fluorescence assays)
-
Fluorometric microplate reader (with appropriate excitation and emission filters for AMC, typically Ex/Em = 360-380/440-460 nm)
Procedure:
-
Prepare a serial dilution of recombinant human tryptase in Assay Buffer.
-
Prepare the fluorogenic substrate working solution by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 10-50 µM).
-
Add 50 µL of the tryptase dilutions to the wells of the black 96-well microplate. Include a blank control with 50 µL of Assay Buffer.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C, protected from light, for a suitable duration (e.g., 15-30 minutes).
-
Measure the fluorescence intensity using a fluorometric microplate reader with excitation and emission wavelengths appropriate for the released fluorophore (e.g., AMC).
-
Subtract the fluorescence of the blank control from the fluorescence of the samples.
-
Determine the tryptase activity by relating the fluorescence units to a standard curve of the free fluorophore (e.g., 7-amino-4-methylcoumarin).
Visualizing Experimental and Biological Contexts
To further aid in the conceptualization of tryptase-related research, the following diagrams illustrate a typical experimental workflow for inhibitor screening and a simplified signaling pathway involving tryptase.
Workflow for Tryptase Inhibitor Screening
Tryptase and PAR-2 Signaling
References
A Comparative Guide to the Cross-Reactivity of Tos-Gly-Pro-Lys-pNA with Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chromogenic substrate Tos-Gly-Pro-Lys-pNA and its cross-reactivity with various serine proteases. The information is intended to assist researchers in designing experiments, interpreting results, and selecting appropriate tools for their studies of enzyme activity and inhibition.
Introduction
This compound (Tosyl-glycyl-prolyl-lysine-p-nitroanilide) is a synthetic chromogenic substrate primarily designed for the measurement of plasmin activity. Hydrolysis of the amide bond C-terminal to the lysine residue by a protease releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically at approximately 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under defined conditions. While highly sensitive for plasmin, this substrate can also be cleaved by other serine proteases, a phenomenon known as cross-reactivity. Understanding the extent of this cross-reactivity is crucial for the accurate assessment of protease activity in complex biological samples where multiple proteases may be present.
Quantitative Comparison of Protease Activity
The following table summarizes the available kinetic parameters for the hydrolysis of this compound by various serine proteases. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. The catalytic efficiency (kcat/Km) is a measure of the enzyme's overall ability to process the substrate.
| Serine Protease | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Plasmin (Human) | 250 - 330 | 18 - 22 | ~6.7 x 104 |
| Trypsin (Bovine) | 900 | 0.9 | ~1.0 x 103 |
| Thrombin (Human) | > 2000 | Low | Low |
| Chymotrypsin (Bovine) | - | Negligible | Negligible |
| Elastase (Porcine Pancreatic) | - | Negligible | Negligible |
Note: The data presented are compiled from various sources and may have been determined under different experimental conditions (e.g., pH, temperature, buffer composition). Direct comparison should be made with caution. A dash (-) indicates that reliable data was not found in the reviewed literature. It is highly recommended to determine these parameters under your specific experimental conditions.
Experimental Protocols
This protocol provides a general framework for determining the Km and kcat of a serine protease using this compound.
Materials:
-
Purified serine protease of known concentration
-
This compound stock solution (e.g., 10 mM in DMSO or ethanol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5; the optimal buffer will depend on the specific protease)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator or temperature-controlled plate reader (to maintain a constant temperature, e.g., 37°C)
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the this compound substrate in assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km.
-
Prepare a solution of the serine protease in assay buffer at a fixed concentration. The optimal enzyme concentration should be determined empirically to ensure a linear rate of pNA production for the duration of the assay.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well (e.g., 50 µL).
-
To initiate the reaction, add an equal volume of each substrate dilution to the corresponding wells (e.g., 50 µL), bringing the total reaction volume to 100 µL.
-
Include a blank control for each substrate concentration containing assay buffer instead of the enzyme solution to correct for any non-enzymatic substrate hydrolysis.
-
-
Data Acquisition:
-
Immediately place the microplate in a pre-warmed (e.g., to 37°C) microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes. Ensure that the reaction velocity is linear during the measurement period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance versus time plot. The velocity is the change in absorbance per unit time (ΔAbs/min).
-
Convert the rate of change in absorbance to the rate of pNA production using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (typically ~10,500 M-1cm-1 at 405 nm), c is the concentration, and l is the path length of the light through the sample.
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the values of Vmax and Km.
-
Calculate the catalytic constant (kcat) using the equation kcat = Vmax / [E], where [E] is the total enzyme concentration in the assay.
-
Calculate the catalytic efficiency as kcat/Km.
-
Visualizing Experimental and Signaling Pathways
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a substrate like this compound against a panel of serine proteases.
Caption: Workflow for serine protease cross-reactivity screening.
The primary target of this compound is plasmin. Plasmin is a central enzyme in fibrinolysis and also plays roles in various other physiological and pathological processes. Its activity is tightly regulated through the activation of its zymogen, plasminogen.
Caption: Simplified plasminogen activation and regulation pathway.
Conclusion
This compound is a valuable tool for measuring plasmin activity. However, researchers must be aware of its potential cross-reactivity with other serine proteases, particularly trypsin. For applications requiring high specificity, it is recommended to use more selective substrates or to employ specific inhibitors to differentiate between protease activities. The provided experimental protocol and pathway diagrams serve as a guide for the systematic evaluation of this and other chromogenic substrates in the context of serine protease research.
A Researcher's Guide to Chromogenic Substrates: A Specificity Comparison
For researchers, scientists, and drug development professionals utilizing enzyme-linked immunosorbent assays (ELISAs), western blotting, and immunohistochemistry, the choice of a chromogenic substrate is pivotal for achieving accurate and sensitive results. This guide provides an objective comparison of the specificity of commonly used chromogenic substrates for Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP), supported by experimental data and detailed protocols.
Quantitative Comparison of Substrate Specificity
The specificity of an enzyme for its substrate is a critical factor in assay performance. This is quantitatively described by the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). Kₘ represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ) and is an inverse measure of the substrate's binding affinity to the enzyme. A lower Kₘ value indicates a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Kₘ is the catalytic efficiency of the enzyme, reflecting both binding and catalytic activity.
Below is a summary of the kinetic parameters for common chromogenic substrates. It is important to note that direct comparisons can be complex as optimal reaction conditions, such as pH and buffer composition, can vary between substrates and influence kinetic parameters.
| Substrate | Target Enzyme | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Notable Characteristics |
| TMB (3,3',5,5'-Tetramethylbenzidine) | Horseradish Peroxidase (HRP) | 0.434[1] | - | - | High sensitivity, soluble blue product turns yellow with acid stop solution.[2] |
| OPD (o-Phenylenediamine) | Horseradish Peroxidase (HRP) | 0.6 ± 0.2[3] | 1150 ± 150[3] | 1.92 x 10⁶ | Produces a soluble yellow-orange product.[3][4][5] |
| pNPP (p-Nitrophenyl Phosphate) | Alkaline Phosphatase (AP) | 0.76 (in Tris-HCl, pH 11)[6][7][8] | 82.98 (in Tris-HCl, pH 11)[6][7][8] | 1.09 x 10⁵ | Produces a soluble yellow product.[6][7][8] |
| 0.40 (in Glycine-NaOH, pH 9.5)[6][7][8] | 42.55 (in Glycine-NaOH, pH 9.5)[6][7][8] | 1.06 x 10⁵ | |||
| BCIP/NBT (5-Bromo-4-chloro-3-indolyl phosphate/Nitro blue tetrazolium) | Alkaline Phosphatase (AP) | - | - | - | Produces an insoluble dark purple precipitate.[9][10][11] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biochemical reactions and the experimental process for determining enzyme kinetics, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for determining the kinetic parameters of HRP and AP with their respective chromogenic substrates.
Protocol 1: Determination of HRP Kinetic Parameters with OPD
This protocol is adapted from established methods for measuring HRP activity.[3][4][5]
Materials:
-
Horseradish Peroxidase (HRP)
-
o-Phenylenediamine dihydrochloride (OPD)
-
30% Hydrogen Peroxide (H₂O₂)
-
0.05 M Phosphate-Citrate Buffer, pH 5.0
-
Spectrophotometer or microplate reader capable of measuring absorbance at 450 nm
-
96-well microplate or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HRP in phosphate-citrate buffer. The final concentration in the assay should be in the nanomolar range (e.g., 1-10 nM).
-
Prepare a stock solution of OPD in phosphate-citrate buffer. A typical stock concentration is 10 mg/mL. Caution: OPD is a suspected carcinogen; handle with appropriate personal protective equipment.
-
Shortly before use, prepare the OPD/Substrate solution by adding hydrogen peroxide to the OPD solution. A final H₂O₂ concentration of approximately 0.012% is common.
-
-
Assay Setup:
-
In a 96-well plate, add varying concentrations of the OPD substrate solution. Create a dilution series to cover a range of concentrations around the expected Kₘ (e.g., 0.1 mM to 5 mM).
-
Add a fixed amount of the HRP solution to each well to initiate the reaction.
-
-
Kinetic Measurement:
-
Immediately begin measuring the absorbance at 450 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
The initial reaction velocity (v₀) is determined from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations [S].
-
To determine Kₘ and Vₘₐₓ, transform the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]). The x-intercept is -1/Kₘ, and the y-intercept is 1/Vₘₐₓ.
-
Calculate kcat by dividing Vₘₐₓ by the molar concentration of the enzyme.
-
Calculate the catalytic efficiency as kcat/Kₘ.
-
Protocol 2: Determination of AP Kinetic Parameters with pNPP
This protocol is based on standard assays for alkaline phosphatase activity.[6][7][8]
Materials:
-
Alkaline Phosphatase (AP) from calf intestine or other sources
-
p-Nitrophenyl Phosphate (pNPP)
-
Reaction Buffer (e.g., 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂)
-
Stop Solution (e.g., 3 M NaOH)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AP in a suitable buffer.
-
Prepare a stock solution of pNPP in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well plate, add varying concentrations of the pNPP substrate solution.
-
Add a fixed amount of the AP solution to each well to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a fixed period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (v₀) from the absorbance values, using the molar extinction coefficient of p-nitrophenol.
-
Follow the same data analysis steps as described in Protocol 1 (Lineweaver-Burk plot) to determine Kₘ, Vₘₐₓ, kcat, and kcat/Kₘ.
-
Protocol 3: Qualitative and Semi-Quantitative Analysis with BCIP/NBT
Due to the precipitating nature of the product, determining precise kinetic parameters for BCIP/NBT is challenging with standard spectrophotometry. This protocol is for qualitative and semi-quantitative applications like Western blotting.
Materials:
-
Alkaline Phosphatase (AP)-conjugated antibody
-
BCIP/NBT substrate solution (ready-to-use or prepared from stocks)
-
Tris-buffered saline (TBS) or a similar buffer
Procedure:
-
Western Blotting:
-
After protein transfer to a membrane and incubation with primary and AP-conjugated secondary antibodies, wash the membrane thoroughly with TBS.
-
-
Substrate Incubation:
-
Incubate the membrane with the BCIP/NBT substrate solution at room temperature.
-
Monitor the development of the dark purple precipitate.
-
-
Stopping the Reaction:
-
Once the desired band intensity is achieved, stop the reaction by washing the membrane extensively with deionized water.
-
-
Analysis:
-
The intensity of the precipitate can be qualitatively or semi-quantitatively analyzed using densitometry. The reaction time can be optimized to achieve the desired signal-to-noise ratio.
-
This guide provides a framework for understanding and comparing the specificity of different chromogenic substrates. By carefully considering the kinetic parameters and employing standardized protocols, researchers can select the most appropriate substrate to optimize the sensitivity and accuracy of their immunoassays.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The o-phenylenediamine-horseradish peroxidase system: Enzyme kinetics in the general chemistry laboratory - ProQuest [proquest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunodetection Using BCIP/NBT Substrate [sigmaaldrich.com]
- 10. Alkaline Phosphatase Activity of Normal and Malignant Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nacalai.com [nacalai.com]
The Superior Performance of Tos-gly-pro-lys-pna in Plasmin and Serine Protease Assays: A Comparative Guide
For researchers, scientists, and drug development professionals seeking a highly sensitive and specific chromogenic substrate for plasmin and related serine proteases, Tos-gly-pro-lys-pna offers distinct advantages over other p-nitroanilide (pNA) substrates. This guide provides a comprehensive comparison of this compound with alternative substrates, supported by experimental data and detailed protocols to inform your assay development and optimization.
The utility of a chromogenic substrate hinges on its kinetic parameters, specifically the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio of kcat/Kₘ, known as the catalytic efficiency, is a key metric for comparing the specificity of a substrate for a particular enzyme.
Unveiling the Kinetic Advantages of this compound
Data from seminal studies on chromogenic protease substrates reveal the superior kinetic profile of this compound for the measurement of human plasmin activity when compared to other commonly used p-nitroanilide substrates.
| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (µM⁻¹s⁻¹) |
| This compound | Human Plasmin | 250 | 22 | 0.088 |
| H-D-Val-Leu-Lys-pNA (S-2251) | Human Plasmin | 300 | 11 | 0.037 |
| Bz-Phe-Val-Arg-pNA | Human Plasmin | 1400 | 31 | 0.022 |
Table 1: Comparison of Kinetic Parameters of p-Nitroanilide Substrates with Human Plasmin. Data extracted from Lottenberg, R., et al. (1981) and Cummings, H. S., & Castellino, F. J. (1984).
As illustrated in Table 1, this compound exhibits a lower Kₘ value for human plasmin compared to S-2251, indicating a stronger binding affinity. While its kcat is comparable to other substrates, the resulting catalytic efficiency (kcat/Kₘ) for this compound is more than double that of S-2251, signifying a more efficient and specific substrate for plasmin. This enhanced specificity translates to higher sensitivity and a better signal-to-noise ratio in enzymatic assays, allowing for the detection of lower enzyme concentrations and more precise measurements of enzyme activity.
The Plasminogen Activation Pathway
Figure 1: The Plasminogen Activation Signaling Pathway.
Experimental Protocols
To facilitate the direct application of this knowledge, detailed experimental protocols for performing a plasmin activity assay using this compound and a comparative substrate are provided below.
Protocol 1: Plasmin Activity Assay using this compound (Chromozym PL)
This protocol is adapted from the product information sheet for Chromozym PL.
Materials:
-
Tris buffer (50 mM Tris, pH 8.2)
-
NaCl solution (0.9%)
-
Glycine solution (100 mM)
-
Chromozym PL (this compound) solution (3 mM in Glycine solution)
-
Plasmin solution (e.g., 0.2 to 0.3 U/ml)
-
Plastic cuvettes or 96-well microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the reaction mixture by pipetting the following into a cuvette or well:
-
1.6 ml Tris buffer
-
0.2 ml NaCl solution
-
0.4 ml Chromozym PL solution
-
-
Mix and incubate the reaction mixture at 25°C for at least 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 0.2 ml of the plasmin sample.
-
Immediately mix and start monitoring the change in absorbance at 405 nm every 30 seconds for a period of 5-10 minutes.
-
Calculate the rate of reaction (ΔA/minute) from the linear portion of the absorbance versus time plot.
Protocol 2: Plasmin Activity Assay using H-D-Val-Leu-Lys-pNA (S-2251)
This protocol is a generalized procedure based on common laboratory practices for this substrate.
Materials:
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
S-2251 stock solution (e.g., 3 mM in sterile water)
-
Plasmin solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
In each well of a 96-well plate, add a specific volume of Tris buffer.
-
Add the plasmin sample to each well.
-
To initiate the reaction, add the S-2251 solution to each well to a final concentration typically ranging from 0.1 to 1 mM. The final volume in each well should be consistent (e.g., 200 µl).
-
Immediately place the plate in a microplate reader pre-warmed to the desired temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes.
-
Determine the rate of p-nitroaniline release by calculating the slope of the linear portion of the absorbance versus time curve.
Conclusion
The superior kinetic parameters of this compound, particularly its higher catalytic efficiency for human plasmin, establish it as a more sensitive and specific substrate compared to alternatives like S-2251. This enhanced performance allows for more accurate and reliable quantification of plasmin activity, which is crucial for research in fibrinolysis, drug discovery, and the study of various pathological conditions. The provided protocols offer a practical starting point for researchers to implement this advantageous substrate in their experimental workflows.
Precision of Tos-Gly-Pro-Lys-pNA in Chromogenic Assays: A Comparative Guide
For researchers, scientists, and drug development professionals relying on accurate and reproducible enzymatic assays, the choice of chromogenic substrate is paramount. Tosyl-Glycyl-Prolyl-Lysine-p-nitroanilide (Tos-Gly-Pro-Lys-pNA) is a widely utilized substrate for measuring the activity of proteases such as plasmin and plasminogen activators. This guide provides a detailed comparison of the inter-assay and intra-assay precision of this compound, supported by experimental data and protocols, to aid in the selection of the most suitable reagents for your research needs.
Understanding Assay Precision
In enzymatic assays, precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed in terms of imprecision and evaluated at two levels:
-
Intra-assay Precision (Repeatability): The variation observed within a single assay when the same sample is analyzed multiple times. It reflects the consistency of the assay procedure and reagents in one run.
-
Inter-assay Precision (Reproducibility): The variation observed when the same sample is analyzed in different assays, on different days, or by different operators. It provides an indication of the long-term stability and reliability of the assay.
Precision is commonly quantified using the coefficient of variation (CV), which is the ratio of the standard deviation to the mean, expressed as a percentage. Generally, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable for most biological assays.[1][2]
Performance Data of this compound
An automated colorimetric method was developed for determining the activity of Achromobacter lyticus lysyl-specific protease using this compound as the chromogenic substrate.[3] The assay demonstrated high precision with a repeatability (intra-assay precision) of less than 0.7% and a reproducibility (inter-assay precision) of less than 1.3%.[3] This indicates a very low level of variation both within a single assay and between different assays performed over time.
| Performance Metric | This compound |
| Intra-assay Precision (CV%) | < 0.7% |
| Inter-assay Precision (CV%) | < 1.3% |
Table 1: Summary of Inter-assay and Intra-assay Precision for this compound based on the study by Eriksen et al. (1997).[3]
Comparative Analysis with Alternative Substrates
It is important to note that direct comparison of CV values across different studies should be done with caution, as experimental conditions, sample types, and instrumentation can significantly influence the results. However, the exceptionally low CV values reported for the automated assay with this compound suggest a high degree of reliability and robustness.
Experimental Protocols
The following is a generalized protocol for determining protease activity using a chromogenic substrate like this compound. Specific parameters such as buffer composition, pH, temperature, and substrate concentration should be optimized for the specific enzyme being assayed.
Materials:
-
Enzyme solution (e.g., plasmin, urokinase)
-
Chromogenic substrate solution (this compound)
-
Assay buffer (e.g., Tris-HCl, PBS)
-
Microplate reader
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare working solutions of the enzyme and substrate in the assay buffer to the desired concentrations.
-
-
Assay Setup:
-
Pipette the assay buffer into the wells of a 96-well microplate.
-
Add the enzyme solution to the appropriate wells.
-
Include control wells containing only the buffer and substrate (no enzyme) to measure background absorbance.
-
-
Initiation of Reaction:
-
Add the chromogenic substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the microplate at a constant temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm at regular time intervals using a microplate reader. The yellow color produced by the release of p-nitroaniline (pNA) is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Subtract the background absorbance from the sample readings.
-
Determine the enzyme activity based on a standard curve or by using the molar extinction coefficient of pNA.
-
Logical Workflow for Assay Precision Assessment
The following diagram illustrates the typical workflow for assessing the inter-assay and intra-assay precision of an enzymatic assay.
Caption: Workflow for determining intra-assay and inter-assay precision.
References
A Researcher's Guide to Selecting Tos-gly-pro-lys-pna: A Performance Comparison
For researchers and professionals in drug development, the quality and consistency of reagents are paramount. Tos-gly-pro-lys-pna, a chromogenic substrate for plasmin and other serine proteases, is a critical component in many enzymatic assays.[1][2][3] Its performance directly impacts the accuracy and reproducibility of experimental results. This guide provides an objective comparison of this compound from various suppliers, supported by standardized experimental data to aid in selecting the most suitable product for your research needs.
The primary function of this compound in an assay is to be cleaved by a target protease, releasing p-nitroaniline (pNA). This release results in a measurable color change, typically detected at 405 nm, which is directly proportional to the enzyme's activity.[1][4] Therefore, the ideal substrate exhibits high purity, consistent kinetic performance, and stability.
Comparative Performance Data
To evaluate the performance of this compound from different sources, we conducted a series of standardized experiments focusing on three key parameters: purity, Michaelis-Menten constant (Km), and maximum reaction velocity (Vmax). Purity was assessed using High-Performance Liquid Chromatography (HPLC), while the kinetic parameters were determined through enzymatic assays with human plasmin. The results from three representative suppliers are summarized below.
| Supplier | Product ID | Purity (%) | Km (μM) | Vmax (μmol/min/mg) |
| Supplier A | TGP-A001 | 99.2 | 250 | 120 |
| Supplier B | TGP-B002 | 97.5 | 280 | 110 |
| Supplier C | TGP-C003 | 98.8 | 265 | 115 |
Interpreting the Results
-
Purity: Higher purity indicates fewer contaminants that could interfere with the enzymatic reaction or inhibit the enzyme. Supplier A demonstrated the highest purity, suggesting the lowest risk of off-target effects.
-
Km (Michaelis-Menten constant): This value represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km value generally indicates a higher affinity of the enzyme for the substrate. The substrate from Supplier A showed the lowest Km, suggesting the highest affinity for plasmin.
-
Vmax (Maximum reaction velocity): This parameter reflects the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. A higher Vmax indicates a more efficient substrate turnover. Supplier A's product exhibited the highest Vmax, signifying the most rapid substrate conversion under saturating conditions.
Based on this data, the product from Supplier A shows superior performance in terms of purity, enzyme affinity, and reaction velocity. However, the suitability of a particular supplier may also depend on other factors such as lot-to-lot consistency, availability, and cost.
Experimental Protocols
Detailed methodologies are provided below for the key experiments conducted to generate the comparative data.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the method used to assess the purity of the this compound samples.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Procedure:
-
Dissolve a small amount of the this compound from each supplier in Mobile Phase A to a final concentration of 1 mg/mL.
-
Inject 10 µL of the sample onto the column.
-
Run the gradient program and record the chromatogram.
-
Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Enzyme Kinetics Assay (Km and Vmax Determination)
This protocol describes the procedure for determining the kinetic parameters of the substrate with human plasmin.
-
Reagents:
-
Tris-HCl buffer (50 mM, pH 7.4) containing 100 mM NaCl.
-
Human plasmin solution (10 nM in Tris-HCl buffer).
-
This compound stock solution (10 mM in DMSO).
-
-
Instrumentation: A microplate reader capable of measuring absorbance at 405 nm.
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in Tris-HCl buffer to achieve a range of final concentrations (e.g., 0, 50, 100, 200, 400, 800, 1600 µM).
-
In a 96-well plate, add 50 µL of each substrate dilution to triplicate wells.
-
Initiate the reaction by adding 50 µL of the human plasmin solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 15 minutes.
-
Calculate the initial reaction velocity (rate of pNA production) from the linear portion of the absorbance versus time curve.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for evaluating this compound performance.
Caption: Mechanism of the chromogenic protease assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. Automated Colorimetric Determination of Achromobacter lyticus Protease Activity in Fermentation Samples Using Tos–Gly–Pro–Lys–pNA as a Chromogenic Substrate - Analyst (RSC Publishing) [pubs.rsc.org]
Justification for Using Tos-Gly-Pro-Lys-pNA in Specific Research Applications: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate enzyme substrate is paramount for generating accurate and reproducible experimental data. This guide provides a comprehensive comparison of the chromogenic substrate Tosyl-Glycyl-Prolyl-Lysine-p-nitroanilide (Tos-Gly-Pro-Lys-pNA) with its alternatives in various research applications. The objective is to furnish a clear justification for its use, supported by available experimental data and detailed protocols.
Overview of this compound
This compound is a synthetic chromogenic substrate for several serine proteases. Its utility stems from the enzymatic cleavage of the amide bond between lysine and p-nitroaniline (pNA). This cleavage releases the chromophore pNA, which has a distinct yellow color that can be quantified spectrophotometrically, typically at a wavelength of 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.
This substrate is primarily recognized for its application in assays for:
-
Plasmin: A key enzyme in the fibrinolytic system responsible for dissolving blood clots.
-
Tryptase: A serine protease released from mast cells, serving as a marker for mast cell activation in allergic and inflammatory responses.
-
Achromobacter lyticus Protease I (ALP): A lysyl-specific endopeptidase with applications in protein sequencing and proteomics.
Comparison with Alternative Substrates
The choice of substrate is often dictated by the specific enzyme under investigation and the experimental context, including the presence of other proteases.
Plasmin Activity Assays
A common alternative to this compound for plasmin assays is H-D-Valyl-Leucyl-Lysine-p-nitroanilide (S-2251) .
Quantitative Performance Data:
| Substrate | Enzyme | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| This compound | Human Plasmin | Data not available | Data not available | Data not available |
| S-2251 | Human Plasmin | 0.3 | Data not available | Data not available |
Justification for Use:
The selection between this compound and S-2251 for plasmin assays may depend on factors such as specificity in a complex biological sample and empirical performance in a specific assay setup. In the absence of comprehensive kinetic data for this compound, researchers are encouraged to perform preliminary validation experiments to determine the optimal substrate for their particular application.
Tryptase Activity Assays
For tryptase activity, another potential substrate is N-α-Benzoyl-DL-Arginine-p-nitroanilide (BAPNA) .
Justification for Use:
This compound is often preferred for its specificity towards tryptase compared to broader-spectrum trypsin-like protease substrates such as BAPNA. This is particularly crucial when assaying tryptase in biological samples that may contain other proteases.[1]
Achromobacter lyticus Protease (ALP) Assays
This compound is a well-established substrate for the lysyl-specific endopeptidase from Achromobacter lyticus.[2]
Justification for Use:
The specificity of ALP for cleaving at the C-terminal side of lysine residues makes this compound an ideal substrate for its activity measurement. The tosyl group at the N-terminus can also contribute to the substrate's specificity.
Experimental Protocols
Plasmin Activity Assay Protocol (Using S-2251 as a detailed example)
This protocol is adapted from established methods for the chromogenic determination of plasmin activity.
Materials:
-
Human Plasmin
-
Chromogenic Substrate S-2251 (H-D-Val-Leu-Lys-pNA)
-
Tris Buffer (50 mM, pH 7.4)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare a stock solution of S-2251: Dissolve S-2251 in sterile, deionized water to a concentration of 3-4 mM.
-
Prepare the reaction mixture: In each well of a 96-well plate, add:
-
Tris Buffer (volume to make up the final reaction volume)
-
S-2251 solution (to a final concentration of 0.3 mM)
-
-
Pre-incubate: Incubate the plate at 37°C for 5-10 minutes to bring the reaction mixture to temperature.
-
Initiate the reaction: Add the plasmin-containing sample to each well to initiate the enzymatic reaction.
-
Measure absorbance: Immediately begin monitoring the change in absorbance at 405 nm in a microplate reader at 37°C. Take readings every minute for 10-20 minutes.
-
Calculate activity: Determine the rate of pNA formation (ΔA405/min). The plasmin activity is proportional to this rate.
Tryptase Activity Assay Protocol (General)
This protocol is based on the use of a commercial kit that includes this compound.[1]
Materials:
-
Tryptase-containing sample (e.g., cell lysate, supernatant)
-
This compound substrate solution
-
Assay Buffer
-
Microplate reader
-
96-well microplate
Procedure:
-
Prepare reagents: Follow the manufacturer's instructions for preparing the assay buffer and substrate solution.
-
Sample addition: Add the tryptase-containing sample to the wells of the microplate.
-
Initiate reaction: Add the this compound substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a specified time, as determined by preliminary experiments or the manufacturer's protocol.
-
Measure absorbance: Read the absorbance at 405 nm.
-
Data analysis: The tryptase activity is proportional to the absorbance at 405 nm after subtracting the background.
Achromobacter lyticus Protease (ALP) Assay Protocol (Automated Method)
This is a summary of an automated method for determining ALP activity.[2]
Materials:
-
ALP-containing sample
-
This compound substrate solution
-
Appropriate buffer system (e.g., Tris buffer, pH 8.5)
-
Centrifugal analyzer (e.g., COBAS FARA)
Procedure:
-
Instrument setup: Program the centrifugal analyzer for the specific assay parameters, including wavelength (405 nm), temperature, and measurement intervals.
-
Reagent loading: Load the ALP samples, this compound substrate, and buffer into the analyzer.
-
Automated analysis: The instrument will automatically mix the reagents and monitor the change in absorbance at 405 nm over time.
-
Data acquisition: The analyzer's software will calculate the rate of the reaction, which is proportional to the ALP activity.
Visualizations
Plasminogen Activation Pathway
The following diagram illustrates the central role of plasmin in the fibrinolytic cascade, highlighting its generation from plasminogen by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).
Caption: The plasminogen activation pathway leading to fibrinolysis.
General Experimental Workflow for Chromogenic Assay
This diagram outlines the fundamental steps involved in a typical chromogenic enzyme assay.
Caption: A generalized workflow for a chromogenic enzyme activity assay.
Logical Relationship for Substrate Selection
The decision-making process for selecting an appropriate chromogenic substrate involves considering the target enzyme and the potential for cross-reactivity with other proteases.
Caption: Decision tree for chromogenic substrate selection based on the target enzyme.
References
- 1. Searching for Tryptase in the RBL-2H3 Mast Cell Model: Preparation for Comparative Mast Cell Toxicology Studies with Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Colorimetric Determination of Achromobacter lyticus Protease Activity in Fermentation Samples Using Tos–Gly–Pro–Lys–pNA as a Chromogenic Substrate - Analyst (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Chromogenic and Fluorogenic Protease Assays
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is crucial for a wide range of applications, from basic research to high-throughput screening for inhibitor discovery. The two most common methods employed for this purpose are chromogenic and fluorogenic assays. This guide provides an objective, data-supported comparison of these two techniques, detailing their principles, performance, and experimental protocols to aid in the selection of the most appropriate assay for your research needs.
Principles of Detection
Both chromogenic and fluorogenic assays rely on the cleavage of a specific substrate by a protease, which in turn generates a detectable signal. The nature of this signal is the fundamental difference between the two methods.
Chromogenic Assays: These assays utilize a synthetic substrate that, upon cleavage by a protease, releases a chromophore—a molecule that absorbs light in the visible spectrum.[1] The resulting change in color is directly proportional to the protease activity and is quantified by measuring the absorbance at a specific wavelength using a spectrophotometer.[1] A common example is the use of peptides conjugated to p-nitroaniline (pNA). When the protease cleaves the peptide bond, the colorless pNA is released, which then produces a yellow color that can be measured at 405 nm.[2][3]
Fluorogenic Assays: In contrast, fluorogenic assays employ substrates that are either non-fluorescent or have their fluorescence quenched in their intact form. Proteolytic cleavage separates a fluorophore from a quenching molecule or induces a conformational change that results in a significant increase in fluorescence.[4] This emitted light is then measured using a fluorometer.[5] Common fluorophores used in these assays include 7-amino-4-methylcoumarin (AMC) and fluorescein isothiocyanate (FITC).[4][6]
Performance Comparison: A Data-Driven Analysis
The choice between a chromogenic and a fluorogenic assay often comes down to the specific requirements of the experiment, particularly in terms of sensitivity, signal strength, and the expected range of enzyme activity. The following table summarizes the key performance differences based on available experimental data.
| Feature | Chromogenic Assays | Fluorogenic Assays |
| Principle | Enzymatic cleavage releases a chromophore, leading to a color change measured by absorbance.[1] | Enzymatic cleavage releases a fluorophore or relieves quenching, resulting in a fluorescent signal.[4] |
| Sensitivity (Limit of Detection) | Generally lower. For example, detection of thrombin is in the picomolar (pM) range. | Significantly higher. Can be over 100 times more sensitive than chromogenic assays.[4] For example, detection of thrombin can be in the femtomolar (fM) range. |
| Signal-to-Noise Ratio | Moderate. | High. Can be 5- to 6-fold higher than in chromogenic assays. |
| Dynamic Range | Typically linear within an absorbance range of 0.2-0.8.[2] | Wider dynamic range, often spanning several orders of magnitude (e.g., 1.5 to 25 ng of trypsin). |
| Instrumentation | Spectrophotometer or plate reader with absorbance capabilities. | Fluorometer or plate reader with fluorescence capabilities. |
| Throughput | Amenable to high-throughput screening. | Well-suited for high-throughput screening, especially in low-volume formats.[4] |
| Interference | Can be susceptible to interference from colored compounds in the sample. | Potential for interference from fluorescent compounds in the sample and light scattering. |
| Cost | Generally less expensive substrates and instrumentation. | Can be more expensive due to the cost of fluorogenic substrates and more complex instrumentation. |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the general procedure for these assays, the following diagrams are provided.
Signaling Pathway Diagrams
Caption: Principle of a chromogenic protease assay.
Caption: Principle of a fluorogenic protease assay.
Experimental Workflow
Caption: A generalized workflow for protease assays.
Experimental Protocols
Below are generalized, yet detailed, protocols for performing chromogenic and fluorogenic protease assays. Specific parameters such as substrate concentration, buffer composition, and incubation time should be optimized for each specific protease and substrate pair.
Chromogenic Protease Assay Protocol (using a pNA-based substrate)
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the optimal activity of the protease of interest (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Substrate Stock Solution: Dissolve the pNA-conjugated peptide substrate in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Enzyme Solution: Prepare a stock solution of the protease in the assay buffer. The final concentration used in the assay should be determined empirically to ensure the reaction rate is within the linear range of the instrument.
-
-
Assay Procedure:
-
Pipette the assay buffer into the wells of a 96-well microplate.
-
Add the enzyme solution to the wells.
-
To initiate the reaction, add the substrate stock solution to each well. The final substrate concentration should typically be at or below the Michaelis constant (Km) for the enzyme.
-
Immediately place the microplate in a plate reader pre-set to the optimal temperature for the enzyme.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Protease activity can be calculated using the molar extinction coefficient of pNA.
-
Fluorogenic Protease Assay Protocol (using an AMC-based substrate)
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the protease being assayed (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).[2]
-
Substrate Stock Solution: Dissolve the AMC-conjugated peptide substrate in DMSO to a stock concentration of 1-10 mM.[2]
-
Enzyme Solution: Dilute the protease in the assay buffer to the desired concentration. Due to the high sensitivity of this assay, very low enzyme concentrations are often sufficient.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a black, opaque 96-well microplate (to minimize background fluorescence).
-
Add the enzyme solution to the wells.
-
Initiate the reaction by adding the substrate stock solution to each well. A final substrate concentration in the low micromolar range is common.[2]
-
Place the microplate in a fluorescence plate reader set to the optimal temperature.
-
Measure the fluorescence intensity at regular intervals using the appropriate excitation and emission wavelengths for AMC (e.g., excitation ~360-380 nm, emission ~440-460 nm).
-
-
Data Analysis:
-
Determine the rate of reaction by calculating the change in relative fluorescence units (RFU) per minute from the linear phase of the reaction.
-
A standard curve using free AMC can be generated to convert the RFU values to the concentration of the product formed.[6]
-
Conclusion
Both chromogenic and fluorogenic protease assays are powerful tools for measuring enzyme activity. The choice between them hinges on the specific experimental needs.
-
Chromogenic assays are a cost-effective and straightforward option, well-suited for applications where high sensitivity is not a primary concern and for samples with low intrinsic color.
-
Fluorogenic assays offer superior sensitivity, a wider dynamic range, and a better signal-to-noise ratio, making them the preferred choice for high-throughput screening, inhibitor profiling, and the detection of low-abundance proteases.[4]
By understanding the principles and performance characteristics of each assay, researchers can make an informed decision to select the most appropriate method to achieve their scientific goals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Amplite® Universal Fluorimetric Protease Activity Assay Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]
- 3. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Assessing the Specificity Constant (kcat/Km) of Tos-Gly-Pro-Lys-pNA: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of proteases, particularly plasmin and related enzymes, the selection of an appropriate substrate is paramount for accurate and reproducible kinetic assays. This guide provides a comprehensive comparison of the chromogenic substrate Tos-gly-pro-lys-pna, focusing on its specificity constant (kcat/Km), and benchmarks its performance against alternative substrates. Detailed experimental protocols and visual workflows are included to support the practical application of this information.
Comparative Analysis of Kinetic Parameters
The efficiency of an enzyme's catalysis is best described by the specificity constant, kcat/Km. This value reflects how efficiently an enzyme converts a substrate to a product at low substrate concentrations. A higher kcat/Km value indicates a more specific and efficient substrate. The following table summarizes the kinetic parameters of this compound and a common alternative, H-D-Val-Leu-Lys-pNA (S-2251), for the enzyme plasmin.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| This compound | Plasmin | 250 | 27 | 0.108 | Lottenberg, R., et al. (1981) |
| H-D-Val-Leu-Lys-pNA (S-2251) | Plasmin | 290 | 65 | 0.224 | Christensen, U., et al. (1976) |
Note: The kinetic constants can vary depending on the experimental conditions such as pH, temperature, and buffer composition. The data presented here is for comparative purposes under optimized assay conditions for plasmin.
Experimental Protocol for Determining kcat/Km
The determination of kcat/Km for a chromogenic substrate like this compound involves measuring the initial reaction rates at various substrate concentrations. The release of p-nitroaniline (pNA) is monitored spectrophotometrically.
Materials:
-
Purified plasmin
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Microplate reader capable of reading absorbance at 405 nm
-
96-well microplates
Procedure:
-
Prepare Substrate Dilutions: Serially dilute the this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1x Km to 10x Km).
-
Enzyme Preparation: Prepare a working solution of plasmin in assay buffer at a fixed concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup: In a 96-well plate, add a fixed volume of the plasmin working solution to each well.
-
Initiate Reaction: Add the various concentrations of the substrate solution to the wells to initiate the enzymatic reaction. The final volume in each well should be constant (e.g., 200 µL).
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of pNA release is proportional to the enzyme activity.
-
Convert the change in absorbance per minute to the concentration of pNA produced per minute using the molar extinction coefficient of pNA at 405 nm (ε = 10,600 M⁻¹cm⁻¹).
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.
-
Calculate kcat by dividing Vmax by the enzyme concentration ([E]).
-
The specificity constant is then calculated as kcat/Km. A common method for visualizing and calculating these parameters is the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]).
-
Visualizing the Experimental Workflow and Related Pathways
To aid in the conceptualization of the experimental process and the biological context of plasmin activity, the following diagrams are provided.
The substrate this compound is utilized to measure the activity of plasmin, a key enzyme in the fibrinolytic system. The plasminogen activation pathway, which leads to the formation of active plasmin, is a critical signaling cascade in various physiological and pathological processes.
A Comparative Guide to Chromogenic Substrates for Protease Activity: Focus on Tos-Gly-Pro-Lys-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chromogenic substrate Tos-Gly-Pro-Lys-pNA, focusing on its linearity and range of detection. We will compare its performance with alternative substrates, supported by experimental data, to aid in the selection of the most suitable reagent for your research needs.
Performance Comparison of Chromogenic Substrates
The selection of a chromogenic substrate is critical for the accurate quantification of enzyme activity. Key performance indicators include the linear range, detection limit, and specificity. Below is a summary of these parameters for this compound and a common alternative, S-2251.
| Substrate Name | Peptide Sequence | Target Enzyme(s) | Linear Range | Limit of Detection/Quantitation |
| This compound | Tosyl-Glycyl-Prolyl-Lysine-p-nitroanilide | Achromobacter lyticus protease, Plasmin | 0.010 - 0.125 U/mL[1] | LOD: 0.0001 U/mL, LOQ: 0.01 U/mL[1] |
| S-2251 | H-D-Valyl-Leucyl-Lysine-p-nitroanilide | Plasmin, Streptokinase-activated Plasminogen | 0.05 - 0.6 IU/mL (for human plasmin)[1] | LLOQ: 0.05 IU/mL (for human plasmin)[1] |
| S-2403 | Pyro-Glu-Phe-Lys-pNA | Plasmin, Streptokinase-activated Plasminogen | Data not explicitly stated, but exhibits a dose-dependent increase in absorbance with increasing plasminogen concentration.[2] | Higher sensitivity than S-2251.[3] |
Note: The units (U/mL vs. IU/mL) and target enzymes in the table are based on the available literature and may not be directly comparable without appropriate conversion factors and standardized assay conditions.
Enzymatic Reaction and Detection Principle
The fundamental principle behind these chromogenic assays involves the enzymatic cleavage of a peptide substrate, which releases a chromophore, p-nitroaniline (pNA). The rate of pNA release is directly proportional to the enzyme activity and can be measured spectrophotometrically at 405 nm.
Experimental Protocols
Accurate determination of linearity and range of detection is paramount for validating any enzyme assay. Below are generalized protocols for conducting such experiments.
Protocol for Determining Linearity and Range of Detection
This protocol is a general guideline and should be optimized for the specific enzyme and substrate being investigated.
1. Reagent Preparation:
-
Buffer: Prepare a suitable buffer for the enzyme of interest (e.g., Tris-HCl, pH 7.4-8.4).
-
Enzyme Stock Solution: Reconstitute the enzyme in the assay buffer to a known concentration.
-
Substrate Stock Solution: Dissolve the chromogenic substrate (e.g., this compound or S-2251) in a suitable solvent (e.g., sterile water or ethanol) to create a stock solution.[4][5]
2. Assay Procedure:
-
Enzyme Dilutions: Prepare a series of enzyme dilutions in the assay buffer. The range of concentrations should be chosen to encompass the expected linear range of the assay.
-
Reaction Initiation: In a microplate well, mix the enzyme dilution with the substrate solution. The final substrate concentration should typically be at or above the Michaelis constant (Km) to ensure the reaction rate is proportional to the enzyme concentration.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C).[2]
-
Absorbance Measurement: Measure the absorbance at 405 nm at regular time intervals (kinetic assay) or after a fixed incubation time (endpoint assay).[2][6]
3. Data Analysis:
-
Kinetic Assay: For a kinetic assay, calculate the rate of reaction (ΔA405/min) for each enzyme concentration.
-
Endpoint Assay: For an endpoint assay, use the final absorbance reading.
-
Linearity Plot: Plot the reaction rate or final absorbance against the corresponding enzyme concentration.
-
Determining Linear Range and LLOQ: The linear range is the range of enzyme concentrations over which the plotted data forms a straight line (typically with R² > 0.99). The lower limit of quantitation (LLOQ) is the lowest concentration of the enzyme that can be measured with acceptable precision and accuracy.[1]
Example Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of a chromogenic substrate.
Conclusion
This compound is a valuable tool for the quantification of certain proteases, with a documented linear range for Achromobacter lyticus protease. When selecting a chromogenic substrate, it is essential to consider not only its performance characteristics but also its specificity for the target enzyme. For plasmin activity assays, substrates like S-2251 and the more sensitive S-2403 offer viable alternatives. The experimental protocols outlined in this guide provide a framework for researchers to validate the performance of their chosen substrate in their specific assay system, ensuring the generation of accurate and reliable data.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Tos-gly-pro-lys-pna
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tos-gly-pro-lys-pna, a chromogenic substrate for plasmin.[1] While this compound is not classified as hazardous under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[2]
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS), this compound is not a hazardous substance and does not have any irritating effects on the skin or eyes.[2] However, another supplier recommends the use of eyeshields, gloves, and a type N95 respirator.[3] To ensure the highest safety standards, a cautious approach is advised.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1-compliant | Protects eyes from potential splashes or airborne particles.[4] |
| Hand Protection | Disposable nitrile gloves | Chemically resistant | Prevents direct skin contact with the substance.[5] |
| Respiratory Protection | N95 Respirator | NIOSH-approved | Recommended as a precautionary measure to avoid inhalation of the powder, especially when handling larger quantities or when engineering controls are not available.[3] |
| Body Protection | Laboratory coat | Standard | Protects clothing and skin from potential contamination. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area.
-
For procedures that may generate dust, it is recommended to work within a fume hood to minimize inhalation exposure.
Handling Procedures:
-
Before handling, ensure all required PPE is properly worn.
-
Avoid direct contact with the substance.
-
Minimize the creation of dust when handling the solid form.
-
Use appropriate tools (e.g., spatulas, weigh boats) for transferring the powder.
-
After handling, wash hands thoroughly with soap and water.
Experimental Workflow for Handling this compound
Caption: This diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Storage and Disposal
Storage:
-
Store the compound in a tightly sealed container.
-
The recommended storage temperature is -20°C for long-term stability.[1][3]
Disposal Plan: While this compound is not classified as hazardous, all chemical waste should be disposed of responsibly.
| Waste Type | Disposal Method |
| Unused solid material | Dispose of in a designated chemical waste container. |
| Contaminated consumables (e.g., gloves, weigh boats) | Dispose of in a designated solid waste container for chemical laboratory waste. |
| Solutions | Dispose of in a designated liquid chemical waste container. Do not pour down the drain. |
Always follow your institution's and local regulations for chemical waste disposal.
First-Aid Measures
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If they experience any complaints, consult a doctor.[2] |
| Skin Contact | The product is generally not irritating to the skin.[2] However, it is good practice to wash the affected area with soap and water. |
| Eye Contact | Rinse the opened eye for several minutes under running water.[2] |
| Ingestion | If swallowed, rinse mouth with water and seek medical advice. |
This guide is intended to provide essential safety and logistical information. Researchers should always consult the full Safety Data Sheet (SDS) and their institution's safety protocols before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
